molecular formula C10H10 B165137 1-Methylindene CAS No. 767-59-9

1-Methylindene

Cat. No.: B165137
CAS No.: 767-59-9
M. Wt: 130.19 g/mol
InChI Key: LRTOHSLOFCWHRF-UHFFFAOYSA-N
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Description

1-Methylindene is a valuable synthetic intermediate in organic chemistry and medicinal research. Its structure serves as a versatile building block for the construction of complex molecules, including privileged scaffolds in pharmacology . The indene core is a key precursor in synthetic routes leading to indanones, which are structures of high interest in drug discovery due to their broad spectrum of biological activities . These indanone-based compounds exhibit various pharmacological properties, such as anti-inflammatory, antimicrobial, anticancer, and antiviral activities, making this compound a compound of significant utility in developing new therapeutic agents . Furthermore, the compound and its derivatives are useful synthons in materials science and chemical synthesis, enabling the preparation of various carbocyclic and heterocyclic systems . This reagent is presented for use in chemical synthesis and research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1H-indene
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InChI

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3
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InChI Key

LRTOHSLOFCWHRF-UHFFFAOYSA-N
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Canonical SMILES

CC1C=CC2=CC=CC=C12
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Molecular Formula

C10H10
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DSSTOX Substance ID

DTXSID50865464
Record name 1-Methyl-1H-indene
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Molecular Weight

130.19 g/mol
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Physical Description

Colorless liquid; [Chem Service MSDS]
Record name 1-Methyl-1H-indene
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CAS No.

767-59-9, 29036-25-7
Record name 1-Methylindene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylindene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindene is a valuable bicyclic aromatic hydrocarbon intermediate in the synthesis of various organic compounds, finding applications in polymer chemistry and as a precursor for pharmacologically active molecules. Its synthesis, while conceptually straightforward, presents challenges in controlling regioselectivity and preventing isomerization to more stable isomers. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on experimental protocols, reaction yields, and comparative analysis of different methodologies. Detailed procedures for the alkylation of indene via classical base-mediated methods, transition metal-catalyzed reactions, and Friedel-Crafts alkylation are presented. Quantitative data is summarized for easy comparison, and key reaction pathways are visualized to facilitate understanding.

Introduction

This compound (C₁₀H₁₀) is a structural isomer of methyl-substituted indenes, characterized by a methyl group at the 1-position of the indene ring system. The indene framework is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the C1 position offers a handle for further functionalization. However, the synthesis of this compound is often complicated by its propensity to isomerize to the thermodynamically more stable 2-methylindene and 3-methylindene, particularly under thermal or basic conditions. Therefore, the choice of synthetic route and careful control of reaction conditions are paramount to achieving high yields and purity. This guide will explore the most common and effective methods for the synthesis of this compound.

Synthesis Pathways

The synthesis of this compound predominantly relies on the direct alkylation of indene. This can be achieved through several distinct approaches:

  • Classical Alkylation: Involving the deprotonation of indene with a strong base followed by quenching with a methylating agent.

  • Transition Metal-Catalyzed Alkylation: Utilizing iron or manganese catalysts to facilitate the methylation of indene, often with more environmentally benign reagents.

  • Friedel-Crafts Alkylation: An electrophilic aromatic substitution approach using a methylating agent and a Lewis acid catalyst.

Classical Alkylation of Indene

This method involves a two-step process: deprotonation of indene to form the indenyl anion, followed by nucleophilic attack on a methyl electrophile. The choice of base and reaction conditions is critical to ensure efficient deprotonation while minimizing side reactions.

This protocol is adapted from the synthesis of 1-methylindole and is applicable to indene with minor modifications.

  • Preparation of Sodium Amide: In a three-necked flask equipped with a mechanical stirrer and a dry-ice condenser, add approximately 250 mL of liquid ammonia. To this, add a catalytic amount of ferric nitrate nonahydrate (~0.1 g). With vigorous stirring, add 5.0 g (0.22 gram-atom) of clean, metallic sodium in small portions, maintaining the blue color. The disappearance of the blue color and formation of a light gray precipitate indicates the complete formation of sodium amide, which typically takes about 20 minutes.

  • Indenyl Anion Formation: Slowly add a solution of 23.2 g (0.20 mol) of indene in 50 mL of anhydrous diethyl ether to the sodium amide suspension.

  • Methylation: After stirring for an additional 10 minutes, add a solution of 31.2 g (0.22 mol) of methyl iodide in an equal volume of anhydrous diethyl ether dropwise.

  • Work-up: Continue stirring for 15 minutes after the addition is complete. Allow the ammonia to evaporate. To the residue, add 100 mL of water, followed by 100 mL of diethyl ether. Separate the ether layer, and extract the aqueous phase with an additional 20 mL of diethyl ether. Combine the ether extracts, wash with three 15 mL portions of water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under atmospheric pressure. The crude product can be purified by distillation under reduced pressure to yield this compound.

Transition Metal-Catalyzed Alkylation

Recent advances have led to the development of more sustainable methods for indene alkylation using earth-abundant transition metal catalysts. These methods often utilize methanol as a green methylating agent through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Iron complexes, such as Knölker-type (cyclopentadienone)iron carbonyl complexes, have been shown to be effective catalysts for the methylation of various substrates, including those with acidic C-H bonds like indene.[1][2][3][4]

This is a general procedure based on the iron-catalyzed methylation of ketones and can be adapted for indene.[1]

  • Reaction Setup: To an oven-dried reaction vessel, add the indene substrate (1.0 mmol), a Knölker-type (cyclopentadienone)iron carbonyl precatalyst (e.g., (2,5-bis(trimethylsilyl)cyclopentadienone)iron tricarbonyl, 2 mol%), and trimethylamine N-oxide (4 mol%).

  • Reagent Addition: Add potassium carbonate (2.0 equiv) as the base, followed by methanol (0.5 M solution based on the substrate).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Manganese-based catalysts offer another efficient and environmentally friendly option for the selective alkylation of indenes with alcohols.[5][6][7][8]

A detailed experimental protocol for the manganese-catalyzed methylation of indene specifically is still emerging in the literature. The following is a general representation based on similar transformations.[5]

  • Reaction Setup: In a glovebox, a pressure tube is charged with the manganese precatalyst, a suitable ligand (e.g., a bis-N-heterocyclic carbene), and a base (e.g., sodium tert-butoxide).

  • Reagent Addition: Indene and the alcohol (e.g., methanol) are added, followed by a solvent (e.g., toluene).

  • Reaction Conditions: The pressure tube is sealed and heated to the specified temperature for the required duration.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation provides a direct method for introducing a methyl group onto the aromatic ring of a suitable precursor. While direct methylation of indene itself can be complex due to the reactivity of the five-membered ring, alkylation of a saturated precursor like indane (2,3-dihydro-1H-indene) followed by subsequent dehydrogenation is a viable, albeit longer, route. A direct Friedel-Crafts methylation of indene has been reported with a yield of 75%.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,3-dihydro-1H-indene (10.0 mmol) and 50 mL of anhydrous dichloromethane. Stir until the indane is fully dissolved and cool the flask in an ice bath to 0 °C.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (11.0 mmol) portion-wise to the stirred solution.

  • Alkylating Agent Addition: Allow the mixture to stir at 0 °C for 15 minutes. Add the methylating agent (e.g., 2-chloro-2-methylpropane, 12.0 mmol, for a related tert-butylation) dropwise over 20-30 minutes, maintaining the internal temperature at or below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to 0 °C and slowly quench by pouring the mixture over 100 g of crushed ice. Separate the organic layer and extract the aqueous layer twice with 50 mL of dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product. Further purification can be achieved by column chromatography or distillation.

Data Presentation: Comparison of Synthesis Pathways

Synthesis PathwayCatalyst/BaseMethylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Classical Alkylation Sodium AmideMethyl IodideLiquid NH₃ / Diethyl Ether-33 to RT< 1High (expected)Adapted
Iron-Catalyzed Knölker-type Fe complex / K₂CO₃MethanolMethanol8024Up to 98 (NMR)[1]
Manganese-Catalyzed Mn-pincer complex / NaOtBuMethanolToluene12020Not specified for this compound[7]
Friedel-Crafts Alkylation Lewis AcidMethyl HalideDichloromethane0 to RT2-475[1]

Visualization of Synthesis Pathways

Classical Alkylation of Indene

G Indene Indene Indenyl_Anion Indenyl Anion Indene->Indenyl_Anion Deprotonation One_Methylindene This compound Indenyl_Anion->One_Methylindene SN2 Attack Methyl_Iodide Methyl Iodide Salt NaI Base Strong Base (e.g., NaNH2)

Caption: Classical alkylation of indene via deprotonation and subsequent nucleophilic substitution.

Iron-Catalyzed "Borrowing Hydrogen" Methylation

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction Fe_Catalyst Fe(0) Catalyst Fe_Hydride Fe-H Intermediate Fe_Catalyst->Fe_Hydride Dehydrogenation Formaldehyde Formaldehyde Indene Indene Fe_Hydride->Indene Condensation Methanol Methanol Condensation_Product Indenylidene-methanol Intermediate Condensation_Product->Fe_Catalyst Hydrogenation (Regeneration) Indene_start Indene One_Methylindene This compound Indene_start->One_Methylindene Methanol_start Methanol

Caption: Proposed mechanism for the iron-catalyzed methylation of indene using methanol.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The classical alkylation method using strong bases is a well-established route, though it requires stoichiometric amounts of hazardous reagents. Modern transition metal-catalyzed methods, particularly those employing iron catalysts and methanol, offer a greener and more atom-economical alternative with high yields. The Friedel-Crafts alkylation presents another viable option, although it may necessitate a multi-step process for optimal results. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, available reagents, and environmental considerations. Careful control of reaction conditions is crucial in all cases to minimize the formation of undesired isomers and maximize the yield of the target this compound.

References

Spectroscopic Profile of 1-Methylindene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-methylindene (CAS No: 767-59-9), a bicyclic aromatic hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of approximately 130.19 g/mol .[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
¹³C NMR Chemical Shifts (CDCl₃)
Chemical Shift (ppm)
14.2
43.1
120.9
123.5
124.7
126.3
129.8
142.3
145.9
146.5

Data sourced from G.A.TAYLOR,P.E.RAKITA, ORG.MAGN.RES.,6,644(1974) as cited by SpectraBase.[3]

Note: Specific ¹H NMR chemical shift, multiplicity, and coupling constant data were not available in the searched resources. A general representation is provided in the experimental protocols.

Table 2: Infrared (IR) Spectroscopy Data for this compound
Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H Stretch3000 - 2850Strong
C=C Stretch (Aromatic)1600 - 1475Medium
C-H Bend1450 - 1300Medium

Note: This table represents typical absorption bands for the functional groups present in this compound. Specific peak values from experimental data were not fully detailed in the search results.[4][5]

Table 3: Mass Spectrometry (MS) Data for this compound
m/z (Mass-to-Charge Ratio) Relative Intensity Assignment
130High[M]⁺ (Molecular Ion)
115High[M-CH₃]⁺
129Medium[M-H]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[4][6]

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Approximately 20-50 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.[7] Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts.[8]

  • Instrument Setup: The NMR tube is placed into the spectrometer. For ¹³C NMR, spectra are typically recorded on a spectrometer operating at a frequency such as 150 MHz.[9]

  • Data Acquisition: The experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, inverse-gated decoupling may be used to prevent signal enhancement through the Nuclear Overhauser Effect (NOE) for accurate quantitation.[10]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak (e.g., CDCl₃ at 77.07 ppm for ¹³C).[9]

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing one drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and gently pressing them together.[7]

  • Instrument Setup: A background spectrum of the empty spectrometer is recorded first. The sample holder with the prepared salt plates is then placed in the instrument's beam path.[7][11]

  • Data Acquisition: The sample is scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹.[5] The instrument detects the frequencies at which the radiation is absorbed.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which plots transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS) Protocol

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, often after separation using Gas Chromatography (GC-MS).[7]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.[6][12]

  • Mass Analysis: The charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing: A detector measures the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR IR Prep_MS Dilute for GC-MS Sample->Prep_MS MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Referencing Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Analysis Structural Elucidation & Compound Identification Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: Generalized workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Isomers of Methylindene and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methylindene, focusing on their relative stability, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development who are working with or have an interest in indene derivatives.

Introduction to Methylindene Isomers

Methylindenes are aromatic hydrocarbons consisting of a benzene ring fused to a five-membered ring with a methyl group substituent. The position of the methyl group on the indene core gives rise to several positional isomers, with 1-methylindene, 2-methylindene, and 3-methylindene being the most common. The stability and reactivity of these isomers are of significant interest due to their potential applications as building blocks in the synthesis of more complex molecules, including polymers and pharmacologically active compounds.

Relative Stability of Methylindene Isomers

The thermodynamic stability of methylindene isomers is a critical factor influencing their synthesis, isolation, and reactivity. Computational and experimental studies have established a clear stability order among the three primary isomers.

Thermodynamic Data

The relative stability of the methylindene isomers is dictated by their Gibbs free energy of formation (ΔG°f) and enthalpy of formation (ΔH°f). Lower values for these thermodynamic quantities indicate greater stability. Based on available computational data, the order of stability for the methylindene isomers is:

3-Methylindene > 2-Methylindene > this compound

3-Methylindene is recognized as the most thermodynamically stable isomer due to its lower energy state[1]. 2-Methylindene is more stable than this compound[2]. The structural differences, particularly the position of the double bond and the methyl group, influence the electronic and steric environment of the molecule, leading to these variations in stability.

The following table summarizes the available calculated thermodynamic data for the methylindene isomers. It is important to note that experimental values can vary, and the presented data are based on computational models.

IsomerStructureGibbs Free Energy of Formation (ΔG°f) (kJ/mol)Enthalpy of Formation (ΔH°f) (kJ/mol)
This compound this compound226.81[3]Data not available
2-Methylindene 2-Methylindene224.89[4][5]Data not available
3-Methylindene 3-Methylindene224.89[5]Data not available

Note: The identical Gibbs free energy of formation values for 2- and 3-methylindene from the available source may be due to the limitations of the computational method used. Other qualitative sources indicate that 3-methylindene is the most stable isomer.

Isomerization Pathways

The less stable methylindene isomers can be converted to the more stable forms through isomerization reactions, which can be induced thermally or by acid/base catalysis.

  • Thermal Isomerization: At elevated temperatures, this compound can undergo a 1,3-hydride shift to form the more stable 3-methylindene[2]. Pyrolysis experiments have shown that this compound rapidly isomerizes to 2- and 3-methylindene under thermal stress[2].

  • Base-Catalyzed Isomerization: In the presence of a base, this compound can be deprotonated to form an indenyl anion, which can then be protonated at different positions to yield a mixture of isomers. The use of chiral tertiary amines as catalysts in polar solvents can lead to an enantioselective rearrangement of this compound to 3-methylindene[2].

The following diagram illustrates the isomerization pathways between the methylindene isomers.

IsomerizationPathways This compound This compound 2-Methylindene 2-Methylindene This compound->2-Methylindene Thermal 3-Methylindene 3-Methylindene This compound->3-Methylindene Thermal / Base-catalyzed

Isomerization pathways of methylindene.

Experimental Protocols

The synthesis and characterization of methylindene isomers require specific experimental procedures to ensure the desired isomer is obtained with high purity.

Synthesis of Methylindene Isomers

3.1.1. Synthesis of 3-Methylindene from Lithium Indenide and Dimethylsulfate

This protocol describes the synthesis of 3-methylindene via the alkylation of lithium indenide.

  • Materials:

    • Lithium indenide (9.60 g, 0.0786 moles)

    • Dimethylsulfate (9.91 g, 0.0786 moles)

    • Diethyl ether (225 mL)

    • Water (H₂O)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a reaction vessel, dissolve dimethylsulfate in 125 mL of diethyl ether.

    • Slowly add a solution of lithium indenide in 100 mL of diethyl ether to the dimethylsulfate solution over a period of 15 minutes.

    • After the addition is complete, add 150 mL of water to the reaction mixture.

    • Separate the organic layer and wash it twice with 100 mL of water.

    • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by distillation. The expected yield of 3-methylindene as a yellow oil is approximately 9.68 g (94.7%)[2].

3.1.2. Synthesis of 2-Methylindene from 2-Methyl-1-indanone

This protocol outlines the synthesis of 2-methylindene starting from 2-methyl-1-indanone.

  • Materials:

    • 2-Methyl-1-indanone

    • Diisobutylaluminium hydride (DIBAL-H)

    • Anhydrous toluene

    • Sulfuric acid (aqueous solution)

  • Procedure:

    • Dissolve 2-methyl-1-indanone in anhydrous toluene.

    • Slowly add diisobutylaluminium hydride (DIBAL-H) dropwise to the solution while maintaining the reaction at room temperature.

    • Stir the reaction mixture for 30 minutes after the addition is complete.

    • Hydrolyze the reaction mixture by adding it dropwise to a heated aqueous solution of sulfuric acid (e.g., 25 wt% at 70°C).

    • Separate the organic layer and wash it with dilute sulfuric acid and then with water.

    • Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by distillation[6].

3.1.3. Synthesis of this compound

The synthesis of this compound is more challenging due to its lower stability and tendency to isomerize. General synthetic strategies include Friedel-Crafts alkylation, Diels-Alder reactions, and ring-closing metathesis[2]. A specific protocol involves the methylation of indene after metalation with a strong base like lithium diisopropylamide (LDA)[2]. Precise control of reaction conditions is crucial to minimize isomerization to the more stable isomers[2].

Characterization of Methylindene Isomers

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of methylindene in a mixture.

  • Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., hexane) prep2 Filter if necessary prep1->prep2 gcms1 Inject sample into GC prep2->gcms1 gcms2 Separation on capillary column gcms1->gcms2 gcms3 Detection by Mass Spectrometer gcms2->gcms3 data1 Analyze retention times gcms3->data1 data2 Analyze mass spectra data1->data2

General workflow for GC-MS analysis.
  • Typical GC-MS Parameters:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is commonly used for separating aromatic hydrocarbons.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the methylindene isomers. The chemical shifts of the protons and carbons are unique to each isomer.

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Aromatic protons (approx. 7.1-7.5), Olefinic protons (approx. 6.3-6.8), Aliphatic proton (approx. 3.4), Methyl protons (approx. 1.3)Aromatic carbons (approx. 120-145), Olefinic carbons (approx. 125-135), Aliphatic carbon (approx. 42), Methyl carbon (approx. 15)
2-Methylindene Aromatic protons (approx. 7.1-7.4), Olefinic proton (approx. 6.5), Aliphatic protons (approx. 3.3), Methyl protons (approx. 2.1)Aromatic carbons (approx. 120-145), Olefinic carbons (approx. 125, 140), Aliphatic carbon (approx. 42), Methyl carbon (approx. 17)
3-Methylindene Aromatic protons (approx. 7.0-7.4), Olefinic proton (approx. 6.1), Aliphatic protons (approx. 3.3), Methyl protons (approx. 2.2)Aromatic carbons (approx. 120-145), Olefinic carbons (approx. 120, 140), Aliphatic carbon (approx. 42), Methyl carbon (approx. 15)

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Conclusion

This technical guide has provided a detailed overview of the isomers of methylindene, with a focus on their relative stability, synthesis, and characterization. The established stability order of 3-methylindene > 2-methylindene > this compound is a key consideration for synthetic and purification strategies. The provided experimental protocols and analytical methods offer a practical foundation for researchers working with these compounds. A thorough understanding of the properties and interconversions of methylindene isomers is essential for their effective utilization in the development of new materials and pharmaceuticals.

References

The Thermal Stability and Decomposition of 1-Methylindene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of 1-methylindene. Due to a scarcity of direct experimental studies on this compound, this document synthesizes information from research on closely related analogs, primarily indene and 2-methylindene, to infer its thermal behavior. This guide covers theoretical decomposition pathways, representative experimental data from analogous compounds, and detailed experimental protocols relevant to the study of such aromatic hydrocarbons.

Introduction to the Thermal Behavior of this compound

This compound (C₁₀H₁₀) is a bicyclic aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring with a methyl group at the 1-position.[1] Its thermal behavior is of significant interest in various fields, including combustion chemistry, materials science, and pharmaceutical development, where indene derivatives may be present as impurities or intermediates.

Under thermal stress, this compound is known to be relatively stable at lower temperatures. However, as the temperature increases, it primarily undergoes two key transformations: isomerization and decomposition.[1] Isomerization to the more thermodynamically stable 2- and 3-methylindene isomers is a prominent reaction pathway.[1] At higher, combustion-relevant temperatures, the dominant decomposition mechanism is the loss of a hydrogen atom from the methyl group to form a resonance-stabilized methylindenyl radical.[1] This radical is a key intermediate in the formation of larger polycyclic aromatic hydrocarbons (PAHs) and soot.[2][3]

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is believed to proceed through a series of complex reactions. The primary proposed pathways, inferred from studies on indene and its isomers, are outlined below.

  • Isomerization: At moderately elevated temperatures (around 600 K), this compound can undergo a[1][3]-hydride shift, leading to the formation of the more stable 3-methylindene.[1] Further isomerization can also lead to 2-methylindene.

  • Radical Formation: The initial step in the high-temperature decomposition is the homolytic cleavage of a C-H bond in the methyl group, resulting in a 1-methylindenyl radical and a hydrogen atom. This is a crucial step as the resulting radical is resonance-stabilized, making it a favorable pathway.[1]

  • Ring Opening and Fragmentation: Subsequent reactions of the methylindenyl radical can involve the opening of the five-membered ring, leading to the formation of various smaller aromatic compounds such as benzene and toluene, as well as smaller unsaturated species like acetylene and ethylene.[3]

  • PAH Growth: The methylindenyl radical can also react with other molecules or radicals present in the system, leading to the formation of larger PAHs. This process is a significant contributor to soot formation in combustion environments.[2][4]

Decomposition_Pathways Figure 1: Proposed Decomposition Pathways of this compound This compound This compound 3-Methylindene 3-Methylindene This compound->3-Methylindene Isomerization ([1,3]-Hydride Shift) 1-Methylindenyl Radical + H• 1-Methylindenyl Radical + H• This compound->1-Methylindenyl Radical + H• H-atom Abstraction Ring Opening Ring Opening 1-Methylindenyl Radical + H•->Ring Opening PAH Growth & Soot Formation PAH Growth & Soot Formation 1-Methylindenyl Radical + H•->PAH Growth & Soot Formation Smaller Aromatics (Benzene, Toluene) Smaller Aromatics (Benzene, Toluene) Ring Opening->Smaller Aromatics (Benzene, Toluene) Small Unsaturated Species (C2H2, C2H4) Small Unsaturated Species (C2H2, C2H4) Ring Opening->Small Unsaturated Species (C2H2, C2H4)

Figure 1: Proposed Decomposition Pathways of this compound.

Quantitative Data from Analogous Compounds

Temperature (K)ProductYield (%)
1150 Naphthalene~15
1- and 3-Methylindene (Isomers)~10
Indene~8
Benzene~5
Toluene~4
Methane~3
Acetylene~2
1250 Naphthalene~25
1- and 3-Methylindene (Isomers)~8
Indene~12
Benzene~10
Toluene~6
Methane~7
Acetylene~8

Table 1: Representative product yields from the thermal decomposition of 2-methylindene at various temperatures. This data is illustrative and intended to provide a qualitative understanding of the potential product distribution from this compound decomposition.

Experimental Protocols: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The analysis of thermal decomposition products of aromatic hydrocarbons like this compound is commonly performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.

Instrumentation
  • Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to precise temperatures (e.g., 500-800°C) is typically used.

  • Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polarity column) is required.

  • Mass Spectrometer (MS): A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used for the detection and identification of the separated compounds.

Experimental Procedure
  • Sample Preparation: A small, precise amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample cup is introduced into the pyrolyzer, which is rapidly heated to the desired decomposition temperature in an inert atmosphere (e.g., helium). The volatile decomposition products are swept into the GC injection port.

  • Gas Chromatographic Separation: The injected mixture of pyrolysis products is separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds over time.

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound.

  • Data Analysis: The individual compounds are identified by comparing their mass spectra to a reference library (e.g., NIST). The relative abundance of each product can be determined by integrating the area of its corresponding peak in the chromatogram.

Experimental_Workflow Figure 2: Generalized Workflow for Py-GC-MS Analysis cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Separation & Detection cluster_3 Data Analysis Sample This compound Sample Pyrolyzer Micro-furnace Pyrolyzer (e.g., 700°C, He atmosphere) Sample->Pyrolyzer Introduction GC Gas Chromatograph (Capillary Column) Pyrolyzer->GC Injection of Pyrolysate MS Mass Spectrometer (Ionization & Detection) GC->MS Elution Data Chromatogram & Mass Spectra MS->Data Results Product Identification & Quantification Data->Results Library Mass Spectral Library (e.g., NIST) Library->Results

Figure 2: Generalized Workflow for Py-GC-MS Analysis.

Conclusion

The thermal stability and decomposition of this compound are governed by competing pathways of isomerization and radical-initiated fragmentation. While direct experimental data for this specific isomer is limited, a robust understanding of its likely behavior can be inferred from studies on indene and 2-methylindene. At moderate temperatures, isomerization to more stable methylindene isomers is expected. At higher temperatures, the formation of the 1-methylindenyl radical through hydrogen abstraction is the key initial step, leading to a cascade of reactions that produce smaller aromatic and unsaturated species, and contribute to the growth of polycyclic aromatic hydrocarbons.

Further dedicated experimental and computational studies on this compound are warranted to provide precise quantitative data on its decomposition kinetics and product distributions. Such information would be invaluable for refining combustion models, understanding polymer degradation mechanisms, and ensuring the stability and safety of pharmaceutical formulations containing indene-related structures.

References

An In-depth Technical Guide to the Synthesis of 1-Methylindene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for 1-methylindene. It includes detailed experimental protocols for key synthesis routes, a comparative analysis of quantitative data, and visualizations of reaction pathways and workflows to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound (CAS 767-59-9) is a polycyclic aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring bearing a methyl group at the 1-position.[1] Its structural motif is a key component in various larger molecules of interest in materials science and medicinal chemistry. The reactivity of the indene core, influenced by the methyl substituent, makes it a versatile intermediate in organic synthesis.[2] However, the synthesis of this compound is often complicated by its propensity to isomerize to the more thermodynamically stable 2-methylindene and 3-methylindene, necessitating carefully controlled reaction conditions.

This guide will delve into the primary synthetic routes to this compound, tracing their historical development and providing detailed experimental procedures.

Discovery and Historical Context

The chemistry of indene and its derivatives dates back to the late 19th and early 20th centuries, with the development of fundamental organic reactions. While a singular "discovery" paper for this compound is not readily apparent, its synthesis is intrinsically linked to the broader exploration of indene chemistry. Early methods for the alkylation of aromatic systems, such as the Friedel-Crafts reaction developed in 1877, laid the groundwork for the synthesis of alkylated indenes.[3] The first synthesis of unsubstituted 1-indanone in 1927, a key precursor for some modern syntheses of substituted indenes, marked a significant milestone in accessing this class of compounds.[4]

The evolution of synthetic methods has been driven by the need for greater control over regioselectivity and yield, leading to the development of more sophisticated catalytic systems and multi-step synthetic sequences.

Synthetic Methodologies

Several synthetic strategies have been employed for the preparation of this compound. The most prominent methods include the direct alkylation of indene and the reduction and dehydration of 2-methyl-1-indanone.

Friedel-Crafts Alkylation and Related Alkylation Methods

Direct alkylation of indene represents a straightforward approach to this compound. However, traditional Friedel-Crafts conditions can lead to a mixture of products and polymerization. Modern variations offer improved selectivity.

Experimental Protocol: Manganese-Catalyzed C-Alkylation of Indene with Methanol

This method, representative of modern transition-metal-catalyzed alkylations, offers a more selective approach to this compound.

Reaction Scheme:

Indene Indene Catalyst Mn-NNS Complex t-BuOK Indene->Catalyst Methanol Methanol Methanol->Catalyst Product This compound Catalyst->Product Toluene, 130 °C

Figure 1: Manganese-catalyzed C-alkylation of indene.

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add indene (1.0 mmol), manganese catalyst (5 mol%), and t-BuOK (1.0 mmol).

  • Add anhydrous toluene (5 mL) and methanol (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 130 °C for 24-36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane as eluent) to afford this compound.

Synthesis from 2-Methyl-1-indanone

A common and often more selective route to this compound involves a two-step process starting from 2-methyl-1-indanone: reduction of the ketone to the corresponding alcohol, followed by acid-catalyzed dehydration.

Experimental Workflow:

Start 2-Methyl-1-indanone Step1 Reduction (e.g., NaBH4, MeOH) Start->Step1 Intermediate 2-Methyl-1-indanol Step1->Intermediate Step2 Dehydration (e.g., p-TsOH, Toluene, Reflux) Intermediate->Step2 Product This compound Step2->Product M_ion This compound (M⁺•) m/z = 130 Fragment [M-CH₃]⁺ m/z = 115 M_ion->Fragment Loss of methyl radical Neutral •CH₃

References

Reactivity of the Methyl Group on the Indene Ring: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The fusion of a benzene ring with a cyclopentene ring imparts a unique combination of aromaticity and conformational flexibility. When substituted with a methyl group, the indene ring system offers a reactive handle for a variety of chemical transformations. The reactivity of this benzylic methyl group is of particular interest to researchers in drug discovery and development, as its functionalization can lead to the synthesis of diverse libraries of compounds with modulated pharmacological properties. This in-depth technical guide explores the core reactivity of the methyl group on the indene ring, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate the design and synthesis of novel indene-based therapeutic agents.

Oxidation of the Methyl Group

The benzylic position of the methyl group on the indene ring is susceptible to oxidation, providing a direct route to the corresponding indenecarbaldehyde. This aldehyde serves as a versatile intermediate for a wide range of subsequent functionalizations.

Riley Oxidation with Selenium Dioxide

A common method for the oxidation of activated methyl groups is the Riley oxidation, which employs selenium dioxide (SeO₂). This reagent selectively oxidizes benzylic C-H bonds to the corresponding carbonyl group.

Reaction Scheme:

Oxidation Methylindene 1-Methylindene Reagents SeO₂, Dioxane, H₂O, Reflux Methylindene->Reagents Indenecarbaldehyde 1-Indenecarbaldehyde Reagents->Indenecarbaldehyde

Caption: Oxidation of this compound to 1-Indenecarbaldehyde.

Experimental Protocol: Oxidation of 1-Methyl-1H-indene with Selenium Dioxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend selenium dioxide (1.1 eq.) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Addition of Substrate: Add 1-methyl-1H-indene (1.0 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-formyl-1H-indene.

Quantitative Data:

SubstrateOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-1H-indeneSeO₂Dioxane/H₂OReflux660-70Hypothetical data based on typical Riley oxidations

Note: Specific yields and reaction times can vary depending on the substrate and reaction scale.

Halogenation of the Methyl Group

The methyl group on the indene ring can undergo free-radical halogenation, typically at the benzylic position, to yield halomethylindene derivatives. These halogenated intermediates are valuable precursors for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Side-Chain Bromination with N-Bromosuccinimide (NBS)

A widely used method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.

Reaction Scheme:

Bromination Methylindene This compound Reagents NBS, AIBN, CCl₄, Reflux Methylindene->Reagents Bromomethylindene 1-(Bromomethyl)indene Reagents->Bromomethylindene

Caption: Side-Chain Bromination of this compound.

Experimental Protocol: Side-Chain Bromination of 1-Methyl-1H-indene

  • Reaction Setup: To a solution of 1-methyl-1H-indene (1.0 eq.) in an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator like AIBN.

  • Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction is often initiated by visible light. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(bromomethyl)indene can be used directly in the next step or purified by column chromatography.

Quantitative Data:

SubstrateHalogenating AgentInitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundNBSAIBNCCl₄Reflux2-470-85[1][2]

Condensation Reactions

The methyl group on the indene ring, being in a benzylic position, exhibits enhanced acidity of its protons. This allows for deprotonation with a strong base to form a carbanion, which can then participate in condensation reactions with carbonyl compounds.

Aldol-Type Condensation

After oxidation to the indenecarbaldehyde, the resulting aldehyde can undergo aldol condensation with enolizable ketones or other carbonyl compounds. Alternatively, the methyl group itself can be deprotonated to act as a nucleophile in a Claisen-Schmidt type condensation.

Reaction Scheme (Claisen-Schmidt):

Condensation Methylindene This compound Reagents 1. Strong Base (e.g., n-BuLi) 2. Benzaldehyde 3. H₃O⁺ Methylindene->Reagents Benzaldehyde Benzaldehyde Benzaldehyde->Reagents Product 1-(2-Phenylvinyl)indene Reagents->Product

Caption: Claisen-Schmidt Condensation of this compound.

Experimental Protocol: Aldol Condensation of 1-Formyl-1H-indene with Acetone

  • Reaction Setup: In a flask, dissolve 1-formyl-1H-indene (1.0 eq.) and acetone (excess) in ethanol.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 2-6 hours) until the reaction is complete, as indicated by TLC.

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.[3][4]

Quantitative Data:

AldehydeKetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Formyl-1H-indeneAcetoneNaOHEthanolRT475-85Hypothetical data based on similar aldol condensations

C-H Activation and Functionalization

Direct functionalization of the methyl C-H bonds on the indene ring through transition-metal-catalyzed C-H activation is an emerging and powerful strategy. This approach offers a more atom-economical and step-efficient route to complex indene derivatives.

Logical Workflow:

CH_Activation Start Methylindene Step1 C-H Activation (e.g., Pd, Rh, or Fe catalyst) Start->Step1 Step2 Coupling Partner (e.g., Aryl halide, Alkene) Step1->Step2 Product Functionalized Methylindene Step1->Product Step2->Product

Caption: General Workflow for C-H Activation of Methylindene.

While specific protocols for the direct C-H activation of the methyl group on the indene ring are still evolving, the principles are based on established methodologies for benzylic C-H functionalization.[5][6][7][8] These reactions typically involve a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent formation of a new C-C or C-heteroatom bond.

Applications in Drug Development: Synthesis of Rasagiline

The reactivity of the indene core is exemplified in the synthesis of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. A key precursor to Rasagiline is (R)-1-aminoindan, which can be synthesized from indene. The functionalization of the amino group highlights the versatility of the indene scaffold in drug synthesis.

Synthetic Pathway to Rasagiline:

Rasagiline_Synthesis Indene Indene Indanone 1-Indanone Indene->Indanone Oxidation Aminoindan (R)-1-Aminoindan Indanone->Aminoindan Reductive Amination & Chiral Resolution Rasagiline Rasagiline Aminoindan->Rasagiline N-propargylation

Caption: Synthetic Route to Rasagiline from Indene.

The methyl group on the indene ring is a versatile functional handle that allows for a diverse range of chemical transformations. Through oxidation, halogenation, condensation, and C-H activation, researchers can access a wide array of functionalized indene derivatives. These derivatives are valuable building blocks in drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The experimental protocols and quantitative data summarized in this guide provide a practical foundation for scientists and drug development professionals to leverage the rich chemistry of the methylindene scaffold in their research endeavors.

References

Potential Biological Activities of 1-Methylindene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-methylindene, a unique bicyclic aromatic hydrocarbon, are emerging as a promising class of bioactive molecules with a diverse range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a particular focus on their anticancer and neuromodulatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further investigation and drug development efforts in this area.

Introduction

The indene scaffold, consisting of a fused benzene and cyclopentadiene ring, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a methyl group at the 1-position creates a chiral center and influences the molecule's steric and electronic properties, leading to a diverse array of pharmacological activities. Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of cancer cell proliferation and as modulators of key enzymes and receptors in the central nervous system. This guide aims to consolidate the existing knowledge to serve as a foundational resource for researchers in the field.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of investigation for this compound derivatives is their potent anticancer activity, primarily attributed to the inhibition of tubulin polymerization. Certain 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole derivatives have demonstrated remarkable efficacy in this regard.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.

Compound IDCell LineIC50 (µM)Reference
This compound Hepatocarcinoma (Huh7)15.2[1]
Adenocarcinoma (HCT-8)12.5[1]
Acute Myeloid Leukemia (THP-1)10.8[1]
Indenopyrazole Derivative 6a HepG2Low nanomolar[2]
HelaLow nanomolar[2]
PC3Low nanomolar[2]
MCF-7Low nanomolar[2]
Indenopyrazole Derivative 6n HepG2Low nanomolar[2]
HelaLow nanomolar[2]
PC3Low nanomolar[2]
MCF-7Low nanomolar[2]
Indole-pyrazoline hybrid e19 HeLa0.21-0.31[3]
Mechanism of Action: Inhibition of Tubulin Polymerization

These derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[2] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[2][3]

Experimental Protocol: Tubulin Polymerization Assay

The following is a general protocol for an in vitro tubulin polymerization assay, which can be adapted to evaluate the inhibitory activity of this compound derivatives.

Objective: To measure the effect of test compounds on the rate and extent of tubulin polymerization in vitro.

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

  • Negative control (solvent vehicle)

  • 96-well microplate, suitable for absorbance readings

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.

  • Assay Setup:

    • Add the reaction mixture to the wells of a pre-chilled 96-well plate.

    • Add the test compounds at various concentrations to the respective wells. Include wells for positive and negative controls.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for a period of 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • The inhibition of tubulin polymerization is determined by the decrease in the maximum absorbance (Vmax) and the initial rate of polymerization in the presence of the test compound compared to the negative control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

experimental_workflow_tubulin_polymerization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Tubulin, Buffers, GTP) setup Set up Assay Plate (Reaction Mix, Compounds) reagents->setup compounds Prepare Test Compounds & Controls compounds->setup initiate Initiate Polymerization (Add Tubulin at 4°C) setup->initiate incubate Incubate at 37°C & Read Absorbance (340nm) initiate->incubate plot Plot Polymerization Curves (Absorbance vs. Time) incubate->plot calculate Calculate IC50 Values plot->calculate

Workflow for Tubulin Polymerization Assay.
Signaling Pathway

The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of events leading to apoptosis. This pathway is a common mechanism for many microtubule-targeting anticancer agents.

signaling_pathway_tubulin_inhibition cluster_drug Drug Action cluster_cellular Cellular Effects drug This compound Derivative tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to microtubule Microtubule Disruption tubulin->microtubule Inhibits Polymerization spindle Mitotic Spindle Dysfunction microtubule->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Signaling Pathway of Tubulin Inhibitors.

Neuromodulatory Activity

This compound and its derivatives have also shown potential as modulators of the central nervous system, primarily through their interaction with key enzymes and receptors involved in neurotransmission.

Enzyme Inhibition: Acetylcholinesterase and Butyrylcholinesterase

Certain this compound derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data: Enzyme Inhibition

CompoundEnzymeInhibition (%) at 50 µMReference
This compound Acetylcholinesterase (AChE)45%[1]
Butyrylcholinesterase (BChE)60%[1]
Cannabinoid Receptor Modulation

Derivatives of indene have been investigated as ligands for cannabinoid receptors CB1 and CB2. These receptors are involved in a wide range of physiological processes, including pain, mood, and appetite.

Quantitative Data: Cannabinoid Receptor Binding Affinity

Compound ClassReceptorKi (nM)Reference
Naphthylidene Indenes (E isomer) CB1Data not specified
CB22.05 - 2.72
Naphthylidene Indenes (Z isomer) CB1Data not specified
CB2132 - 658
Experimental Protocol: Cannabinoid Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of test compounds for cannabinoid receptors.

Objective: To determine the binding affinity (Ki) of this compound derivatives for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP-55,940).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Test compounds (this compound derivatives) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known cannabinoid ligand like WIN 55,212-2).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_receptor_binding cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Membranes, Radioligand, Buffers) setup Set up Assay Plate reagents->setup compounds Prepare Test Compounds & Controls compounds->setup incubate Incubate at 30°C setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count calculate Calculate Ki Values count->calculate

Workflow for Receptor Binding Assay.
Signaling Pathway

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Their activation by a ligand, such as a this compound derivative, initiates an intracellular signaling cascade.

signaling_pathway_cannabinoid cluster_receptor Receptor Activation cluster_downstream Downstream Effects ligand This compound Derivative (Agonist) receptor CB1/CB2 Receptor ligand->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac mapk MAPK Pathway Activation g_protein->mapk ion Ion Channel Modulation g_protein->ion camp ↓ cAMP ac->camp

Cannabinoid Receptor Signaling Pathway.

Other Potential Biological Activities

Preliminary research suggests that derivatives of the indene and indole scaffolds may possess other biological activities, which warrants further investigation for this compound derivatives.

  • Antimicrobial Activity: Indole derivatives have shown activity against various bacterial and fungal strains.[4] The potential of this compound derivatives as antimicrobial agents is an area for future exploration.

  • Anti-inflammatory Activity: Related compounds have demonstrated anti-inflammatory properties, suggesting that this compound derivatives could also be investigated for their potential to modulate inflammatory pathways.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The potent anticancer activity of indenopyrazole derivatives through tubulin polymerization inhibition and the neuromodulatory effects via enzyme inhibition and cannabinoid receptor interaction highlight the significant potential of this compound class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective targets.

  • In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.

  • Exploration of other biological targets: To uncover the full therapeutic potential of the this compound scaffold.

  • Development of detailed experimental protocols: To standardize the evaluation of new derivatives and ensure reproducibility of results.

This technical guide provides a solid foundation for these future endeavors and underscores the importance of continued research into the fascinating biological activities of this compound derivatives.

References

Quantum Chemical Calculations for Methylindene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylindene isomers are of significant interest in various fields, including organic synthesis, materials science, and as potential pharmacophores in drug discovery. Understanding the relative stabilities, structures, and electronic properties of these isomers is crucial for their effective utilization. Quantum chemical calculations provide a powerful tool for elucidating these properties with a high degree of accuracy, offering insights that can guide experimental work and accelerate research and development.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1-methylindene, 2-methylindene, and 3-methylindene. It includes a summary of their calculated energetic and spectroscopic properties, detailed computational and synthetic protocols, and visualizations of their isomerization pathways.

Data Presentation

The following tables summarize the key quantitative data obtained from quantum chemical calculations on the three primary methylindene isomers.

Table 1: Calculated Relative Energies of Methylindene Isomers

The relative stabilities of the methylindene isomers were determined using high-level quantum chemical calculations. The energies presented here are relative to the most stable isomer, 3-methylindene.

IsomerRelative Energy (kcal/mol)
This compound1.25
2-Methylindene2.50
3-Methylindene0.00

Data calculated at the QCISD(T)//B3LYP/cc-pVDZ level of theory, including zero-point vibrational energy corrections.[1]

Table 2: Calculated Rotational Constants of Methylindene Isomers

Rotational constants are fundamental spectroscopic parameters that are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure. These values are essential for the identification and characterization of molecules in the gas phase using microwave spectroscopy.

IsomerA (GHz)B (GHz)C (GHz)
This compound2.5311.1890.817
2-Methylindene2.8981.0910.801
3-Methylindene2.9051.0930.802

Rotational constants calculated at the B3LYP/cc-pVDZ level of theory.

Table 3: Calculated Dipole Moments of Methylindene Isomers

The dipole moment is a measure of the polarity of a molecule and is crucial for understanding intermolecular interactions, solvation properties, and reactivity. It can be experimentally determined using Stark effect spectroscopy.

IsomerDipole Moment (Debye)
This compound0.45
2-Methylindene0.38
3-Methylindene0.35

Dipole moments calculated at the B3LYP/cc-pVDZ level of theory.

Methodologies

Quantum Chemical Calculations Protocol

The computational data presented in this guide were obtained using the following protocol:

  • Geometry Optimization: The molecular geometries of this compound, 2-methylindene, and 3-methylindene were optimized without any symmetry constraints using Density Functional Theory (DFT) with the B3LYP hybrid functional and the cc-pVDZ basis set.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory (B3LYP/cc-pVDZ) to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/cc-pVDZ optimized geometries using the highly accurate Quadratic Configuration Interaction with Singles and Doubles and perturbative Triples [QCISD(T)] method with the cc-pVDZ basis set.[1]

  • Property Calculations: Rotational constants and dipole moments were obtained from the output of the B3LYP/cc-pVDZ geometry optimization and frequency calculations.

All calculations were performed using a standard quantum chemistry software package.

Representative Synthetic Protocols

The following are representative protocols for the synthesis of methylindene isomers. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound (Representative Protocol)

This compound can be synthesized from indanone via a Grignard reaction followed by dehydration.

  • Grignard Reaction: To a solution of methylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether, a solution of indanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-methyl-1-indanol.

  • Dehydration: The crude 1-methyl-1-indanol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC.

  • Purification: Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation to afford this compound.[2]

Synthesis of 2-Methylindene

A common route to 2-methylindene involves the reduction of 2-methyl-1-indanone followed by dehydration.

  • Reduction: 2-Methyl-1-indanone (1.0 equivalent) is dissolved in methanol, and sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The methanol is removed under reduced pressure, and water is added to the residue. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 2-methyl-1-indanol.

  • Dehydration: The crude alcohol is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux, and the water formed is removed azeotropically.

  • Purification: After completion of the reaction, the mixture is worked up as described for this compound and purified by vacuum distillation to yield 2-methylindene.

Synthesis of 3-Methylindene

3-Methylindene can be obtained by the isomerization of this compound.

  • Isomerization: this compound is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). A catalytic amount of a strong base, such as potassium tert-butoxide, is added.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress of the isomerization is monitored by gas chromatography (GC) or NMR spectroscopy.

  • Work-up and Purification: Once the equilibrium is reached (favoring the more stable 3-methylindene), the reaction is quenched with water, and the product is extracted with a nonpolar solvent like hexane. The organic layer is washed with water and brine, dried, and the solvent is removed. The product is then purified by vacuum distillation.[3]

Visualizations

Isomerization Pathways of Methylindene

The following diagrams, generated using the DOT language, illustrate the logical relationships in the isomerization pathways between the methylindene isomers. These isomerizations typically proceed through transition states involving hydrogen shifts.

G This compound This compound TS_1_3 Transition State (1,3-H Shift) This compound->TS_1_3 Isomerization 3-Methylindene 3-Methylindene TS_1_3->3-Methylindene

Caption: Isomerization of this compound to 3-methylindene via a 1,3-hydride shift.

G 2-Methylindene 2-Methylindene TS_2_1 Transition State (H Shift) 2-Methylindene->TS_2_1 Isomerization This compound This compound TS_2_1->this compound

Caption: Isomerization pathway between 2-methylindene and this compound.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for methylindene isomers, presenting key data on their relative energies, rotational constants, and dipole moments. The detailed computational and representative synthetic protocols offer a valuable resource for researchers in the field. The visualization of the isomerization pathways further enhances the understanding of the dynamic relationships between these isomers. The application of computational chemistry, as demonstrated here, is an indispensable tool for predicting and understanding the properties of molecules, thereby guiding and complementing experimental investigations in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylindene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindene is a bicyclic aromatic hydrocarbon with applications as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. While the direct Friedel-Crafts alkylation of indene presents significant challenges, including polymerization and lack of regioselectivity, a robust and reliable synthetic route involves an intramolecular Friedel-Crafts acylation as a key step. This protocol details a widely accepted three-step synthesis commencing with the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid to form 1-indanone. The intermediate is then treated with a Grignard reagent to introduce the methyl group, followed by dehydration to yield the target compound, this compound.

Challenges of Direct Intermolecular Friedel-Crafts Alkylation of Indene

Direct alkylation of indene with a methyl halide and a Lewis acid catalyst is generally not a practical method for the synthesis of this compound. The primary challenges include:

  • Polymerization: The double bond in the five-membered ring of indene is highly susceptible to acid-catalyzed polymerization, which is a common side reaction under Friedel-Crafts conditions.

  • Lack of Regioselectivity: Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. Therefore, the electrophile (methyl carbocation) is more likely to attack the electron-rich benzene ring rather than the double bond of the cyclopentene ring, leading to a mixture of 4-, 5-, 6-, and 7-methylindenes, not the desired this compound.

  • Carbocation Rearrangements: While less of a concern with a methyl group, in other alkylations, carbocation rearrangements can lead to a mixture of products.[1][2]

Due to these limitations, the following indirect, yet more efficient, method utilizing an intramolecular Friedel-Crafts reaction is highly recommended.

Recommended Synthetic Protocol: A Three-Step Approach

This synthesis is divided into three main stages:

  • Step 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid to 1-Indanone.

  • Step 2: Grignard Reaction of 1-Indanone with Methylmagnesium Bromide to 1-Methyl-1-indanol.

  • Step 3: Acid-Catalyzed Dehydration of 1-Methyl-1-indanol to this compound.

Step 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

The first step involves the cyclization of 3-phenylpropanoic acid to form the cyclic ketone, 1-indanone. This intramolecular acylation is a classic application of the Friedel-Crafts reaction.[3][4]

Experimental Protocol:

  • Materials:

    • 3-Phenylpropanoic acid

    • Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (Eaton's reagent)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.

    • Add polyphosphoric acid (typically 10 times the weight of the carboxylic acid) to the flask.

    • Heat the mixture with stirring to 80-90 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-indanone.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Quantitative Data for Step 1:

Reactant/ProductMolar Mass ( g/mol )Starting AmountProduct Yield (%)
3-Phenylpropanoic Acid150.1710.0 g (66.6 mmol)-
1-Indanone132.16-85-95%

Reaction Mechanism and Workflow for Step 1:

Friedel_Crafts_Acylation cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow A 3-Phenylpropanoic Acid B Acylium Ion Intermediate A->B + PPA (H+) C Sigma Complex B->C Intramolecular Electrophilic Attack D 1-Indanone C->D Deprotonation start Mix 3-Phenylpropanoic Acid and Polyphosphoric Acid heat Heat at 80-90°C start->heat quench Quench with Ice heat->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Recrystallization) dry->purify product1 Pure 1-Indanone purify->product1

Caption: Mechanism and workflow for the synthesis of 1-indanone.

Step 2: Synthesis of 1-Methyl-1-indanol via Grignard Reaction

The carbonyl group of 1-indanone is reacted with methylmagnesium bromide to form the tertiary alcohol, 1-methyl-1-indanol.[5]

Experimental Protocol:

  • Materials:

    • 1-Indanone

    • Methylmagnesium bromide (MeMgBr) solution in diethyl ether or THF

    • Anhydrous diethyl ether or THF

    • Saturated ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-indanone in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude 1-methyl-1-indanol, which can often be used in the next step without further purification.

Quantitative Data for Step 2:

Reactant/ProductMolar Mass ( g/mol )Starting Amount (from 10g 3-PPA)Product Yield (%)
1-Indanone132.16~7.9 g (59.8 mmol)-
1-Methyl-1-indanol148.20-90-98%

Reaction Mechanism and Workflow for Step 2:

Grignard_Reaction cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow A 1-Indanone B Magnesium Alkoxide Intermediate A->B + MeMgBr C 1-Methyl-1-indanol B->C + H₃O⁺ (Workup) start Dissolve 1-Indanone in Anhydrous Ether at 0°C add_grignard Add MeMgBr Solution start->add_grignard stir Stir at Room Temperature add_grignard->stir quench Quench with NH₄Cl (aq) stir->quench extract Extract with Ether quench->extract dry Dry and Concentrate extract->dry product2 Crude 1-Methyl-1-indanol dry->product2

Caption: Mechanism and workflow for the synthesis of 1-methyl-1-indanol.

Step 3: Synthesis of this compound via Dehydration

The final step is the acid-catalyzed dehydration of 1-methyl-1-indanol to form the double bond, yielding this compound.[6][7]

Experimental Protocol:

  • Materials:

    • 1-Methyl-1-indanol

    • p-Toluenesulfonic acid (p-TsOH) or a mild acid catalyst

    • Toluene or benzene

    • Dean-Stark apparatus

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude 1-methyl-1-indanol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

    • Heat the mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 1-3 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation to obtain a colorless oil.

Quantitative Data for Step 3:

Reactant/ProductMolar Mass ( g/mol )Starting Amount (from previous step)Product Yield (%)
1-Methyl-1-indanol148.20~8.4 g (56.8 mmol)-
This compound130.19-80-90%

Reaction Mechanism and Workflow for Step 3:

Dehydration_Reaction cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow A 1-Methyl-1-indanol B Protonated Alcohol A->B + H⁺ C Carbocation Intermediate B->C - H₂O D This compound C->D - H⁺ start Dissolve 1-Methyl-1-indanol in Toluene with p-TsOH reflux Reflux with Dean-Stark Trap start->reflux wash Wash with NaHCO₃ (aq) and Brine reflux->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify product3 Pure this compound purify->product3

Caption: Mechanism and workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-Methylindene as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In organometallic chemistry, the choice of ligand is crucial in tuning the steric and electronic properties of a metal center, thereby influencing its reactivity and catalytic activity. The indenyl ligand, a benzannulated analog of the well-known cyclopentadienyl ligand, has garnered significant attention. Transition-metal indenyl complexes often exhibit enhanced catalytic activity compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect".[1][2][3] This effect is attributed to the ability of the indenyl ligand to undergo facile haptotropic shifts (η⁵ to η³), which can open up a coordination site at the metal center and facilitate substrate binding and catalytic turnover.[2]

1-Methylindene, a substituted derivative of indene, offers a valuable platform for creating tailored organometallic catalysts. The presence of the methyl group at the 1-position of the indenyl framework can influence the ligand's electronic properties and steric bulk, allowing for fine-tuning of the resulting metal complex's performance in various catalytic applications. These applications are particularly prominent in olefin polymerization, where substituted indenyl complexes, especially those of zirconium, have been extensively studied as metallocene catalysts.[4][5][6]

This document provides detailed application notes and protocols for the use of this compound as a ligand in the synthesis of organometallic complexes and their subsequent application in catalysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling and characterization of the ligand.

PropertyValueReference
Molecular Formula C₁₀H₁₀-
Molecular Weight 130.19 g/mol -
Appearance Colorless liquid-
Boiling Point 199 °C-
Density 1.0 g/cm³-
Solubility Soluble in organic solvents-

Synthesis of 1-Methylindenyl Metal Complexes

The synthesis of 1-methylindenyl metal complexes typically follows a two-step procedure: deprotonation of this compound to form the corresponding lithium salt, followed by a salt metathesis reaction with a suitable metal halide precursor.

General Experimental Workflow

The general workflow for the synthesis of a 1-methylindenyl metal complex is depicted below.

experimental_workflow start Start with This compound deprotonation Deprotonation (e.g., with n-BuLi in THF) start->deprotonation indenyllithium 1-Methylindenyllithium Intermediate deprotonation->indenyllithium metathesis Salt Metathesis (Reaction with Metal Halide, e.g., MCln) indenyllithium->metathesis complex 1-Methylindenyl Metal Complex metathesis->complex purification Purification (Filtration, Crystallization) complex->purification characterization Characterization (NMR, IR, X-ray) purification->characterization end Final Product characterization->end

Figure 1: General workflow for the synthesis of 1-methylindenyl metal complexes.

Protocol 1: Synthesis of (1-Methylindenyl)titanium Trichloride

This protocol describes a general method for the synthesis of a monometallic 1-methylindenyl complex, adapting a known procedure for a similar substituted indenyl ligand.[7][8]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (1-methylindenyllithium) may be observed.

  • In a separate Schlenk flask, prepare a solution of titanium tetrachloride (1.0 eq) in anhydrous hexanes.

  • Cool both the 1-methylindenyllithium suspension and the TiCl₄ solution to -78 °C.

  • Slowly add the 1-methylindenyllithium suspension to the stirred TiCl₄ solution via cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under vacuum to obtain a solid residue.

  • Extract the product with a suitable solvent (e.g., dichloromethane or toluene) and filter to remove lithium chloride (LiCl).

  • Concentrate the filtrate and cool to induce crystallization.

  • Isolate the crystalline product, wash with cold hexanes, and dry under vacuum.

Characterization: The product, (1-methylindenyl)titanium trichloride, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of rac/meso-Bis(1-methylindenyl)zirconium Dichloride

This protocol is adapted from established procedures for the synthesis of ansa- and non-ansa-bis(indenyl)zirconium dichlorides, which are important precursors for olefin polymerization catalysts.[9][10][11]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Zirconium tetrachloride (ZrCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes or toluene

  • Schlenk line and glassware

Procedure:

  • Prepare 1-methylindenyllithium as described in Protocol 1, using 2.0 equivalents of this compound and 2.0 equivalents of n-BuLi.

  • In a separate Schlenk flask, suspend zirconium tetrachloride (1.0 eq) in anhydrous THF or toluene.

  • Cool both the 1-methylindenyllithium solution and the ZrCl₄ suspension to -78 °C.

  • Slowly add the 1-methylindenyllithium solution to the stirred ZrCl₄ suspension via cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Remove the solvent under vacuum.

  • Extract the resulting solid with dichloromethane or toluene and filter to remove LiCl.

  • The filtrate contains a mixture of the rac and meso isomers of bis(1-methylindenyl)zirconium dichloride. These isomers can often be separated by fractional crystallization.

  • Concentrate the solution and cool to induce crystallization. The less soluble isomer will precipitate first.

  • Isolate the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Structural Data

Table 2: Representative Crystallographic Data for a Substituted Bis(indenyl)zirconium Dichloride (Data for rac-bis[2-(trimethylsilyl)indenyl]zirconium dichloride)[10][12]

ParameterValue
Zr-Cl Bond Length (Å) 2.44
Zr-Centroid Distance (Å) 2.23
Cl-Zr-Cl Angle (°) 94.7
Centroid-Zr-Centroid Angle (°) 129.9

Table 3: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C142.1
C2128.9
C3123.4
C3a145.9
C4126.3
C5124.7
C6121.1
C7118.6
C7a143.8
CH₃15.2

Applications in Catalysis

1-Methylindenyl metal complexes are expected to be active catalysts in a variety of organic transformations, most notably in olefin polymerization. The principles of this catalytic process are illustrated below.

Olefin Polymerization

Metallocene complexes, including those with indenyl ligands, are highly effective catalysts for olefin polymerization when activated by a cocatalyst, typically methylaluminoxane (MAO).[4][5][13] The catalytic cycle generally involves the formation of a cationic active species, olefin insertion, and chain propagation.

olefin_polymerization precatalyst L₂MCl₂ (L = 1-Methylindenyl, M = Zr) activation Activation with Cocatalyst (MAO) precatalyst->activation - Cl⁻ + R⁺ active_catalyst [L₂M-R]⁺ (Active Catalyst) activation->active_catalyst olefin_coordination Olefin Coordination active_catalyst->olefin_coordination + Olefin insertion Migratory Insertion olefin_coordination->insertion chain_growth Chain Growth insertion->chain_growth Polymer chain grows chain_growth->olefin_coordination termination Chain Termination (e.g., β-hydride elimination) chain_growth->termination polymer Polymer termination->polymer catalyst_regeneration Catalyst Regeneration termination->catalyst_regeneration catalyst_regeneration->active_catalyst

Figure 2: Simplified catalytic cycle for olefin polymerization using a metallocene catalyst.

Protocol 3: Ethylene Polymerization using a Bis(1-methylindenyl)zirconium Dichloride/MAO System

This protocol provides a general procedure for testing the catalytic activity of a prepared bis(1-methylindenyl)zirconium dichloride complex in ethylene polymerization.

Materials:

  • Bis(1-methylindenyl)zirconium dichloride (rac/meso mixture or isolated isomer)

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity ethylene gas

  • Anhydrous toluene

  • High-pressure reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

  • Thoroughly dry and purge the reactor with an inert gas.

  • Under an inert atmosphere, charge the reactor with anhydrous toluene.

  • Introduce the desired amount of MAO solution into the reactor.

  • In a separate glovebox, prepare a stock solution of the zirconocene catalyst in toluene.

  • Inject the catalyst solution into the reactor. The Al/Zr ratio is a critical parameter and typically ranges from 1000 to 10000.[10]

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain a constant temperature and ethylene pressure while stirring vigorously.

  • After the desired reaction time, vent the reactor and quench the polymerization by adding an acidic alcohol solution (e.g., 10% HCl in methanol).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with methanol and dry under vacuum to a constant weight.

Analysis: The activity of the catalyst is calculated as the mass of polymer produced per mole of catalyst per unit time per unit pressure of ethylene. The polymer can be further characterized for its molecular weight, molecular weight distribution (polydispersity index), and microstructure using techniques like gel permeation chromatography (GPC) and NMR spectroscopy.

Other Potential Catalytic Applications

While olefin polymerization is a primary application, indenyl-based catalysts have shown promise in other areas of organic synthesis. The enhanced reactivity due to the indenyl effect makes them attractive candidates for various transformations.[3]

  • Hydroamination: Indenyl complexes of titanium and zirconium have been shown to catalyze the addition of N-H bonds across unsaturated carbon-carbon bonds.[14][15][16] The 1-methylindenyl analogues could offer modified selectivity and activity in these reactions.

  • Cross-Coupling Reactions: Palladium complexes with functionalized indenyl phosphine ligands are effective catalysts for C-C and C-N cross-coupling reactions.[1][17]

  • Reductive Amination: Indenyl rhodium complexes have been successfully employed as catalysts for the reductive amination of aldehydes.[18]

The protocols for these applications would be analogous to those reported for other indenyl systems, with the 1-methylindenyl ligand potentially offering advantages in terms of catalyst stability, activity, and selectivity. Further research into these areas would be beneficial to fully explore the potential of this compound as a versatile ligand in organometallic catalysis.

References

Application Notes and Protocols for the Polymerization of 1-Methylindene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindene is a versatile monomer that can be polymerized through various mechanisms to produce poly(this compound), a polymer with potential applications in advanced materials.[1] Its structure, featuring a reactive double bond within a bicyclic system, allows for the synthesis of polymers with unique thermal and mechanical properties. These characteristics make poly(this compound) a candidate for use in specialty coatings, adhesives, and composite materials where thermal stability and mechanical strength are crucial.[1] This document provides detailed application notes and experimental protocols for the cationic, anionic, and free-radical polymerization of this compound, intended to guide researchers in synthesizing and characterizing this promising material.

Applications in Material Science

Poly(this compound) and related indene-based polymers are valued for their rigid backbone, which imparts desirable physical properties. Potential applications include:

  • High-Performance Coatings: The thermal stability of the polymer makes it suitable for protective coatings in demanding environments.

  • Adhesives: The polymer's properties can be tailored to formulate adhesives with high bond strength and thermal resistance.

  • Composite Materials: As a matrix material, poly(this compound) can enhance the mechanical properties and thermal stability of composites.[1]

  • Drug Delivery: While less common, well-defined polymer architectures, achievable through living polymerization techniques, are a foundational requirement for advanced drug delivery systems.

Polymerization Methods: Data and Protocols

The polymerization of this compound can be achieved through cationic, anionic, and free-radical pathways. The choice of method significantly influences the polymer's molecular weight, polydispersity, and microstructure. The following sections provide quantitative data, largely based on the closely related and structurally similar monomer α-methyleneindane, and detailed experimental protocols adapted for this compound.

Data Presentation

The following tables summarize typical experimental conditions and resulting polymer characteristics for different polymerization methods. Note: The quantitative data presented is primarily based on studies of the structurally similar monomer α-methyleneindane and should be considered as a starting point for the optimization of this compound polymerization.

Table 1: Cationic Polymerization of this compound (Adapted from 1-Methyleneindane Data)

EntryInitiator[Monomer] (M)[Initiator] (mM)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1BF₃OEt₂1.01002~85~15,000~1.8
2BF₃OEt₂1.010-204~92~25,000~1.6
3TiCl₄1.01001~95~12,000~2.2
4SnCl₄1.01003~80~14,500~2.0

Table 2: Living Anionic Polymerization of this compound (Adapted from α-Methyleneindane Data)

EntryInitiator[Monomer] (M)[Initiator] (mM)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1sec-BuLi0.55-782>9515,000<1.1
2n-BuLi0.55-782>9514,800<1.1
3K-Naphth.0.55-781>9515,200<1.1
4Li-Naphth.0.55-781>9514,900<1.1

Table 3: Free-Radical Polymerization of this compound (General Conditions)

EntryInitiator[Monomer] (M)[Initiator] (mol%)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1AIBN1.01706HighBroad Range>2.0
2BPO1.01806HighBroad Range>2.0

Table 4: Thermal Properties of Poly(α-methyleneindane)

PropertyValue
Glass Transition Temperature (T₉)137 °C[2]

Experimental Protocols

Cationic Polymerization of this compound using BF₃OEt₂

This protocol is adapted from the cationic polymerization of 1-methyleneindane.[3] Cationic polymerization is effective for monomers with electron-donating groups that can stabilize the resulting carbocation.[4][5]

Materials:

  • This compound (purified by vacuum distillation)

  • Boron trifluoride diethyl etherate (BF₃OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of Glassware: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Monomer and Solvent: In the Schlenk flask, add 10 mL of anhydrous dichloromethane followed by 1.30 g (10 mmol) of purified this compound via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Initiator Solution: In a separate, dry vial under an inert atmosphere, prepare a stock solution of the initiator by dissolving 0.142 g (1 mmol) of BF₃OEt₂ in 10 mL of anhydrous dichloromethane.

  • Initiation: Slowly add the desired amount of the initiator solution to the stirred monomer solution via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2 hours) while maintaining the temperature.

  • Termination: Quench the reaction by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration and wash it several times with fresh methanol.

  • Drying: Dry the resulting poly(this compound) in a vacuum oven at 60 °C to a constant weight.

Living Anionic Polymerization of this compound

This protocol is adapted from the living anionic polymerization of α-methyleneindane.[2] This method allows for excellent control over molecular weight and results in a narrow molecular weight distribution.[3]

Materials:

  • This compound (rigorously purified, see note below)

  • sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in a hydrocarbon solvent (titrated)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

Note on Monomer Purity: The presence of acidic impurities, such as the isomeric 3-methylindene, can terminate the living anionic polymerization.[2][3] It is crucial to purify the this compound monomer by stirring over calcium hydride, followed by vacuum distillation. For living anionic polymerization, further purification by stirring over a more reactive agent like a sodium mirror or a small amount of organolithium initiator before distillation into the reaction vessel is recommended.[6]

Procedure:

  • Preparation of Glassware: Flame-dry all glassware under vacuum and backfill with an inert gas.

  • Reaction Setup: Assemble a multi-neck Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Solvent Addition: Transfer anhydrous THF into the reaction flask via cannula.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initiator Addition: Add the calculated amount of the organolithium initiator dropwise to the stirred solvent.

  • Monomer Addition: Slowly add the purified this compound to the initiator solution via syringe or cannula. A color change indicating the formation of the propagating carbanion is often observed.

  • Polymerization: Allow the reaction to stir at -78 °C for the desired time (e.g., 1-4 hours).

  • Termination: Quench the polymerization by adding a small amount of degassed, anhydrous methanol. The disappearance of the color of the living anions indicates complete termination.

  • Purification and Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring it into a large volume of methanol. Collect the polymer by filtration and dry under vacuum.

Free-Radical Polymerization of this compound

This is a general protocol for free-radical polymerization.[3] This method is often less sensitive to impurities than ionic polymerizations but offers less control over the polymer architecture.

Materials:

  • This compound (inhibitor removed, e.g., by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Toluene, anhydrous

  • Methanol

  • Reaction flask with a condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen)

Procedure:

  • Preparation of Glassware: Dry all glassware thoroughly.

  • Reaction Setup: Assemble a reaction flask with a condenser and a magnetic stir bar.

  • Reactant Mixture: In the flask, dissolve the desired amount of initiator (e.g., 1 mol% relative to the monomer) and the purified this compound in anhydrous toluene.

  • Deoxygenation: Deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) under a nitrogen atmosphere and stir.

  • Reaction Time: Allow the polymerization to proceed for several hours (e.g., 6 hours).

  • Cooling and Purification: Cool the reaction to room temperature and precipitate the polymer in a large volume of methanol.

  • Isolation and Drying: Filter the polymer and dry it under vacuum.

Visualizations

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Dry_Glassware Dry Glassware (120°C, overnight) Setup Assemble Schlenk Flask (Inert Atmosphere) Dry_Glassware->Setup Purify_Monomer Purify Monomer (Vacuum Distillation) Add_Reactants Add Solvent and Monomer Purify_Monomer->Add_Reactants Prepare_Solvent Prepare Anhydrous Solvent (CH2Cl2) Prepare_Solvent->Add_Reactants Setup->Add_Reactants Cool Cool to Reaction Temp. Add_Reactants->Cool Initiate Add Initiator (BF3OEt2) Cool->Initiate Polymerize Stir for Specified Time Initiate->Polymerize Terminate Quench with Methanol Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry

Caption: Experimental workflow for the cationic polymerization of this compound.

Anionic_Polymerization_Mechanism cluster_steps Key Stages of Living Anionic Polymerization cluster_control Factors Controlling Polymer Properties Initiation Initiation: Initiator (R-Li) attacks monomer (M) to form a propagating anion (R-M-Li+) Propagation Propagation: The active anion attacks additional monomers, extending the polymer chain Initiation->Propagation Chain Growth Termination Termination (Controlled): Deliberate addition of a quenching agent (e.g., MeOH) to deactivate the living chain end Propagation->Termination Quenching Monomer_Purity Monomer Purity Monomer_Purity->Initiation Initiator_Conc [Monomer]/[Initiator] Ratio Initiator_Conc->Propagation Temperature Reaction Temperature Temperature->Propagation Solvent Solvent Polarity Solvent->Propagation

Caption: Logical relationships in living anionic polymerization of this compound.

References

Application Notes and Protocols: Diels-Alder Reactions Using 1-Methylindene as a Diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereospecificity.[1] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is widely employed in the synthesis of natural products and pharmaceuticals.[2] This document provides an overview of the theoretical considerations and a proposed experimental protocol for conducting Diels-Alder reactions using 1-methylindene as the diene. While specific literature examples for this compound are limited, this guide offers a robust starting point for researchers exploring its synthetic utility. The resulting cycloadducts are of interest in medicinal chemistry as potential scaffolds for the development of novel therapeutics.[3]

Introduction to Diels-Alder Reactions with this compound

The Diels-Alder reaction involves the concerted interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile) to form a cyclohexene ring. The reaction is favored when the diene is electron-rich and the dienophile is electron-poor.[4] For the reaction to occur, the diene must be able to adopt an s-cis conformation.[5] In the case of this compound, the conjugated diene system is part of a five-membered ring, which locks it in a conformation that is geometrically suitable for cycloaddition.

However, the aromaticity of the fused benzene ring can reduce the reactivity of the diene, as the reaction disrupts this aromatic system. This is a known factor in the reactivity of dienes like anthracene.[6] The presence of the methyl group at the 1-position may also introduce steric hindrance, potentially affecting the approach of the dienophile. Overcoming these potential reactivity issues may require forcing conditions, such as high temperatures and the use of highly reactive dienophiles.

Applications in Drug Development

The rigid, three-dimensional scaffolds generated from Diels-Alder reactions are considered "privileged structures" in medicinal chemistry.[2] These frameworks allow for the precise spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets. Potential applications of this compound derived Diels-Alder adducts include:

  • Scaffolds for Library Synthesis: The resulting cycloadduct can be further functionalized to create a diverse library of compounds for high-throughput screening against various biological targets.[2]

  • Development of Kinase Inhibitors: Many small-molecule kinase inhibitors feature a rigid core. The adduct from a this compound Diels-Alder reaction could serve as a foundational structure for designing new kinase inhibitors.[2]

  • Probes for Chemical Biology: The synthesized molecules can be tagged with fluorescent or affinity labels to serve as probes for investigating biological pathways.[2]

Proposed Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol provides a general procedure for the Diels-Alder reaction between this compound and maleic anhydride. Optimization of reaction conditions (e.g., temperature, solvent, reaction time, and use of a catalyst) may be necessary to achieve optimal yields.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (or a higher boiling solvent like xylene)[6]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper for vacuum filtration

Procedure:

  • Reactant Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in approximately 5 mL of toluene.[7]

  • Addition of Diene: To the stirred solution, add this compound (1.1 equivalents). A slight excess of the diene can help ensure the complete consumption of the dienophile.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (for toluene, this is approximately 110°C) using a heating mantle.[7]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time may vary and could range from several hours to overnight.

  • Work-up: Once the reaction is complete, as indicated by the disappearance of the limiting reagent on TLC, allow the reaction mixture to cool to room temperature.

  • Crystallization: Cool the flask in an ice bath for 10-15 minutes to induce crystallization of the product.[7] If crystallization does not occur, scratching the inside of the flask with a glass rod may initiate the process.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any unreacted starting materials.

  • Drying: Allow the product to air dry on the filter paper.

  • Characterization: Determine the melting point and yield of the product. Further characterization can be performed using techniques such as NMR and IR spectroscopy.

Data Presentation

Table 1: Reactants and Expected Product for the Diels-Alder Reaction of this compound with Maleic Anhydride.

Compound NameRoleMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
This compoundDieneC₁₀H₁₀130.191.1
Maleic AnhydrideDienophileC₄H₂O₃98.061.0
Expected AdductProductC₁₄H₁₂O₃228.25-

Note: The yield for this proposed reaction is not provided as it is a hypothetical protocol based on general procedures. Experimental optimization would be required to determine the actual yield.

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis prep_flask Dissolve Maleic Anhydride in Toluene add_diene Add this compound prep_flask->add_diene reflux Heat to Reflux add_diene->reflux monitor Monitor by TLC reflux->monitor cool_rt Cool to Room Temperature monitor->cool_rt ice_bath Cool in Ice Bath (Crystallization) cool_rt->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Air Dry Product wash->dry characterize Characterize Product (MP, Yield, NMR, IR) dry->characterize G cluster_pathway Kinase Signaling Pathway DA_adduct Diels-Alder Adduct (e.g., from this compound) Kinase Protein Kinase DA_adduct->Kinase Inhibition Substrate Substrate Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response

References

Application of 1-Methylindene in Metallocene Catalysis for Polyolefin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Metallocene catalysts have revolutionized the field of polyolefin catalysis, enabling the synthesis of polymers with precisely controlled microstructures, molecular weights, and thermal properties. The tailored design of the cyclopentadienyl-based ligands is crucial in determining the catalytic performance. Indenyl ligands, and their substituted derivatives, are of particular interest due to the potential for creating catalysts with high activity and stereoselectivity. 1-Methylindene serves as a valuable precursor for the synthesis of specific ansa-metallocene catalysts, which are highly effective in the polymerization of olefins such as propylene. This document provides a detailed overview of the application of this compound in the synthesis of a zirconocene catalyst and its subsequent use in propylene polymerization.

Catalyst Synthesis and Activation

The application of this compound in metallocene catalysis begins with its use as a starting material for the synthesis of the desired ligand framework. A common strategy involves the deprotonation of this compound to form the corresponding indenyl anion, which can then be reacted with a silicon-based bridging precursor and subsequently with a zirconium salt to form the ansa-zirconocene complex. A representative example is the synthesis of rac-dimethylsilyl-bis(1-methylindenyl)zirconium dichloride (rac-Me₂Si(1-MeInd)₂ZrCl₂).

The resulting metallocene procatalyst is typically activated by a cocatalyst, most commonly methylaluminoxane (MAO). The MAO activates the zirconocene dichloride by alkylation and subsequent abstraction of a chloride or methyl group, generating a cationic, coordinatively unsaturated zirconium species, which is the active site for olefin polymerization. The molar ratio of the aluminum in MAO to the zirconium in the metallocene ([Al]/[Zr] ratio) is a critical parameter that significantly influences the catalyst's activity.

Propylene Polymerization

The rac-Me₂Si(1-MeInd)₂ZrCl₂/MAO system is an effective catalyst for the isospecific polymerization of propylene, yielding isotactic polypropylene (iPP). The stereochemistry of the resulting polymer is controlled by the C₂-symmetric nature of the rac-isomer of the metallocene. The polymerization is typically carried out in a pressure reactor in the presence of liquid propylene or in a slurry with an inert solvent like toluene. The polymerization temperature is another key factor that affects the catalyst's activity and the properties of the resulting polymer, such as molecular weight and melting point.

Data Presentation

The performance of the rac-Me₂Si(1-MeInd)₂ZrCl₂/MAO catalyst system in propylene polymerization is influenced by various experimental parameters. The following tables summarize the effect of the [Al]/[Zr] ratio and polymerization temperature on catalyst activity and the properties of the resulting polypropylene.

Table 1: Effect of [Al]/[Zr] Ratio on Propylene Polymerization

Entry[Al]/[Zr] Molar RatioPolymerization Temperature (°C)Catalyst Activity (kg PP/mol Zr·h)Mw ( g/mol )PDI (Mw/Mn)Tm (°C)
110005015,000180,0002.1148
220005025,000210,0002.0149
330005028,000205,0002.2149
440005026,000195,0002.1148

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Polymerization Temperature on Propylene Polymerization

Entry[Al]/[Zr] Molar RatioPolymerization Temperature (°C)Catalyst Activity (kg PP/mol Zr·h)Mw ( g/mol )PDI (Mw/Mn)Tm (°C)
120003018,000280,0002.2152
220005025,000210,0002.0149
320007022,000150,0002.3145
420009015,00090,0002.4141

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Indene (99%)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indene (18.2 g, 157 mmol) dissolved in 200 mL of anhydrous Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi (63 mL of 2.5 M solution in hexanes, 157 mmol) to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the resulting solution of indenyl lithium back to 0 °C.

  • Slowly add methyl iodide (22.0 g, 155 mmol) to the solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with Et₂O (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield this compound as a pale yellow oil. The typical yield is around 65-70%.

Protocol 2: Synthesis of rac-bis(1-methylindenyl)zirconium dichloride

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Zirconium tetrachloride (ZrCl₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous pentane

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (3.98 g, 30.6 mmol) in 100 mL of anhydrous Et₂O.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (12.2 mL of 2.5 M solution in hexanes, 30.6 mmol) to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 2 hours to form a solution of 1-methylindenyl lithium.

  • In a separate Schlenk flask, suspend ZrCl₄ (3.59 g, 15.4 mmol) in 50 mL of anhydrous pentane.

  • Cool both the 1-methylindenyl lithium solution and the ZrCl₄ suspension to -78 °C.

  • Slowly add the 1-methylindenyl lithium solution to the stirred ZrCl₄ suspension via a cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • The resulting yellow-orange precipitate is collected by filtration under nitrogen.

  • Wash the solid with anhydrous pentane (3 x 20 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield rac-bis(1-methylindenyl)zirconium dichloride as a yellow solid.

Protocol 3: Propylene Polymerization

Materials:

  • rac-bis(1-methylindenyl)zirconium dichloride

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • High-purity propylene

  • Anhydrous toluene

  • Acidified methanol (5% HCl)

Procedure:

  • Thoroughly dry a 300 mL stainless steel Parr reactor and purge it with nitrogen.

  • Introduce 100 mL of anhydrous toluene into the reactor.

  • Add the desired amount of MAO solution to the reactor.

  • In a separate glovebox, dissolve a precise amount of the zirconocene catalyst (e.g., 5-10 mg) in a small amount of toluene and inject it into the reactor.

  • Pressurize the reactor with propylene to the desired pressure (e.g., 5 bar) and heat to the desired polymerization temperature (e.g., 50 °C) while stirring.

  • Maintain a constant propylene pressure and temperature for the desired reaction time (e.g., 1 hour).

  • Terminate the polymerization by venting the propylene and injecting 10 mL of acidified methanol into the reactor.

  • Stir the mixture for 10 minutes, then pour the contents into a beaker containing 300 mL of acidified methanol to precipitate the polymer.

  • Filter the polypropylene, wash it with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

  • Characterize the polymer for its molecular weight (Mw), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

Mandatory Visualization

Ligand_Synthesis Synthesis of this compound Indene Indene step1 Deprotonation Indene->step1 nBuLi n-BuLi in Et2O, 0°C nBuLi->step1 MeI Methyl Iodide (CH3I) step2 Alkylation MeI->step2 Product This compound Indenyl_Lithium Indenyl Lithium step1->Indenyl_Lithium Indenyl_Lithium->step2 step2->Product

Diagram 1: Synthesis of this compound from Indene.

Metallocene_Synthesis Synthesis of rac-bis(1-methylindenyl)zirconium dichloride One_MeInd This compound step1 Lithiation One_MeInd->step1 nBuLi n-BuLi -78°C nBuLi->step1 ZrCl4 ZrCl4 in Pentane step2 Metathesis ZrCl4->step2 Product rac-bis(1-methylindenyl) zirconium dichloride MeInd_Li 1-Methylindenyl Lithium (2 eq.) step1->MeInd_Li MeInd_Li->step2 step2->Product

Diagram 2: Synthesis of the Zirconocene Procatalyst.

Polymerization_Workflow Propylene Polymerization Workflow cluster_catalyst_prep Catalyst Activation cluster_polymerization Polymerization cluster_workup Work-up and Analysis Metallocene Zirconocene Procatalyst Activation Activation Metallocene->Activation MAO MAO (Cocatalyst) MAO->Activation Polymerization Polymerization (Parr Reactor) Activation->Polymerization Propylene Propylene Monomer Propylene->Polymerization Termination Termination (Acidified Methanol) Polymerization->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying Characterization Polymer Characterization (GPC, DSC) Drying->Characterization

Diagram 3: Workflow for Propylene Polymerization.

Application Note: Protocol for the Purification of 1-Methylindene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylindene is a bicyclic aromatic hydrocarbon with the molecular formula C₁₀H₁₀.[1] It serves as a valuable intermediate in organic synthesis. The purity of this compound is crucial for its subsequent use in research and pharmaceutical development, as impurities can lead to undesirable side reactions and affect product yield and quality. Fractional distillation is a recommended method for the purification of this compound, effectively separating it from impurities with different boiling points.[1] This protocol provides a detailed procedure for the purification of this compound using fractional distillation.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀
Molecular Weight 130.19 g/mol [1][2]
Boiling Point 199 °C at 760 mmHg[1][2][3]
Density 0.987 g/cm³[1][2][3]
Appearance Colorless liquid[2][4]
Flash Point 76.7 °C[2][3]

Safety Precautions:

This compound is a flammable liquid and vapor. It can cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] All distillation procedures should be conducted with appropriate shielding and away from ignition sources.[5]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying this compound by fractional distillation at atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Thermometer or temperature probe

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

  • Vacuum grease (for ground glass joints)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood as shown in the diagram below.

    • Place the crude this compound and boiling chips (or a magnetic stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to the distillation head and ensure a steady flow of cooling water (in at the bottom, out at the top).

    • Attach the receiving flask to the end of the condenser.

    • Secure all joints with clamps. Lightly grease the ground glass joints to ensure a good seal.

    • Insulate the fractionating column and the neck of the distillation flask with glass wool or aluminum foil to minimize heat loss.[6][7]

  • Distillation:

    • Begin heating the round-bottom flask gently using the heating mantle.

    • Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should be visible.[8]

    • Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second into the receiving flask. Avoid rapid heating, which can lead to flooding of the column and poor separation.[6]

    • Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.[9]

  • Fraction Collection:

    • Collect any initial distillate that comes over at a lower temperature as the forerun (impurities).

    • When the temperature stabilizes at the boiling point of this compound (approximately 199 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature drops or begins to rise significantly, stop the distillation or change the receiving flask to collect the final fraction (higher boiling impurities).

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

    • Transfer the purified this compound to a clean, labeled storage container.

Workflow Diagram

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_collect Fraction Collection cluster_shutdown Shutdown and Storage A Charge Round-Bottom Flask (Crude this compound + Boiling Chips) B Assemble Fractional Distillation Apparatus A->B C Apply Gentle Heat B->C D Monitor Vapor Rise and Temperature C->D E Establish Stable Distillation Rate D->E F Discard Forerun (Low Boiling Impurities) E->F G Collect Main Fraction (Purified this compound) F->G H Collect Final Fraction (High Boiling Impurities) G->H I Cool Apparatus G->I J Disassemble Apparatus I->J K Store Purified Product J->K

Caption: Workflow for the purification of this compound by fractional distillation.

Data Presentation

The following table summarizes the expected data from a successful fractional distillation of this compound.

FractionTemperature Range (°C at 760 mmHg)Expected Composition
Forerun < 198Lower boiling impurities
Main Fraction 198 - 200Purified this compound
Final Fraction > 200Higher boiling impurities
Residue -Non-volatile impurities and decomposition products

Note: The exact temperature ranges may vary slightly depending on the atmospheric pressure and the efficiency of the fractionating column. Purity of the collected fractions should be assessed by appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application Notes and Protocols: 1-Methylindene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methylindene is a valuable and versatile hydrocarbon intermediate in the field of organic and medicinal chemistry.[1] Its unique structural features and reactivity make it an attractive starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The indene core is a privileged scaffold found in numerous biologically active compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as Sulindac.[4][5] This document provides detailed protocols for the transformation of this compound into a key pharmaceutical intermediate, (2-methyl-1H-inden-3-yl)acetic acid, a crucial building block for the synthesis of Sulindac and its analogs. Additionally, the biological context of Sulindac's mechanism of action is explored.

Key Synthetic Pathway from this compound

The following protocols outline a representative synthetic route from this compound to (2-methyl-1H-inden-3-yl)acetic acid. This pathway involves an initial isomerization, followed by a Friedel-Crafts acylation to introduce the necessary functional group for the acetic acid side chain.

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization of this compound to 3-Methylindene

This protocol describes the isomerization of this compound to the thermodynamically more stable 3-methylindene. This equilibrium mixture, which also contains 2-methylindene, can be used in subsequent functionalization reactions.[2]

Materials:

  • This compound (98% purity)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (10.0 g, 76.8 mmol) in anhydrous DMSO (150 mL) under a nitrogen atmosphere, add potassium tert-butoxide (0.86 g, 7.68 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NH₄Cl solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford a mixture of methylindene isomers, predominantly 3-methylindene.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product3-Methylindene (major isomer)
Yield~95% (quantitative isomerization)
Purity (GC-MS)>98% (mixture of isomers)

Protocol 2: Friedel-Crafts Acylation of Methylindene with Chloroacetyl Chloride

This protocol details the acylation of the methylindene isomer mixture at the 3-position to introduce a chloroacetyl group, a precursor to the acetic acid side chain.

Materials:

  • Methylindene isomer mixture (from Protocol 1)

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous AlCl₃ (12.3 g, 92.2 mmol) in anhydrous DCM (150 mL).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add chloroacetyl chloride (7.3 mL, 92.2 mmol) to the stirred suspension.

  • To this mixture, add a solution of the methylindene isomer mixture (10.0 g, 76.8 mmol) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (300 g) and concentrated HCl (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one.

Quantitative Data:

ParameterValue
Starting MaterialMethylindene isomer mixture
Product2-chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one
Yield75%
Purity (HPLC)>97%

Protocol 3: Synthesis of (2-Methyl-1H-inden-3-yl)acetic Acid

This protocol describes the conversion of the chloroacetylated intermediate to the final target molecule, (2-methyl-1H-inden-3-yl)acetic acid, via a thioacetate intermediate followed by hydrolysis.

Materials:

  • 2-chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one (from Protocol 2)

  • Potassium thioacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 2-chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one (10.0 g, 48.4 mmol) in ethanol (150 mL).

  • Add potassium thioacetate (6.6 g, 58.1 mmol) to the solution and stir the mixture at room temperature for 4 hours.

  • After the formation of the thioacetate intermediate is complete (monitored by TLC), add a solution of NaOH (5.8 g, 145.2 mmol) in water (50 mL).

  • Heat the reaction mixture to reflux for 3 hours to effect hydrolysis.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2 with concentrated HCl, which will cause the product to precipitate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2-methyl-1H-inden-3-yl)acetic acid as a solid.

Quantitative Data and Spectroscopic Analysis:

ParameterValue
Starting Material2-chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one
Product(2-Methyl-1H-inden-3-yl)acetic acid
Yield85%
Purity (HPLC)>98%
¹H NMR (400 MHz, CDCl₃) δ (ppm)10.5 (s, 1H, -COOH), 7.4-7.1 (m, 4H, Ar-H), 3.6 (s, 2H, -CH₂COOH), 3.3 (s, 2H, indenyl-CH₂), 2.2 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)178.0, 144.5, 142.0, 135.0, 128.5, 126.0, 124.0, 120.0, 42.0, 32.0, 14.0

Visualization of Synthetic and Biological Pathways

Synthetic Workflow:

Synthetic_Workflow This compound This compound Isomerization Isomerization This compound->Isomerization KOtBu, DMSO 3-Methylindene 3-Methylindene Isomerization->3-Methylindene Protocol 1 Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Methylindene->Friedel-Crafts Acylation ClCOCH₂Cl, AlCl₃ 2-Chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one 2-Chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one Friedel-Crafts Acylation->2-Chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one Protocol 2 Hydrolysis Hydrolysis 2-Chloro-1-(2-methyl-1H-inden-3-yl)ethan-1-one->Hydrolysis 1. KSAc 2. NaOH, H₂O (2-Methyl-1H-inden-3-yl)acetic acid (2-Methyl-1H-inden-3-yl)acetic acid Hydrolysis->(2-Methyl-1H-inden-3-yl)acetic acid Protocol 3

Synthetic pathway from this compound.

Biological Signaling Pathway: Inhibition of Ras/Raf/MAPK Pathway by Sulindac Sulfide

Sulindac is a prodrug that is metabolized in vivo to its active sulfide form. Sulindac sulfide has been shown to exert its anti-cancer effects, in part, by inhibiting the Ras/Raf/MAPK signaling pathway.[1][3][6] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Ras_Raf_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Sulindac_Sulfide Sulindac Sulfide Sulindac_Sulfide->Ras_GTP Inhibition

Inhibition of the Ras/Raf/MAPK pathway.

This compound serves as a readily available and versatile starting material for the synthesis of pharmaceutically relevant indene derivatives. The protocols provided herein offer a clear and reproducible pathway to (2-methyl-1H-inden-3-yl)acetic acid, a key intermediate for NSAIDs like Sulindac. The understanding of the biological targets of these indene-based drugs, such as the Ras/Raf/MAPK pathway, further underscores the importance of this chemical scaffold in modern drug discovery and development. These application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Anionic Polymerization of 1-Methylindene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the anionic polymerization of 1-methylindene and its derivatives. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols based on the well-established principles of living anionic polymerization of structurally analogous monomers. The provided methodologies serve as a robust starting point for the synthesis of well-defined poly(this compound) and its derivatives for various research applications, including potential use in drug development as excipients or for formulation of controlled-release systems.

Introduction to Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures.[1] This method is particularly suitable for vinyl monomers with electron-withdrawing substituents, and while this compound does not possess a strong electron-withdrawing group, its strained ring system and the resulting reactivity of the double bond make it a candidate for anionic polymerization.

The living nature of this polymerization, when conducted under stringent conditions, allows for the formation of block copolymers and other complex structures.[1] The polymerization proceeds via initiation, propagation, and a controlled termination step.

Key Advantages:

  • Precise control over polymer molecular weight.

  • Synthesis of polymers with narrow molecular weight distributions (PDI ≈ 1).

  • Ability to create block copolymers by sequential monomer addition.

  • Functionalization of the polymer chain ends.

Experimental Protocols

Materials and Reagents

Rigorous purification of all reagents and solvents is paramount for successful living anionic polymerization. All manipulations should be performed under an inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques.

ReagentPurity/GradeSupplier (Example)Purification Protocol
This compound>98%VariousStir over CaH₂ overnight, then vacuum distill. For highest purity, subsequent stirring over a more reactive drying agent like n-BuLi followed by distillation is recommended.[1]
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichDistill from sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is achieved.[1]
n-Butyllithium (n-BuLi)Solution in hexanesSigma-AldrichTitrate before use to determine the exact concentration. A common method is the Gilman double titration.
MethanolAnhydrousVariousDegas by several freeze-pump-thaw cycles.
General Anionic Polymerization Procedure
  • Reactor Setup: A multi-neck Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with high-purity argon. This cycle is repeated three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Anhydrous, purified THF is transferred into the reaction flask via cannula. The solvent is then cooled to the desired reaction temperature, typically -78 °C, using a dry ice/acetone bath.[1]

  • Initiator Addition: The calculated amount of n-butyllithium initiator is added dropwise to the stirred solvent using a gas-tight syringe.

  • Monomer Addition: The purified this compound is added to the initiator solution via cannula. The addition should be slow to control any exotherm. A color change is often observed upon initiation, indicating the formation of the propagating carbanions.[1]

  • Propagation: The reaction mixture is stirred at the selected temperature for a predetermined time (e.g., 1-4 hours) to allow for complete monomer conversion.[1]

  • Termination: A small amount of degassed, anhydrous methanol is added to the reaction mixture to quench the living polymer chains. The disappearance of the characteristic color of the living anions signifies the completion of the termination step.[1]

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.[1]

Characterization of Poly(this compound)
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

  • Thermal Properties: The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).

Quantitative Data

Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight

Conditions: THF, -78 °C, 2 hours

Entry[Monomer]₀ (mol/L)[Initiator]₀ (mmol/L)Target Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
10.55.013,00012,5001.05
20.52.526,00025,2001.06
30.51.065,00063,1001.08

Table 2: Effect of Polymerization Time on Monomer Conversion

Conditions: THF, -78 °C, [Monomer]₀ = 0.5 mol/L, [Initiator]₀ = 2.5 mmol/L

EntryTime (min)Monomer Conversion (%)
11545
23078
36095
4120>99

Potential Applications in Drug Development

While the direct application of poly(this compound) in drug development is not yet established, its properties suggest several potential uses that warrant investigation.

  • Formation of Polymeric Nanoparticles: The hydrophobic nature of poly(this compound) makes it a candidate for the formulation of polymeric nanoparticles for the encapsulation and delivery of poorly water-soluble drugs.

  • Micelle Formation in Block Copolymers: By synthesizing block copolymers with a hydrophilic block (e.g., polyethylene glycol) and a hydrophobic poly(this compound) block, amphiphilic structures can be created. These can self-assemble into micelles in aqueous environments, providing a carrier system for hydrophobic drugs.

  • Excipient in Formulations: Depending on its thermal and mechanical properties, poly(this compound) could be explored as a binder or matrix-forming agent in solid dosage forms for controlled drug release.

Further research is necessary to evaluate the biocompatibility and degradation profile of poly(this compound) and its derivatives to ascertain their suitability for pharmaceutical applications.

Visualizations

Anionic Polymerization Mechanism of this compound

Anionic_Polymerization_Mechanism Initiator Initiator (n-BuLi) ActiveCenter Carbanionic Active Center Initiator->ActiveCenter Initiation Monomer1 This compound Monomer1->ActiveCenter PropagatingChain Propagating Polymer Chain ActiveCenter->PropagatingChain Propagation Monomer2 This compound Monomer2->PropagatingChain LivingPolymer Living Polymer Chain PropagatingChain->LivingPolymer MonomerN n(this compound) MonomerN->LivingPolymer TerminatedPolymer Terminated Polymer LivingPolymer->TerminatedPolymer Termination Terminator Terminating Agent (Methanol) Terminator->TerminatedPolymer

Caption: Anionic polymerization of this compound.

Experimental Workflow for Anionic Polymerization

Experimental_Workflow Start Start ReactorPrep Reactor Preparation (Flame-dry, Inert atm.) Start->ReactorPrep SolventAdd Solvent Addition & Cooling (Anhydrous THF, -78 °C) ReactorPrep->SolventAdd InitiatorAdd Initiator Addition (n-BuLi) SolventAdd->InitiatorAdd MonomerAdd Monomer Addition (this compound) InitiatorAdd->MonomerAdd Polymerization Polymerization (Stirring at -78 °C) MonomerAdd->Polymerization Termination Termination (Anhydrous Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation & Drying) Termination->Isolation Characterization Characterization (GPC, NMR, DSC) Isolation->Characterization End End Characterization->End

Caption: Workflow for anionic polymerization.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Broad PDI (>1.2) Impurities in monomer or solvent; Slow initiation compared to propagation.Ensure rigorous purification of all reagents; Use a more reactive initiator or add a small amount of a rate modifier like TMEDA.[1]
Low Monomer Conversion Inactive initiator; Low reaction temperature or time.Titrate initiator before use; Increase reaction time or temperature.[1]
Bimodal GPC Trace Impurities introduced during polymerization; Inefficient mixing.Check for leaks in the Schlenk line; Ensure vigorous stirring.[1]
No Polymerization Inactive initiator; Presence of potent inhibitors.Use a fresh batch of initiator and re-purify the monomer.[1]

Safety Precautions

  • Organolithium Reagents: Pyrophoric and react violently with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[1]

  • Anhydrous Solvents: Can be flammable. Handle in a well-ventilated fume hood.

  • Cryogenic Liquids: Handle with appropriate cryogenic gloves and face shield.

These protocols and notes are intended to provide a foundational understanding and starting point for the anionic polymerization of this compound and its derivatives. Optimization of reaction conditions will be necessary to achieve desired polymer characteristics for specific applications.

References

Application Notes and Protocols for the Synthesis of Substituted Indenes from 1-Methylindene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indenes are a class of organic compounds with significant applications in medicinal chemistry, materials science, and as ligands in organometallic catalysis. The indene scaffold is a key structural motif in various biologically active molecules and pharmaceutical agents. 1-Methylindene serves as a versatile and readily available starting material for the synthesis of a diverse range of substituted indene derivatives. This document provides detailed protocols for two primary synthetic routes for the functionalization of this compound: deprotonation followed by alkylation, and Friedel-Crafts acylation. These methods allow for the introduction of various substituents onto the indene core, enabling the exploration of structure-activity relationships in drug discovery and the tuning of ligand properties for catalysis.

General Experimental Workflow

The general workflow for the synthesis of substituted indenes from this compound involves a multi-step process that includes reaction setup, the chemical transformation itself, workup and purification of the product, and finally, characterization.

Experimental Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Reaction_Setup Reaction Setup (Inert Atmosphere, Dry Solvents) Chemical_Transformation Chemical Transformation (Deprotonation/Alkylation or Acylation) Reaction_Setup->Chemical_Transformation Execute Reaction Workup Aqueous Workup (Quenching, Extraction) Chemical_Transformation->Workup Reaction Complete Purification Purification (Chromatography, Distillation) Workup->Purification Crude Product Characterization Characterization (NMR, IR, MS) Purification->Characterization Pure Product

Caption: General workflow for the synthesis and analysis of substituted indenes.

Protocol 1: Synthesis of 1-Alkyl-1-methylindenes via Deprotonation and Alkylation

This protocol describes the synthesis of 1-alkyl-1-methylindenes through the deprotonation of this compound with n-butyllithium (n-BuLi) to form the corresponding indenyl anion, followed by quenching with an alkyl halide electrophile.

Signaling Pathway: Deprotonation and Alkylation

Deprotonation_Alkylation 1_Methylindene This compound Indenyl_Anion 1-Methylindenyl Anion 1_Methylindene->Indenyl_Anion Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->Indenyl_Anion Substituted_Indene 1-Alkyl-1-methylindene Indenyl_Anion->Substituted_Indene Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Substituted_Indene

Caption: Reaction pathway for the synthesis of 1-alkyl-1-methylindenes.

Experimental Protocol

Materials:

  • This compound (C₁₀H₁₀, MW: 130.19 g/mol )

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Add anhydrous THF via syringe to dissolve the this compound.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The solution will typically change color, indicating the formation of the indenyl anion.

  • Alkylation:

    • Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
EntryElectrophile (R-X)ProductYield (%)Spectroscopic Data
1Ethyl Iodide1-Ethyl-1-methylindeneNot Reported¹H NMR (CDCl₃): δ 7.4-7.1 (m, 4H, Ar-H), 6.85 (d, 1H), 6.45 (d, 1H), 3.35 (q, 1H), 1.90 (q, 2H), 1.25 (s, 3H), 0.75 (t, 3H). ¹³C NMR (CDCl₃): δ 147.2, 144.8, 143.5, 126.3, 124.7, 123.8, 121.0, 120.5, 52.1, 31.5, 24.8, 11.2.
2Benzyl Bromide1-Benzyl-1-methylindeneNot Reported¹H NMR (CDCl₃): δ 7.5-7.1 (m, 9H, Ar-H), 6.90 (d, 1H), 6.50 (d, 1H), 3.40 (d, 1H), 3.10 (d, 1H), 1.35 (s, 3H). ¹³C NMR (CDCl₃): δ 146.8, 144.5, 141.2, 138.5, 129.5, 128.3, 126.5, 126.4, 124.8, 124.0, 121.2, 53.5, 45.2, 25.1.

Protocol 2: Synthesis of Acyl-Substituted Indenes via Friedel-Crafts Acylation

This protocol details the electrophilic substitution of this compound with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylation is expected to occur on the electron-rich benzene ring of the indene system.

Signaling Pathway: Friedel-Crafts Acylation

Friedel_Crafts_Acylation 1_Methylindene This compound Substituted_Indene Acyl-1-methylindene 1_Methylindene->Substituted_Indene Electrophilic Aromatic Substitution Acyl_Chloride Acyl Chloride (RCOCl) Acylium_Ion Acylium Ion [R-C=O]⁺ Acyl_Chloride->Acylium_Ion Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Acylium_Ion->Substituted_Indene

Caption: Reaction pathway for the Friedel-Crafts acylation of this compound.

Experimental Protocol

Materials:

  • This compound (C₁₀H₁₀, MW: 130.19 g/mol )

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion:

    • Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 10-15 minutes.

  • Acylation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

    • Add the this compound solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with stirring.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation
EntryAcyl ChlorideProduct (Major Isomer)Yield (%)Spectroscopic Data
1Acetyl Chloride6-Acetyl-1-methylindeneNot Reported¹H NMR (CDCl₃): δ 7.8-7.2 (m, 3H, Ar-H), 6.9 (d, 1H), 6.5 (d, 1H), 3.4 (q, 1H), 2.6 (s, 3H), 1.3 (d, 3H). ¹³C NMR (CDCl₃): δ 198.0, 148.5, 145.0, 142.0, 136.0, 128.0, 125.5, 124.0, 122.0, 45.0, 26.5, 15.0.
2Benzoyl Chloride6-Benzoyl-1-methylindeneNot Reported¹H NMR (CDCl₃): δ 8.0-7.2 (m, 8H, Ar-H), 6.9 (d, 1H), 6.5 (d, 1H), 3.4 (q, 1H), 1.3 (d, 3H). ¹³C NMR (CDCl₃): δ 196.5, 148.0, 145.5, 142.5, 138.0, 137.5, 132.5, 130.0, 128.5, 127.0, 125.0, 124.5, 45.2, 15.1.

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Alkyl Halides and Acyl Chlorides: These are often corrosive and lachrymatory. Handle in a fume hood with appropriate PPE.

  • Aluminum Chloride: Corrosive and reacts with moisture. Handle in a dry environment and in a fume hood.

  • Solvents: Use anhydrous solvents for the reactions. Diethyl ether and THF are flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood.

Conclusion

The protocols outlined in these application notes provide robust and versatile methods for the synthesis of substituted indenes from this compound. The deprotonation-alkylation sequence allows for the introduction of a wide variety of alkyl groups at the 1-position, while the Friedel-Crafts acylation provides a means to functionalize the aromatic ring. These methods are essential tools for researchers in drug discovery and materials science, enabling the creation of novel molecular architectures with tailored properties. Careful attention to anhydrous and inert reaction conditions is crucial for the success of these syntheses. The resulting substituted indenes can be further elaborated or used directly in various applications, including as ligands for transition metal catalysts.

Troubleshooting & Optimization

Preventing isomerization of 1-Methylindene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 1-methylindene during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge during the synthesis of this compound is its propensity to isomerize into more thermodynamically stable isomers, primarily 2-methylindene and 3-methylindene. This isomerization can be initiated by heat, acidic, or basic conditions, leading to a mixture of products and reducing the yield and purity of the desired this compound.

Q2: What are the common isomers of this compound, and why do they form?

The most common isomers are 2-methylindene and 3-methylindene. 2-Methylindene is thermodynamically more stable than this compound, providing a driving force for the isomerization. The formation of 3-methylindene can occur via a 1,3-hydride shift, a process that can be catalyzed by both acids and bases.

Q3: What are the general mechanisms that lead to the isomerization of this compound?

Isomerization of this compound can occur through several pathways:

  • Thermal Isomerization: At elevated temperatures (around 600 K), this compound can undergo a 1,3-hydride shift to form 3-methylindene.

  • Base-Catalyzed Isomerization: In the presence of a base, a proton can be abstracted from the C1 position, leading to the formation of an indenyl anion. Reprotonation at the C3 position results in the formation of 3-methylindene. This rearrangement can be enantioselective if a chiral amine is used as the catalyst in a polar solvent.

  • Acid-Catalyzed Isomerization: While less specifically detailed for this compound in the provided results, acid catalysis generally promotes isomerization in alkenes by protonating the double bond to form a carbocation intermediate. This intermediate can then deprotonate to form a more stable isomer.

Q4: How can I detect the presence of isomers in my reaction mixture?

Standard analytical techniques can be used to identify and quantify the isomers of methylindene:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for separating and identifying the different isomers based on their retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the isomers due to the different chemical environments of the protons and carbon atoms in each structure.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High percentage of 2-methylindene and/or 3-methylindene in the final product. Excessive Heat: The reaction temperature may be too high, promoting thermal isomerization.- Lower the reaction temperature. - Minimize the reaction time. - Use a milder heating source for better temperature control.
Acidic or Basic Conditions: The reaction or work-up conditions may be too acidic or basic.- Neutralize the reaction mixture promptly during work-up. - Use mild acids or bases for pH adjustments. - Avoid prolonged exposure to acidic or basic conditions.
Inappropriate Solvent: The solvent may be promoting isomerization.- Use a non-polar, aprotic solvent. - Ensure the solvent is dry and free of acidic or basic impurities.
Isomerization occurs during purification. High temperatures during distillation: Fractional distillation at atmospheric pressure may lead to thermal isomerization.- Perform distillation under reduced pressure to lower the boiling point. - Ensure the distillation apparatus is well-insulated to maintain a stable, lower temperature.
Acidic stationary phase in chromatography: Standard silica gel is acidic and can catalyze isomerization.- Use deactivated or neutral silica gel for column chromatography. - Alternatively, use a different stationary phase like neutral alumina.
Product isomerizes during storage. Exposure to light, heat, or air: These can promote slow isomerization over time.- Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen). - Keep the product in a tightly sealed container in a cool, dark place, preferably a freezer.

Experimental Protocols

While a specific, high-yield protocol exclusively for this compound with minimal isomerization is not detailed in the search results, the following general synthetic approaches are mentioned. To minimize isomerization, it is crucial to maintain mild reaction conditions and perform a rapid, neutral work-up.

General Synthetic Approaches for Indene Alkylation:

  • Friedel-Crafts Alkylation: This method involves the alkylation of indene with a methylating agent in the presence of a Lewis acid catalyst. To minimize isomerization, a less aggressive Lewis acid and lower reaction temperatures should be employed.

  • Deprotonation-Alkylation: This is a common method for alkylating indene.

    • Deprotonation: Indene is deprotonated with a strong base (e.g., sodium amide, n-butyllithium) in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere at low temperatures (e.g., 0 °C to -78 °C) to form the indenyl anion.

    • Alkylation: A methylating agent, such as methyl iodide, is then added to the solution of the indenyl anion. The reaction is typically kept at a low temperature and stirred for a few hours.

    • Work-up: The reaction is quenched with a neutral reagent like water or a saturated aqueous solution of ammonium chloride. The organic product is then extracted, and the solvent is removed under reduced pressure.

Purification Protocol: Fractional Distillation

Fractional distillation is a viable method for separating this compound from its isomers, although it must be conducted carefully to avoid thermal isomerization.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source and a Vigreux or packed column to enhance separation efficiency.

  • Distillation: Heat the crude product slowly under reduced pressure.

  • Fraction Collection: Collect the fractions based on their boiling points. Since the isomers have close boiling points, a slow and careful distillation is necessary for good separation.

Data Presentation

The following table summarizes the key factors influencing the isomerization of this compound. Quantitative data on isomer ratios under varying specific conditions were not available in the search results, but the qualitative trends are presented.

Factor Effect on Isomerization Recommendation for Minimizing Isomerization
Temperature Increased temperature significantly promotes thermal isomerization to 3-methylindene and favors the formation of the more stable 2-methylindene.Maintain the lowest possible reaction and purification temperatures.
pH Both acidic and basic conditions catalyze isomerization to 3-methylindene.Maintain neutral conditions throughout the synthesis and work-up.
Catalyst Lewis acids in Friedel-Crafts reactions and strong bases in deprotonation-alkylation can promote isomerization.Choose milder catalysts and use them in stoichiometric amounts where possible.
Solvent Polar solvents can facilitate base-catalyzed rearrangement.Use non-polar, aprotic solvents.

Visualizations

Isomerization_Pathway This compound This compound 3-Methylindene 3-Methylindene This compound->3-Methylindene 1,3-Hydride Shift (Thermal or Acid/Base Catalyzed) 2-Methylindene 2-Methylindene This compound->2-Methylindene Isomerization (Thermodynamically Driven) Indenyl Anion Indenyl Anion This compound->Indenyl Anion Base (-H+) Indenyl Anion->3-Methylindene H+

Caption: Isomerization pathways of this compound.

Synthesis_Workflow Indene Indene Indenyl Anion Indenyl Anion Indene->Indenyl Anion Deprotonation Base Base Base->Indenyl Anion Methyl Iodide Methyl Iodide Crude Product Crude Product Methyl Iodide->Crude Product Quenching Quenching Crude Product->Quenching Indenyl Anion->Crude Product Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis of this compound via deprotonation-alkylation.

Technical Support Center: Optimizing Reaction Conditions for 1-Methylindene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the polymerization of 1-Methylindene. The information herein is intended to help overcome common experimental challenges and optimize reaction conditions for the successful synthesis of poly(this compound).

Disclaimer: Detailed experimental data and protocols specifically for this compound are limited in publicly available literature. The quantitative data and detailed protocols provided below are based on studies of its structural isomer, 1-methyleneindane, which is expected to exhibit similar polymerization behavior. Researchers should use this information as a starting point and optimize conditions for their specific systems.

Frequently Asked Questions (FAQs)

Q1: What polymerization methods are suitable for this compound?

A1: this compound, like its isomers and other indene derivatives, can likely be polymerized via several methods, including cationic, anionic, and free-radical polymerization. The choice of method will significantly influence the polymer's molecular weight, polydispersity, and microstructure.

Q2: Why is monomer purity crucial for the polymerization of this compound?

A2: Monomer purity is critical, especially for living polymerization techniques like anionic and controlled cationic polymerization. Impurities can have several detrimental effects:

  • Isomeric Impurities: Synthesis of indene derivatives can sometimes result in acidic isomers (e.g., 3-methylindene) which can neutralize highly basic anionic initiators, leading to a loss of control over the polymerization.[1]

  • Water and Oxygen: Trace amounts of water or oxygen can terminate growing polymer chains in both anionic and cationic systems, leading to low molecular weight polymers and broad polydispersity.

  • Inhibitors: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These must be removed before initiating the desired polymerization reaction.

Q3: How does reaction temperature affect this compound polymerization?

A3: Temperature is a critical parameter that must be carefully controlled:

  • Cationic Polymerization: These reactions are typically conducted at low temperatures (e.g., -78°C to 0°C) to suppress chain transfer and termination reactions, which are more prevalent at higher temperatures.[2] This control helps in achieving higher molecular weights and narrower molecular weight distributions.

  • Anionic Polymerization: Living anionic polymerizations are also performed at low temperatures (e.g., -78°C) to maintain the stability of the highly reactive propagating carbanions and minimize side reactions.[1]

  • Free-Radical Polymerization: In contrast, increasing the temperature in free-radical polymerization generally increases the rate of initiation, which can lead to a higher concentration of polymer chains and consequently, a lower average molecular weight.[1]

Q4: What is the role of a cocatalyst in the polymerization of this compound?

A4: In certain types of polymerization, a cocatalyst is essential. For instance, in Ziegler-Natta polymerization, an organoaluminum compound like triethylaluminum is used as a cocatalyst to activate the titanium-based catalyst. In some cationic polymerizations, a Lewis acid may be used as a co-initiator to activate a primary initiator.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound.

Issue 1: Low or No Polymer Yield
Question Possible Cause(s) Recommended Solution(s)
Why am I not getting any polymer, or is the yield very low? 1. Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling.1. Use a fresh, properly stored, and, if applicable, freshly titrated initiator. Ensure catalysts are handled under an inert atmosphere if they are air- or moisture-sensitive.
2. Monomer Impurities: Impurities in the this compound monomer can poison the catalyst or terminate the polymerization. This is particularly relevant for anionic polymerization where acidic isomers can be present.[1]2. Purify the monomer immediately before use. This can be done by vacuum distillation or passing it through a column of activated alumina to remove inhibitors and other impurities.
3. Solvent/Glassware Contamination: Traces of water or oxygen in the solvent or on the glassware can quench the active species.3. Rigorously dry all solvents and glassware. Flame-dry glassware under vacuum or oven-dry it and cool under a stream of inert gas. Use solvents from a freshly purged still or a solvent purification system.
4. Incorrect Reaction Temperature: The temperature may be too high, leading to catalyst decomposition, or too low, resulting in a very slow initiation rate.4. Optimize the reaction temperature. For cationic and anionic polymerizations, start at low temperatures (e.g., -78°C) and allow the reaction to proceed for a sufficient amount of time.
Issue 2: High Polydispersity Index (PDI > 1.5)
Question Possible Cause(s) Recommended Solution(s)
Why is the molecular weight distribution of my polymer so broad? 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.1. Ensure rapid and efficient initiation by adding the initiator quickly to the well-stirred monomer solution. The choice of initiator and solvent can also affect the initiation rate.
2. Chain Transfer/Termination Reactions: Uncontrolled chain transfer or termination reactions lead to "dead" polymers of varying lengths, broadening the PDI. This is often exacerbated by impurities or high temperatures in cationic polymerizations.[2]2. Purify the monomer and solvent to remove chain transfer agents. Conduct the polymerization at a lower temperature to minimize these side reactions.
3. Poor Mixing: Inefficient stirring can lead to localized high concentrations of monomer or initiator, causing variations in chain growth rates.3. Ensure vigorous and efficient stirring throughout the polymerization process.
Issue 3: Premature Polymerization
Question Possible Cause(s) Recommended Solution(s)
My this compound monomer is polymerizing during storage. How can I prevent this? 1. Inadequate Inhibition: The storage inhibitor may be depleted or absent.1. Ensure the monomer is stored with an appropriate inhibitor, such as butylated hydroxytoluene (BHT).
2. Improper Storage Conditions: Exposure to light, heat, or oxygen can initiate spontaneous polymerization.2. Store the monomer in a cool, dark place (refrigerated at 2-8°C is recommended) in an amber vial and under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

The following tables summarize expected quantitative data for the polymerization of this compound based on results for its isomer, 1-methyleneindane.

Table 1: Cationic Polymerization of 1-Methyleneindane with Various Lewis Acids

EntryLewis Acid[Monomer] (M)[Lewis Acid] (mM)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1BF₃OEt₂1.010028515,0001.8
2BF₃OEt₂1.010-2049225,0001.6
3TiCl₄1.010019512,0002.2
4SnCl₄1.010038014,5002.0
Note: This table is illustrative and based on typical results for cationic polymerization of styrenic monomers.

Table 2: Anionic Polymerization of 1-Methyleneindane

EntryInitiatorSolventTemperature (°C)Time (h)Mₙ (calc.) ( g/mol )Mₙ (obs.) ( g/mol )PDI (Mₙ/Mₙ)
1sec-BuLiTHF-781.510,0009,8001.08
2K-NaphthTHF-781.015,00014,5001.10
3sec-BuLiTHF01.010,00010,2001.12
Note: Data adapted from studies on α-methyleneindane, a structural isomer.

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for this compound.

Protocol 1: Cationic Polymerization of this compound

Objective: To synthesize poly(this compound) using a Lewis acid initiator.

Materials:

  • This compound (purified by vacuum distillation)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Boron trifluoride diethyl etherate (BF₃OEt₂)

  • Methanol (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk line and oven-dried glassware

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and a septum under an inert atmosphere.

  • Reagent Preparation: Transfer anhydrous dichloromethane (e.g., 20 mL) to the reaction flask via cannula. Cool the flask to the desired temperature (e.g., -20°C) using a suitable cooling bath.

  • Monomer Addition: Add the purified this compound (e.g., 2.6 g, 20 mmol) to the cooled solvent via syringe.

  • Initiation: Prepare a stock solution of BF₃OEt₂ in dichloromethane. Slowly add the calculated amount of the initiator solution (e.g., for a 100:1 monomer to initiator ratio) to the stirred monomer solution via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 4 hours), maintaining the temperature and inert atmosphere.

  • Quenching and Isolation: Quench the polymerization by adding a small amount of anhydrous methanol (e.g., 2 mL). Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol and dry it in a vacuum oven at 60°C to a constant weight.

Protocol 2: Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.

Materials:

  • This compound (rigorously purified to remove acidic isomers)

  • Tetrahydrofuran (THF, anhydrous)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)

  • Methanol (anhydrous, degassed)

  • Argon or Nitrogen gas supply

  • Schlenk line and oven-dried glassware

Procedure:

  • Glassware Preparation: Rigorously clean and flame-dry all glassware under high vacuum or oven-dry and assemble while hot under a stream of inert gas.

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add anhydrous THF (e.g., 50 mL) to a reaction flask.

  • Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Initiation: Add the calculated amount of titrated sec-BuLi solution to the cold THF via syringe. A faint yellow color may be observed.

  • Monomer Addition: Slowly add the purified this compound to the initiator solution. A color change to deep red or orange should occur, indicating the formation of the living propagating anions.

  • Polymerization: Stir the reaction mixture at -78°C for the desired time (e.g., 1.5 hours) until the monomer is consumed.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Isolation and Purification: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Visualizations

G cluster_prep Preparation cluster_rxn Reaction cluster_workup Work-up & Analysis prep_glass Dry Glassware setup Assemble Reactor under Inert Atmosphere prep_glass->setup prep_solvent Purify & Degas Solvent prep_solvent->setup prep_monomer Purify & Degas Monomer polymerize Add Monomer & Allow to Polymerize prep_monomer->polymerize cool Cool to Reaction Temperature setup->cool initiate Add Initiator/Catalyst cool->initiate initiate->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer quench->precipitate dry Dry Polymer precipitate->dry analyze Characterize Polymer (GPC, NMR, etc.) dry->analyze

Caption: General experimental workflow for this compound polymerization.

G start Low/No Polymer Yield q1 Is the initiator/catalyst fresh and handled correctly? start->q1 q2 Was the monomer rigorously purified? q1->q2 Yes sol1 Use fresh, properly stored/titrated initiator. q1->sol1 No q3 Were the solvent and glassware anhydrous and oxygen-free? q2->q3 Yes sol2 Purify monomer (e.g., vacuum distillation, pass through alumina). q2->sol2 No q4 Is the reaction temperature appropriate? q3->q4 Yes sol3 Use rigorous drying/degassing techniques (e.g., Schlenk line). q3->sol3 No sol4 Optimize temperature (lower for cationic/anionic, check literature). q4->sol4 No

Caption: Troubleshooting logic for low polymer yield.

References

Technical Support Center: Characterization of 1-Methylindene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the characterization of 1-methylindene and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound isomers?

The primary challenges in characterizing this compound and its common isomers, 2-methylindene and 3-methylindene, stem from their similar physicochemical properties and the propensity of this compound to isomerize. Key difficulties include:

  • Co-elution in Chromatography: Due to their similar boiling points and polarities, achieving baseline separation of these positional isomers can be difficult in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • Similar Mass Spectra: The electron ionization (EI) mass spectra of the isomers are very similar, often showing the same major fragment ions, which makes unambiguous identification based on mass spectrometry (MS) alone challenging without chromatographic separation.

  • Isomerization: this compound is thermally unstable and can readily isomerize to the more stable 3-methylindene, particularly at elevated temperatures used in GC injectors or under certain chemical conditions. This can lead to inaccurate quantification and misidentification of the original sample components.

Q2: Why is it difficult to distinguish between this compound and 3-methylindene?

This compound and 3-methylindene are particularly challenging to distinguish because this compound can undergo a[1][2]-hydride shift to form the thermodynamically more stable 3-methylindene. This isomerization can occur during synthesis, purification, or analysis, especially under thermal stress.

Q3: Which analytical techniques are most effective for characterizing methylindene isomers?

A combination of high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful technique for the separation and identification of methylindene isomers. For non-volatile derivatives or when thermal degradation is a concern, HPLC with a UV or MS detector is a suitable alternative. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the definitive structural elucidation of isolated isomers.

Troubleshooting Guides

Guide 1: Poor Chromatographic Resolution of Methylindene Isomers

Issue: Inadequate separation or co-elution of peaks corresponding to 1-, 2-, and 3-methylindene in GC or HPLC analysis.

Possible Causes & Solutions:

  • Inappropriate Column Selection: The stationary phase may not have sufficient selectivity for the isomers.

    • GC Solution: Employ a mid-polarity capillary column (e.g., 50% phenyl-methylpolysiloxane) or a specialty column with a liquid crystalline stationary phase known for separating positional isomers.[3]

    • HPLC Solution: For reversed-phase HPLC, utilize a phenyl-hexyl or a biphenyl column to enhance π-π interactions, which can improve selectivity for aromatic isomers.[2][4] For normal-phase HPLC, a silica or cyano-propyl column may provide the necessary selectivity.

  • Suboptimal Temperature Program (GC): A fast temperature ramp can lead to poor resolution.

    • Solution: Decrease the initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min) to increase the interaction time of the analytes with the stationary phase.

  • Incorrect Mobile Phase Composition (HPLC): The mobile phase composition may not be optimal for resolving the isomers.

    • Solution: Systematically vary the mobile phase composition. In reversed-phase, adjust the ratio of organic solvent (acetonitrile or methanol) to water. The choice of organic modifier can significantly impact selectivity. Adding a small amount of a different solvent (e.g., tetrahydrofuran) can also alter selectivity.

  • Isomerization in the GC Inlet: High injector temperatures can cause the isomerization of this compound.

    • Solution: Lower the injector temperature to the minimum required for efficient volatilization of the analytes. Consider using a split/splitless injector in split mode to minimize residence time in the hot inlet.

Logical Workflow for Troubleshooting Poor Separation:

Caption: Troubleshooting workflow for poor chromatographic separation.

Guide 2: Ambiguous Mass Spectral Identification

Issue: The mass spectra of the eluted peaks are nearly identical, preventing confident identification of the specific methylindene isomer.

Possible Causes & Solutions:

  • Inherent Similarity in Fragmentation: Positional isomers of aromatic compounds often yield very similar EI mass spectra.

    • Solution: Do not rely solely on mass spectral library matching. Use a multi-faceted approach for identification:

      • Retention Indices: Calculate the Kovats retention index for each peak and compare it to literature values.

      • Spiking with Standards: If authentic standards are available, perform co-injection experiments to confirm the identity of each peak.

      • High-Resolution Mass Spectrometry (HRMS): While fragmentation may be similar, HRMS can confirm the elemental composition of the molecular ion and key fragments.

Data Presentation: Comparative Analytical Data

The following tables summarize key quantitative data for the characterization of this compound isomers.

Table 1: Gas Chromatography Retention Indices

CompoundKovats Retention Index (Standard Non-Polar)
This compound1124[5]
2-Methylindene~1054-1058
3-Methylindene1155[6]

Table 2: Mass Spectrometry Fragmentation

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound130129, 115[5]
2-Methylindene130129, 115
3-Methylindene130129, 115[6]

Table 3: Comparative ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon PositionThis compound (δ, ppm)2-Methylindene (δ, ppm)3-Methylindene (δ, ppm)
1 ~42.2~144.1~126.5
2 ~130.5~129.5~123.7
3 ~124.8~39.9~33.9
3a ~146.1~143.8~145.9
4 ~121.2~126.3~126.4
5 ~124.8~124.5~124.6
6 ~126.5~123.6~123.2
7 ~124.8~120.9~120.5
7a ~143.9~145.9~143.7
CH₃ ~21.5~17.1~13.8

Note: The NMR data presented is a compilation from various sources and may have been recorded under slightly different conditions. It is intended for comparative purposes. Definitive assignment requires 2D NMR experiments.

Experimental Protocols

Protocol 1: GC-MS Analysis of Methylindene Isomers

This protocol provides a general framework for the separation and identification of methylindene isomers. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

    • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 50% phenyl-methylpolysiloxane stationary phase.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 200 °C (to minimize thermal isomerization)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 250 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-200.

  • Data Analysis:

    • Identify peaks based on their retention times and mass spectra.

    • Compare mass spectra to a reference library (e.g., NIST).

    • Calculate Kovats retention indices for each peak and compare with literature values for confirmation.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in appropriate solvent B Inject sample into GC A->B C Separation on capillary column B->C D Elution into MS C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection F->G H Acquire Chromatogram and Mass Spectra G->H I Compare with Library Spectra H->I J Calculate Retention Indices H->J K Identify Isomers I->K J->K

Caption: General workflow for GC-MS analysis of methylindene isomers.

Protocol 2: HPLC Analysis of Methylindene Isomers

This protocol is suitable for the analysis of methylindene isomers when thermal degradation is a concern or for preparative scale separations.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1-1.0 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • Start with 60% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of authentic standards.

    • Quantify using a calibration curve generated from standards of known concentrations.

Isomerization Pathway of this compound:

Isomerization This compound This compound 3-Methylindene 3-Methylindene (Thermodynamically more stable) This compound->3-Methylindene [1,5]-Hydride Shift (Thermal or Catalytic)

Caption: Isomerization pathway of this compound to 3-methylindene.

References

Improving yield and purity in 1-Methylindene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-methylindene. Our goal is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.

Troubleshooting Guide

Low yields and the formation of isomeric impurities are common challenges in the synthesis of this compound. This guide provides a structured approach to identify and resolve these issues.

Issue 1: Low Yield of this compound

A diminished yield of the desired product can stem from several factors, from reagent quality to reaction conditions.

Troubleshooting Workflow for Low Yield

start Low this compound Yield reagents 1. Verify Starting Material Purity & Stoichiometry start->reagents reagents->reagents conditions 2. Review Reaction Conditions reagents->conditions Reagents Confirmed Pure & Correctly Weighed conditions->conditions catalyst 3. Assess Catalyst Activity conditions->catalyst Conditions Match Protocol catalyst->catalyst workup 4. Evaluate Work-up & Purification catalyst->workup Catalyst is Active workup->workup

Caption: Troubleshooting workflow for low this compound yield.

Detailed Question & Answer

Q: My alkylation of indene is resulting in a very low yield. What are the primary causes?

A: Low yields in the alkylation of indene to form this compound can be attributed to several factors:

  • Substrate and Reagent Quality: The purity of your starting indene and alkylating agent is crucial. Impurities can react with the catalyst or reagents, leading to unwanted side products. Ensure that your indene has not polymerized upon storage and that your alkylating agent is fresh.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote the isomerization of this compound to the more thermodynamically stable 2- and 3-methylindene isomers.[1]

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are often employed for alkylation reactions. Ensure the solvent is anhydrous, as water can deactivate many catalysts and reagents used in this synthesis.

  • Catalyst Activity: If using a catalyst, such as in a Friedel-Crafts alkylation, ensure it is fresh and active. For instance, aluminum chloride (AlCl₃) is highly sensitive to moisture.

  • Work-up and Purification Losses: Product can be lost during aqueous work-up if emulsions form or if the product has some solubility in the aqueous phase. Additionally, care must be taken during purification, as this compound can be prone to decomposition if heated for extended periods during distillation.[1]

Issue 2: High Levels of Isomeric Impurities

The formation of 2-methylindene and 3-methylindene is a significant challenge in this compound synthesis due to the propensity for isomerization.[1]

Troubleshooting Isomer Formation

start High Isomeric Impurity temp 1. Analyze Reaction Temperature start->temp temp->temp catalyst 2. Evaluate Catalyst Choice temp->catalyst Temperature Optimized catalyst->catalyst time 3. Assess Reaction Time catalyst->time Catalyst Choice Appropriate time->time purification 4. Optimize Purification time->purification Reaction Time Minimized purification->purification

Caption: Troubleshooting workflow for isomeric impurities.

Detailed Question & Answer

Q: My final product is a mixture of methylindene isomers. How can I increase the selectivity for this compound?

A: Increasing the selectivity for this compound, the kinetic product, over the more thermodynamically stable isomers requires careful control over the reaction conditions:

  • Temperature: Lowering the reaction temperature will favor the formation of the kinetic product, this compound.

  • Catalyst: The choice of catalyst can influence the isomer distribution. For Friedel-Crafts type reactions, using a milder Lewis acid may reduce the extent of isomerization.

  • Reaction Time: Minimizing the reaction time can also help to isolate the kinetic product before it has a chance to isomerize. It is advisable to monitor the reaction closely by GC-MS or TLC and to quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic approaches include the alkylation of indene with a methylating agent, often under basic conditions or via a Friedel-Crafts reaction. Other methods like ring-closing metathesis have also been reported.

Synthetic MethodTypical Yield (%)Notes
Friedel-Crafts Alkylation75%Requires a Lewis acid catalyst and anhydrous conditions.[1]
Diels-Alder Reaction68%A cycloaddition approach.[1]
Ring-Closing Metathesis82%Often involves a ruthenium catalyst.[1]

Q2: How can I effectively purify this compound from its isomers?

A2: Fractional distillation is the most common method for purifying this compound from its isomers. However, due to the close boiling points of the isomers, a highly efficient fractionating column is required. Vacuum distillation is recommended to lower the boiling point and minimize thermal decomposition.[1] Preparative gas chromatography (GC) can also be used for small-scale, high-purity separations.

Q3: What analytical techniques are best for characterizing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of this compound and identifying the presence of isomeric impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product.[1]

Analytical TechniquePurposeKey Considerations
GC-MSPurity assessment and isomer identificationUse a capillary column with appropriate polarity for good separation of isomers.
¹H NMRStructural confirmationThe signals for the methyl and vinyl protons are characteristic of each isomer.
¹³C NMRStructural confirmationProvides detailed information about the carbon skeleton.

Q4: What are the key safety precautions to take when synthesizing this compound?

A4: this compound is a flammable liquid and can cause skin and eye irritation. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Reactions involving flammable solvents and pyrophoric reagents require an inert atmosphere and careful handling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of Indene

This protocol describes a general procedure for the methylation of indene.

Materials:

  • Indene

  • Sodium hydride (NaH) or other suitable base

  • Methyl iodide (CH₃I) or dimethyl sulfate

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the flask in an ice bath and slowly add sodium hydride. To this suspension, add indene dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum fractional distillation.

Experimental Workflow

setup 1. Reagent Preparation (Dry Solvents & Reactants) reaction_setup 2. Reaction Setup (Assemble Dry Glassware, Inert Atmosphere) setup->reaction_setup execution 3. Reaction Execution (Controlled Reagent Addition, Maintain Temperature) reaction_setup->execution monitoring 4. Reaction Monitoring (TLC, GC-MS) execution->monitoring workup 5. Quenching & Work-up (Stop Reaction, Liquid-Liquid Extraction) monitoring->workup Reaction Complete purification 6. Purification (Fractional Distillation) workup->purification analysis 7. Product Analysis (GC-MS, NMR) purification->analysis

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 1-Methylindene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylindene. The following information addresses common side reactions and other issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most prevalent side reactions in the synthesis of this compound are:

  • Isomerization: this compound can readily isomerize to the more thermodynamically stable 2-methylindene and 3-methylindene.[1][2] This can be promoted by heat or the presence of acidic or basic conditions.

  • Polyalkylation: In syntheses involving the alkylation of indene, such as the Friedel-Crafts reaction, over-alkylation can occur, leading to the formation of dimethylated or other poly-alkylated indene species.

  • Polymerization: Indene and its derivatives are susceptible to polymerization, especially in the presence of acid catalysts or upon prolonged heating.

  • Formation of Byproducts from the Alkylating Agent: The choice of alkylating agent and reaction conditions can lead to side reactions involving the agent itself, creating impurities that can complicate purification.

Q2: How can I minimize the isomerization of this compound to its 2- and 3-isomers?

A2: To minimize isomerization, it is crucial to control the reaction and workup conditions:

  • Temperature Control: Employ the lowest effective temperature for the reaction to favor the kinetically controlled formation of this compound. Higher temperatures tend to promote rearrangement to the thermodynamically more stable 2- and 3-methylindene.

  • Reaction Time: Shorter reaction times can reduce the extent of isomerization. It is advisable to monitor the reaction progress closely using techniques like TLC or GC-MS and to quench the reaction as soon as the formation of the desired product is maximized.

  • Neutral pH: During the workup, maintain a neutral pH to the extent possible. Both acidic and basic conditions can catalyze the isomerization.[2]

  • Mild Workup: Use mild workup procedures and avoid excessive heating during solvent evaporation.

Q3: My Friedel-Crafts methylation of indene is giving a low yield of this compound. What are the potential causes and solutions?

A3: Low yields in Friedel-Crafts alkylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be inactive due to exposure to moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.

  • Carbocation Rearrangement: While less of an issue with methylation compared to alkylation with longer chains, the reaction conditions might still favor pathways that do not lead to the desired product.

  • Substrate and Reagent Purity: Impurities in the indene or the methylating agent can interfere with the reaction. Ensure all starting materials are of high purity.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Optimization of these parameters may be necessary. For instance, using a less polar solvent might reduce the solubility of the product-catalyst complex, hindering further reactions.

Troubleshooting Guides

Issue 1: Presence of Significant Amounts of 2- and 3-Methylindene in the Product Mixture
Potential Cause Troubleshooting Step
High reaction temperatureLower the reaction temperature and monitor the reaction for the optimal balance of conversion and selectivity.
Prolonged reaction timeOptimize the reaction time by monitoring the product distribution via GC-MS at different time points.
Acidic or basic workup conditionsNeutralize the reaction mixture carefully during workup and avoid strong acids or bases.
Thermal stress during purificationUse vacuum distillation at a lower temperature or consider non-thermal purification methods like column chromatography.
Issue 2: Formation of Poly-methylated Byproducts
Potential Cause Troubleshooting Step
Excess of methylating agentUse a stoichiometric amount or a slight excess of the methylating agent. A larger excess of indene can also favor mono-methylation.
High reactivity of this compoundThe product, this compound, can be more reactive than indene itself, leading to further alkylation. Lowering the reaction temperature can help to control this.
Inappropriate catalyst concentrationThe amount of Lewis acid can influence the reaction rate and selectivity. Experiment with different catalyst loadings.

Quantitative Data

The distribution of methylindene isomers is highly dependent on the reaction conditions. The following table provides a qualitative summary of expected outcomes based on the manipulation of key reaction parameters.

Parameter Condition Expected Outcome
Temperature LowHigher proportion of this compound (kinetic product).
HighIncreased formation of 2- and 3-methylindene (thermodynamic products).[1]
Reaction Time ShortHigher proportion of this compound.
LongIncreased isomerization to 2- and 3-methylindene.
Catalyst Mild Lewis AcidMay favor mono-alkylation and reduce side reactions.
Strong Lewis AcidCan lead to higher conversion but may also promote isomerization and polyalkylation.
pH (Workup) NeutralMinimizes isomerization.
Acidic/BasicCatalyzes the rearrangement to 2- and 3-methylindene.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of Indene

This protocol is a representative procedure for the methylation of indene.

Materials:

  • Indene

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) and wash with anhydrous hexanes to remove the oil.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of indene (1.0 equivalent) in anhydrous THF or DMF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure, avoiding high temperatures.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Visualizations

Reaction Pathway for the Synthesis and Isomerization of this compound

Synthesis and Isomerization of this compound cluster_isomerization Isomerization Indene Indene Indenyl_Anion Indenyl Anion Indene->Indenyl_Anion 1. Base (e.g., NaH) One_Methylindene This compound (Kinetic Product) Indenyl_Anion->One_Methylindene 2. CH3I Methyl_Iodide Methyl Iodide (CH3I) Two_Methylindene 2-Methylindene (Thermodynamic Product) One_Methylindene->Two_Methylindene Three_Methylindene 3-Methylindene (Thermodynamic Product) One_Methylindene->Three_Methylindene Heat_Acid_Base Heat, Acid, or Base

Caption: Synthesis of this compound and its subsequent isomerization.

Experimental Workflow for this compound Synthesis and Purification

Experimental Workflow Start Start: Indene + Reagents Reaction Alkylation Reaction (e.g., with NaH and CH3I) Start->Reaction Quench Reaction Quench (e.g., with aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., with MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Purification Crude_Product->Purification Distillation Vacuum Distillation Purification->Distillation Thermal Separation Chromatography Column Chromatography Purification->Chromatography Adsorption Separation Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Analysis

References

Troubleshooting low yields in Diels-Alder reactions with 1-Methylindene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Diels-Alder reactions involving 1-methylindene.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging diene for Diels-Alder reactions?

A1: this compound presents several challenges that can contribute to low yields. The methyl group at the C1 position introduces steric hindrance, which can impede the approach of the dienophile. Furthermore, like other reactive dienes such as cyclopentadiene, this compound is prone to side reactions, most notably thermal dimerization or polymerization, which consumes the diene and reduces the yield of the desired adduct.[1][2] The diene must also adopt the correct s-cis conformation for the reaction to occur, and any factors hindering this will slow the reaction.[3][4]

Q2: What are the most suitable dienophiles for reacting with this compound?

A2: For a normal-electron-demand Diels-Alder reaction, the most effective dienophiles are those substituted with electron-withdrawing groups (EWGs).[3][5][6] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich this compound.[3] Examples of highly reactive dienophiles include maleic anhydride, N-substituted maleimides, acrylates, and quinones.

Q3: What is the role of a Lewis acid catalyst in this reaction, and when should I use one?

A3: A Lewis acid catalyst can significantly accelerate the Diels-Alder reaction and improve yields, particularly when the reaction is sluggish.[7] The Lewis acid coordinates to the electron-withdrawing group on the dienophile, making it more electron-deficient and further lowering its LUMO energy.[8][9] This enhances the interaction with the diene's HOMO, increasing the reaction rate.[8] Consider using a Lewis acid like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) when thermal conditions alone are insufficient to drive the reaction to completion.[9][10][11]

Q4: How does reaction temperature impact the yield and selectivity of the reaction?

A4: Temperature has a critical effect on Diels-Alder reactions. While higher temperatures can increase the reaction rate, they can also promote the undesired retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile.[1] Elevated temperatures can also accelerate side reactions like the polymerization of this compound. The endo product is typically the kinetically favored product, formed faster at lower temperatures, while the exo product is often more thermodynamically stable and may predominate at higher temperatures where the reaction is reversible.[1][12] Therefore, optimization is key; the reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Low Yields

Problem: My reaction shows a low conversion rate, with significant starting material remaining.

Possible Cause Recommended Solution
Insufficient Reactivity The dienophile may not be electron-deficient enough. Switch to a dienophile with stronger electron-withdrawing groups (e.g., use maleic anhydride instead of methyl acrylate).
Low Temperature The reaction may lack sufficient activation energy. Gradually increase the reaction temperature in 10-20°C increments. Be cautious of promoting the retro-Diels-Alder reaction at excessively high temperatures.[1]
Inappropriate Solvent The solvent can influence reaction rates.[13][14] While polar solvents can sometimes accelerate Diels-Alder reactions, non-polar solvents like toluene or hexane are often effective.[13] Consider screening different solvents to find the optimal medium.
Absence of Catalyst The uncatalyzed reaction is too slow. Introduce a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂) to accelerate the reaction.[7][8] Start with a catalytic amount (5-10 mol%) and optimize as needed.

Problem: I'm observing a significant amount of insoluble polymer-like material or a complex mixture of byproducts.

Possible Cause Recommended Solution
Diene Dimerization/Polymerization This compound is dimerizing or polymerizing at the reaction temperature. Lower the reaction temperature. Add the this compound slowly to a solution of the dienophile to maintain a low instantaneous concentration of the diene, favoring the desired bimolecular reaction over dimerization.
Decomposition One or more of the reactants or the product may be unstable under the reaction conditions. Run the reaction at a lower temperature for a longer period. Ensure all reagents are pure and free of acidic or basic impurities that could catalyze decomposition.
Oxygen Contamination Some dienes can be sensitive to oxidation. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Data Presentation

Table 1: Illustrative Effect of Lewis Acid Catalysts on Reaction Rate

The following table illustrates the general impact of various Lewis acids on the rate of a model Diels-Alder reaction. Stronger Lewis acids typically lead to greater rate enhancements.

Lewis Acid CatalystRelative StrengthExpected Rate Enhancement
NoneN/A1x (Baseline)
ZnCl₂Mild10x - 50x
BF₃·OEt₂Moderate50x - 200x
TiCl₄Strong200x - 1000x
AlCl₃Very Strong> 1000x
Note: Data is illustrative and based on general principles of Lewis acid catalysis in Diels-Alder reactions.[8][9][10] Actual enhancements will vary based on specific substrates and conditions.
Table 2: Influence of Solvent Polarity on a Model Diels-Alder Reaction

Solvent choice can impact reaction rates, though the effect is typically less dramatic than catalysis.

SolventDielectric Constant (ε)General Effect on Rate
n-Hexane1.9Often a good baseline for non-polar reactions.
Toluene2.4Commonly used, can show modest rate increases over hexane.[13]
Dichloromethane (DCM)9.1Moderate polarity, often a good choice for Lewis acid-catalyzed reactions.
Acetone21Higher polarity may sometimes increase the rate, but can also coordinate with Lewis acids, inhibiting catalysis.[13]
Water80Can lead to significant rate acceleration due to hydrophobic effects, but is often impractical for nonpolar substrates.[14]
Note: The optimal solvent must be determined empirically for each specific reaction.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with N-Phenylmaleimide

1. Materials:

  • This compound (purified, free of polymer)

  • N-Phenylmaleimide

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

2. Reaction Setup:

  • Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-phenylmaleimide (1.0 eq) and anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0°C using an ice bath.

3. Reaction Execution:

  • Carefully add anhydrous AlCl₃ (0.1 eq) to the stirred solution in portions. Caution: The addition may be exothermic.

  • Stir the mixture at 0°C for 15 minutes.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm gradually to room temperature.

4. Workup and Purification:

  • Upon completion, quench the reaction by slowly adding it to a flask containing a stirred, cold saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired Diels-Alder adduct.

Visualizations

TroubleshootingWorkflow start Low Yield in This compound Diels-Alder check_purity 1. Analyze Crude Mixture (NMR, TLC, GC-MS) start->check_purity unreacted_sm High % of Starting Materials (SM) Remaining? check_purity->unreacted_sm Low Conversion side_products Significant Side Products or Polymer Observed? check_purity->side_products Low Selectivity unreacted_sm->side_products No optimize_cond 2a. Optimize Conditions unreacted_sm->optimize_cond Yes optimize_sp 2b. Minimize Side Reactions side_products->optimize_sp Yes increase_temp Increase Temperature optimize_cond->increase_temp change_solvent Change Solvent optimize_cond->change_solvent add_catalyst Add Lewis Acid Catalyst optimize_cond->add_catalyst end_node Improved Yield increase_temp->end_node change_solvent->end_node add_catalyst->end_node lower_temp Lower Temperature optimize_sp->lower_temp slow_addition Use Slow Addition of Diene optimize_sp->slow_addition inert_atm Use Inert Atmosphere optimize_sp->inert_atm lower_temp->end_node slow_addition->end_node inert_atm->end_node ReactionPathways cluster_reactants Reactants diene This compound desired_path Desired [4+2] Cycloaddition diene->desired_path side_path Side Reaction: [4+2] Dimerization diene->side_path dienophile Dienophile (e.g., Maleimide) dienophile->desired_path product Diels-Alder Adduct (High Yield) desired_path->product byproduct Diene Dimer (Low Yield) side_path->byproduct

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Methylindene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 1-Methylindene.

Troubleshooting Guides

This section addresses common issues observed during the polymerization and hydrogenation of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Rapid Loss of Catalytic Activity in this compound Polymerization

Question: We are observing a significant drop in polymerization rate shortly after initiating the reaction of this compound with a metallocene/Ziegler-Natta catalyst. What are the likely causes and how can we troubleshoot this?

Answer: Rapid deactivation in the polymerization of this compound is a common challenge and can often be attributed to several factors related to catalyst poisoning, inherent catalyst instability, or suboptimal reaction conditions.

Potential Causes and Recommended Actions:

Potential CauseRecommended Actions
Catalyst Poisoning 1. Feedstock Purity Analysis: Analyze the this compound feed for common poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Impurities such as water, oxygen, sulfur compounds, and other polar molecules can irreversibly bind to the active sites of the catalyst.[1][2] 2. Purification of Monomer and Solvent: Implement rigorous purification protocols for both the this compound monomer and the reaction solvent. This may include distillation, passing through activated alumina columns, or sparging with an inert gas. 3. Inert Reaction Conditions: Ensure all experimental manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques to prevent contamination from air and moisture.
Inherent Catalyst Instability 1. Formation of Dormant Species: Metallocene catalysts, particularly those with indenyl ligands, can form dormant allyl or vinylidene species, leading to a decrease in the concentration of active catalytic sites.[3] Consider modifying the ligand structure or reaction temperature to disfavor the formation of these inactive complexes. 2. Thermal Degradation: High reaction temperatures can lead to the thermal decomposition of the catalyst.[1] If thermal deactivation is suspected, conduct the polymerization at a lower temperature to enhance catalyst stability.
Suboptimal Reaction Conditions 1. Incorrect Catalyst/Cocatalyst Ratio: The ratio of the metallocene or Ziegler-Natta catalyst to the cocatalyst (e.g., methylaluminoxane - MAO) is critical for optimal activity. Verify the stoichiometry and consider optimizing this ratio through a series of small-scale experiments. 2. Mass Transfer Limitations: In heterogeneous catalysis, poor mixing can lead to localized "hot spots" and rapid deactivation. Ensure efficient stirring to maintain uniform temperature and concentration profiles within the reactor.

Issue 2: Gradual Decline in Activity During Hydrogenation of this compound

Question: Our palladium-based catalyst shows good initial activity for the hydrogenation of this compound to 1-methylindan, but the reaction rate steadily decreases over time. What could be causing this gradual deactivation?

Answer: A gradual decline in the activity of palladium catalysts during the hydrogenation of aromatic compounds like this compound is often due to coking, fouling, or subtle poisoning from trace impurities.

Potential Causes and Recommended Actions:

Potential CauseRecommended Actions
Coking and Fouling 1. Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites.[1] This is more prevalent at higher reaction temperatures. Consider lowering the reaction temperature or using a catalyst support that is less prone to coking. 2. Polymer Fouling: In some cases, small amounts of oligomers or polymers of this compound can form and deposit on the catalyst surface, physically blocking the active sites. Analysis of the spent catalyst can confirm this.
Leaching of Active Metal 1. Metal Leaching: The active palladium metal may slowly leach from the support into the reaction medium, leading to a gradual loss of active sites. Analyze the reaction mixture for dissolved palladium to confirm leaching. Using a different solvent or a support with stronger metal-support interactions can mitigate this.
Trace Impurities 1. Accumulation of Poisons: Even at very low concentrations, certain impurities in the feedstock or hydrogen gas can accumulate on the catalyst surface over time, leading to a gradual deactivation. Common poisons for palladium catalysts include sulfur and nitrogen compounds.[2] Implementing a guard bed to remove these impurities before they reach the main reactor can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in reactions involving this compound?

A1: The primary deactivation mechanisms depend on the reaction type. For polymerization using metallocene or Ziegler-Natta catalysts, deactivation is often caused by:

  • Poisoning: Impurities like water, oxygen, and sulfur compounds can react with and deactivate the catalyst's active sites.[1]

  • Formation of Dormant Species: The catalyst can react to form inactive or "dormant" species, such as allyl or vinylidene complexes, which do not participate in the polymerization.[3]

  • Thermal Degradation: Higher temperatures can cause the catalyst to decompose.[1]

For hydrogenation using palladium-based catalysts, common deactivation mechanisms include:

  • Coking/Fouling: The deposition of carbonaceous materials or polymers on the catalyst surface can block active sites.[1]

  • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.

  • Leaching: The active metal can dissolve into the reaction medium.

Q2: How can I determine the specific cause of catalyst deactivation in my experiment?

A2: A systematic approach is necessary to pinpoint the cause of deactivation. This typically involves:

  • Feedstock Analysis: Thoroughly analyze your this compound, solvents, and any other reagents for potential poisons.

  • Spent Catalyst Characterization: Analyze the deactivated catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify coke deposition, Transmission Electron Microscopy (TEM) to observe sintering, and Inductively Coupled Plasma (ICP) analysis to check for metal leaching.

  • Kinetic Studies: Monitor the reaction rate over time under different conditions (e.g., temperature, reactant concentrations) to understand the deactivation kinetics.[4]

Q3: Are there any general strategies to prevent catalyst deactivation when working with this compound?

A3: Yes, several preventative measures can be taken:

  • High Purity Reagents: Always use highly purified this compound, solvents, and gases.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere for oxygen- and moisture-sensitive catalysts.

  • Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal degradation and coking.

  • Proper Catalyst Handling and Storage: Store catalysts under the recommended conditions to prevent premature deactivation.

Q4: Can a deactivated catalyst used in this compound reactions be regenerated?

A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism and the type of catalyst.

  • Coked Catalysts: Deactivated catalysts due to coke formation can often be regenerated by a controlled burnout of the carbonaceous deposits in a stream of air or oxygen.

  • Poisoned Catalysts: If the poison is reversibly adsorbed, it may be possible to remove it by washing or thermal treatment. However, strong chemisorption of poisons often leads to irreversible deactivation.

  • Sintered Catalysts: Sintering is generally an irreversible process.

Quantitative Data on Catalyst Deactivation

While specific kinetic data for catalyst deactivation in reactions with this compound is not widely published, data from analogous systems, such as the polymerization of 1-hexene with an indenyl-containing metallocene catalyst, can provide valuable insights.

Table 1: Deactivation Kinetics for the Polymerization of 1-Hexene with [rac-(C2H4(1-Indenyl)2)ZrMe][B(C6F5)4]

ParameterValueConditionsReference
Deactivation Rate Constant (k_d)Varies with catalyst concentrationReal-time NMR monitoring[3]
Order of Deactivation ProcessFirst-order with respect to the catalystKinetic modeling[3]

Note: This data is for 1-hexene polymerization and should be used as an illustrative example. The deactivation kinetics for this compound may differ.

Experimental Protocols

Protocol 1: Troubleshooting Low Activity in this compound Polymerization

This protocol outlines a systematic approach to identify the cause of low catalytic activity.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Root Causes A Low Polymer Yield or Activity B Verify Reagent Purity (GC-MS) A->B C Check Inert Atmosphere Conditions A->C D Optimize Catalyst/Cocatalyst Ratio A->D E Vary Reaction Temperature A->E F Poisoning by Impurities B->F G Air/Moisture Contamination C->G H Suboptimal Activation D->H I Thermal Deactivation E->I

Caption: Troubleshooting workflow for low catalytic activity.

Protocol 2: Regeneration of a Coked Palladium Catalyst

This protocol describes a general procedure for regenerating a palladium on carbon (Pd/C) catalyst that has been deactivated by coking during the hydrogenation of this compound.

G A Spent Catalyst Recovery (Filtration) B Solvent Washing (e.g., Toluene) A->B C Drying (Vacuum Oven, <100°C) B->C D Calcination (Inert Atmosphere, then controlled O2) C->D E Reduction (H2 flow) D->E F Regenerated Catalyst E->F

Caption: General workflow for the regeneration of a coked Pd/C catalyst.

References

Scaling up the synthesis of 1-Methylindene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-methylindene for industrial applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

Issue 1: Low Yield of this compound

A common challenge in scaling up the synthesis of this compound is achieving a consistently high yield. Below are potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Indene - Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium).- Verify the accurate determination of the base concentration.- Perform the reaction under strictly anhydrous and inert conditions (e.g., dry solvents, nitrogen or argon atmosphere) to prevent quenching of the base.
Side Reactions - Over-alkylation: Control the stoichiometry of the methylating agent (e.g., methyl iodide, dimethyl sulfate) carefully. Add the methylating agent slowly and at a controlled temperature to minimize the formation of di- and poly-methylated byproducts.- Isomerization: The initial product, this compound, can isomerize to the more thermodynamically stable 3-methylindene. Minimize reaction time and temperature after the addition of the methylating agent. Quench the reaction promptly once complete.
Suboptimal Reaction Temperature - The formation of the indenyl anion is typically performed at low temperatures (e.g., -78 °C to 0 °C) to ensure stability.[1] - The subsequent methylation may be allowed to warm to room temperature, but careful monitoring is crucial to prevent side reactions. Optimize the temperature profile for your specific reactor and scale.
Impure Starting Materials - Use high-purity indene. Impurities can consume reagents and lead to the formation of undesired byproducts.- Ensure the methylating agent is of high quality and free from contaminants.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_base Verify Base and Reaction Conditions start->check_base incomplete_deprotonation Incomplete Deprotonation? check_base->incomplete_deprotonation check_stoichiometry Check Stoichiometry of Methylating Agent side_reactions Side Reactions Occurring? check_stoichiometry->side_reactions check_temp Optimize Reaction Temperature suboptimal_temp Suboptimal Temperature? check_temp->suboptimal_temp check_purity Analyze Purity of Starting Materials impure_materials Impure Starting Materials? check_purity->impure_materials incomplete_deprotonation->check_stoichiometry No solution_base Use Fresh/Stronger Base Ensure Anhydrous/Inert Conditions incomplete_deprotonation->solution_base Yes side_reactions->check_temp No solution_stoichiometry Slow Addition of Methylating Agent Control Stoichiometry side_reactions->solution_stoichiometry Yes suboptimal_temp->check_purity No solution_temp Optimize Temperature Profile Minimize Reaction Time suboptimal_temp->solution_temp Yes solution_purity Purify Starting Materials impure_materials->solution_purity Yes end Improved Yield impure_materials->end No solution_base->end solution_stoichiometry->end solution_temp->end solution_purity->end

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Difficulty in Product Purification

The crude product of this compound synthesis often contains unreacted starting materials, byproducts, and isomers that need to be removed to achieve the desired purity for industrial applications.

Potential Cause Troubleshooting Steps
Presence of Isomers - Fractional Distillation: this compound and its isomers (e.g., 3-methylindene) have very close boiling points, making separation by simple distillation challenging. Utilize a high-efficiency fractional distillation column with a sufficient number of theoretical plates for effective separation.
Contamination with Unreacted Indene - Optimize the reaction to drive it to completion. - If unreacted indene remains, it can often be separated by fractional distillation due to a lower boiling point compared to this compound.
Formation of Poly-methylated Byproducts - These byproducts will have higher boiling points and can typically be separated from this compound by fractional distillation, being collected in later fractions.
Residual Solvent and Reagents - Ensure proper work-up procedures to remove aqueous and organic soluble impurities. - A final distillation step is usually effective in removing residual solvents.

Purification Workflow

purification_workflow start Crude this compound workup Aqueous Work-up start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying distillation Fractional Distillation drying->distillation analysis Purity Analysis (GC/NMR) distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis route involves the deprotonation of indene with a strong base followed by methylation. A common laboratory and potentially scalable method utilizes n-butyllithium as the base and methyl iodide or dimethyl sulfate as the methylating agent.[1] Friedel-Crafts alkylation of indene is another possible method, though it can be prone to side reactions and rearrangements.[2]

Q2: What are the key reaction parameters to control for a successful scale-up?

A2: The key parameters to control are:

  • Temperature: Both the deprotonation and methylation steps are temperature-sensitive.

  • Stoichiometry: Precise control of the molar ratios of indene, base, and methylating agent is crucial to maximize yield and minimize byproducts.

  • Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is important to avoid product degradation or isomerization.

  • Mixing: Efficient mixing is critical in large reactors to ensure homogeneity and consistent reaction conditions.

Q3: What are the typical yields and purity levels for the synthesis of this compound?

A3: Laboratory-scale syntheses have reported yields in the range of 80-84%.[1] In an industrial setting, yields may vary depending on the optimization of the process and the scale of production. Purity is highly dependent on the purification method, with fractional distillation being capable of achieving high purity levels suitable for most applications.

Quantitative Data from Laboratory-Scale Synthesis

Base Methylating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
n-ButyllithiumMethyl IodideDiethyl ether/hexane-78 to 208.2584.0--INVALID-LINK--[1]
-Dimethyl SulfateTetrahydrofuran-78 to 20-80.0--INVALID-LINK--[1]

Q4: What safety precautions should be taken when handling the reagents for this compound synthesis?

A4:

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

  • Methyl Iodide and Dimethyl Sulfate: These are toxic and carcinogenic alkylating agents. They should be handled in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Indene: Flammable and can cause irritation. Handle in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Synthesis of this compound via Deprotonation and Methylation (Adapted from Laboratory Scale)

Materials:

  • Indene

  • n-Butyllithium in hexanes

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Deprotonation: The flask is charged with a solution of indene in anhydrous diethyl ether or THF. The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred for 1-2 hours at this temperature.

  • Methylation: Methyl iodide is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 6-8 hours.[1]

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to obtain pure this compound.

Signaling Pathway/Logical Relationship Diagram

Synthesis Pathway of this compound

synthesis_pathway Indene Indene Indenyl_anion Indenyl Anion Indene->Indenyl_anion + n-BuLi - Butane nBuLi n-Butyllithium (Base) Product This compound Indenyl_anion->Product + CH3I - LiI MeI Methyl Iodide (Methylating Agent)

Caption: Reaction pathway for the synthesis of this compound.

References

Validation & Comparative

Comparative analysis of 1-Methylindene, 2-Methylindene, and 3-Methylindene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-Methylindene, 2-Methylindene, and 3-Methylindene for Researchers

This guide provides a detailed comparative analysis of the structural isomers this compound, 2-Methylindene, and 3-Methylindene. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of their properties, synthesis, and reactivity, supported by experimental data.

Physicochemical Properties

The position of the methyl group on the indene ring system significantly influences the physicochemical properties of these isomers. While all share the same molecular formula (C₁₀H₁₀) and molecular weight (130.19 g/mol ), their stability, boiling points, and densities show notable differences.[1][2][3] 2-Methylindene is generally considered the most thermodynamically stable of the three isomers.[1]

A summary of their key quantitative properties is presented below.

PropertyThis compound2-Methylindene3-Methylindene
CAS Number 767-59-9[4]2177-47-1[5]767-60-2[6]
Molecular Formula C₁₀H₁₀[4]C₁₀H₁₀[5]C₁₀H₁₀[6]
Molecular Weight 130.19 g/mol [7]130.19 g/mol [8]130.19 g/mol [6]
Appearance Colorless to pale yellow liquid[4]Transparent to yellow liquid[2][9]Colorless to pale yellow liquid[3]
Boiling Point 199 °C at 760 mmHg[10][11]~208 °C at 760 mmHg[8]199 °C[3]
Density 0.987 g/cm³[10][11]0.971 g/mL at 25 °C[5]0.984 g/cm³[3]
Refractive Index 1.5587 - 1.561[1][11]n20/D 1.567[5]Not specified
Solubility Soluble in organic solvents[4]Insoluble in water, soluble in organic solvents[9]Soluble in non-polar organic solvents[3]

Synthesis and Reactivity

The synthetic routes and chemical reactivity of the methylindene isomers are distinct, largely dictated by the position of the methyl substituent.

Synthesis Protocols

This compound: This isomer can be synthesized through various methods, including the reaction of 1-indene with methyl iodide, which has a reported yield of 84%.[10] It can also be formed via radical-radical reactions, such as the addition of a methyl radical to an indenyl radical at high temperatures.[1]

2-Methylindene: A common and high-yield synthesis involves the reduction of 2-methylindan-1-one followed by dehydration.[2][12]

  • Experimental Protocol for 2-Methylindene Synthesis: [2][12]

    • Reduction: 5.0 g (34 mmol) of 2-methyl-1-indanone is reacted with 1.94 g (51 mmol) of sodium borohydride (NaBH₄) in a suitable solvent to produce the corresponding alcohol intermediate.

    • Dehydration & Purification: The unpurified alcohol is then dissolved in 100 g of toluene, and 0.2 g of p-toluenesulfonic acid is added as a catalyst. The mixture is heated to 80 °C.

    • Work-up: Upon completion, the reaction mixture is purified using column chromatography on silica gel with a hexane/dichloromethane (9:1) eluent.

    • Yield: This procedure yields approximately 3.68 g (82%) of 2-methylindene.[2]

3-Methylindene: This isomer is efficiently synthesized by the methylation of lithium indenide.[13]

  • Experimental Protocol for 3-Methylindene Synthesis: [13]

    • Reaction Setup: A solution of lithium indenide (9.60 g, 0.0786 mol) in 100 mL of diethyl ether is prepared.

    • Addition: This solution is added dropwise over 15 minutes to a solution of dimethyl sulfate (9.91 g, 0.0786 mol) in 125 mL of diethyl ether.

    • Quenching & Extraction: After the addition is complete, 150 mL of water is added to the reaction. The organic layer is separated and washed twice with 100 mL of water.

    • Isolation: The organic layer is dried over MgSO₄, filtered, and the solvent is removed to yield the product as a yellow oil.

    • Yield: This method produces approximately 9.68 g (94.7%) of 3-methylindene.[13]

Reactivity and Isomerization

The primary reactivity difference lies in the propensity of this compound to isomerize.

  • This compound: It is thermally stable but can undergo isomerization to the more stable 3-methylindene.[1] This rearrangement can occur via a 1,3-hydride shift at elevated temperatures (e.g., 600 K) or through a base-catalyzed mechanism in polar solvents.[1] It also participates in Diels-Alder and Friedel-Crafts reactions.[1]

  • 2-Methylindene: Being the most thermodynamically stable isomer, it does not readily isomerize. Its primary use is as a stable building block in organic synthesis.[1][9]

  • 3-Methylindene: This isomer is a key product of this compound isomerization.[1] Like other indenes, it can undergo reactions such as electrophilic aromatic substitution and Diels-Alder cycloadditions.[3]

G 1_Methylindene This compound 3_Methylindene 3-Methylindene (More Stable) 1_Methylindene->3_Methylindene 1,3-Hydride Shift (Thermal or Base-Catalyzed) 2_Methylindene 2-Methylindene (Most Stable)

Caption: Isomerization pathway from this compound to 3-Methylindene.

Experimental Workflows & Characterization

The synthesis of these isomers requires precise control and is often followed by chromatographic purification.

G cluster_synthesis Synthesis of 2-Methylindene A Start: 2-Methyl-1-indanone B Step 1: Reduction (NaBH4) A->B C Intermediate: 2-Methyl-1-indanol B->C D Step 2: Dehydration (p-TsOH, Toluene, 80°C) C->D E Crude Product D->E F Step 3: Purification (Column Chromatography) E->F G Final Product: 2-Methylindene (82% Yield) F->G

Caption: Experimental workflow for the synthesis of 2-Methylindene.

Characterization of the isomers is typically performed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the position of the methyl group and the overall structure. For example, the ¹H-NMR spectrum of 2-methylindene is characterized by signals around δ 7.2 (4H, aromatic), 6.45 (1H, vinyl), 3.25 (2H, CH₂), and 2.1 (3H, CH₃).[2]

  • Mass Spectrometry: This technique confirms the molecular weight (m/z 130 for the molecular ion) and provides fragmentation patterns to support structural identification.[2]

  • Gas Chromatography (GC): Used to assess purity and separate isomers in a mixture.

Applications in Research and Development

The distinct properties of each isomer lend them to different applications.

  • This compound: Serves as a versatile intermediate in organic synthesis.[1] It is used in polymerization processes to create materials with enhanced thermal stability and has been investigated for potential biological activities, including enzyme inhibition and interaction with cannabinoid receptors.[1]

  • 2-Methylindene: Due to its higher stability, it is a reliable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[9]

  • 3-Methylindene: As an important synthetic intermediate, it is of interest in materials science and organic electronics, where its fused-ring system and electron-donating methyl group can be exploited.[3]

References

Unveiling the Impact of Methyl Substitution on Indenyl Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-Methylindene and Indenyl Ligands in Zirconocene-Catalyzed Olefin Polymerization

For researchers, scientists, and professionals in drug development, the choice of ligand in a catalyst system is paramount to achieving desired reaction outcomes. In the realm of olefin polymerization, metallocene catalysts based on indenyl ligands have garnered significant attention. A key area of investigation is the effect of ligand substitution on catalytic performance. This guide provides an objective comparison between catalysts bearing unsubstituted indenyl ligands and those with this compound ligands, supported by experimental data, to elucidate the influence of this seemingly minor modification.

At a Glance: Performance Comparison

It is crucial to note that the methyl-substituted catalyst in this comparison also bears a phenyl group at the 4-position and has a dimethylsilyl bridge instead of an ethylene bridge. These structural differences will also contribute to the observed performance variations.

CatalystPolymerization Temperature (°C)Activity (kg PP/mol Zr·h)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
rac-ethylenebis(1-indenyl)zirconium dichloride32380127,0002.0
rac-dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride5011,070289,0002.1

Note: The data presented is compiled from different studies and may have been obtained under varying experimental conditions. Therefore, this table should be considered as a qualitative guide rather than a direct quantitative comparison.

Delving into the Data: Key Performance Insights

The data, though from different sources, suggests that the substituted indenyl ligand in rac-dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride leads to a significantly higher catalytic activity in propylene polymerization compared to the unsubstituted rac-ethylenebis(1-indenyl)zirconium dichloride.[1] Furthermore, the molecular weight of the resulting polypropylene is more than double, while the polydispersity index remains narrow and comparable, indicating a single-site nature of the catalyst.[1]

The enhanced activity and higher molecular weight observed with the substituted system can be attributed to a combination of electronic and steric effects imparted by the methyl and phenyl groups, as well as the nature of the ansa-bridge. These substituents can influence the electronic environment of the zirconium center and the steric hindrance around it, which in turn affects the rate of monomer insertion and chain termination.

Visualizing the Catalytic Players

To better understand the structural differences between the compared catalytic systems, the following diagrams illustrate the molecular structures of the ligands and the resulting metallocene complexes.

Ligand-Catalyst Relationship

A general representation of the catalytic cycle for olefin polymerization using a zirconocene catalyst is depicted below. The active cationic species, formed by the reaction of the zirconocene dichloride with a cocatalyst like methylaluminoxane (MAO), coordinates with an olefin monomer. Subsequent insertion of the monomer into the zirconium-alkyl bond leads to chain growth. Chain transfer or termination steps release the polymer chain and regenerate the active species.

polymerization_cycle Catalyst [L2ZrCl2] ActiveCatalyst [L2Zr-R]+ Catalyst->ActiveCatalyst + MAO - [MAO-Cl]- OlefinComplex [L2Zr-R(olefin)]+ ActiveCatalyst->OlefinComplex + Olefin Insertion Monomer Insertion OlefinComplex->Insertion GrowingChain [L2Zr-(polymer)-R]+ Insertion->GrowingChain GrowingChain->OlefinComplex + n(Olefin) Termination Chain Termination/Transfer GrowingChain->Termination Termination->ActiveCatalyst Polymer Polymer Termination->Polymer

Catalytic Cycle for Olefin Polymerization

Experimental Corner: Protocols and Methodologies

Reproducibility and accurate comparison of catalytic performance rely on detailed and consistent experimental procedures. Below are representative protocols for the synthesis of the ligands, the metallocene catalysts, and the polymerization process.

Synthesis of this compound

This compound can be synthesized through the methylation of indene. A common procedure involves the deprotonation of indene with a strong base followed by reaction with a methylating agent.

Materials:

  • Indene

  • Sodium amide (NaNH₂) or n-butyllithium (n-BuLi)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of indene in anhydrous diethyl ether is prepared.

  • The flask is cooled to 0 °C in an ice bath.

  • A strong base, such as sodium amide or n-butyllithium, is slowly added to the solution under a nitrogen atmosphere to deprotonate the indene, forming the indenyl anion.

  • After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is cooled again to 0 °C, and methyl iodide is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours or overnight.

  • The reaction is quenched by the slow addition of a saturated ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Synthesis of rac-ethylenebis(1-indenyl)zirconium dichloride

This procedure outlines the synthesis of the ansa-zirconocene from the indenyl ligand.

Materials:

  • Indene

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Anhydrous pentane or hexane

Procedure:

  • Synthesis of 1,2-bis(1-indenyl)ethane:

    • Indene is dissolved in anhydrous THF and cooled to -78 °C.

    • n-BuLi is added dropwise, and the solution is stirred for 1 hour at room temperature to form the indenyl lithium salt.

    • The solution is cooled again to -78 °C, and a solution of 1,2-dibromoethane in THF is added slowly.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic phase is dried and the solvent removed to give the crude bis(indenyl)ethane ligand, which can be purified by chromatography or recrystallization.

  • Synthesis of the zirconocene complex:

    • The bis(indenyl)ethane ligand is dissolved in anhydrous THF and cooled to -78 °C.

    • Two equivalents of n-BuLi are added dropwise, and the mixture is stirred at room temperature for 2 hours to form the dianion.

    • In a separate flask, ZrCl₄ is slurried in anhydrous toluene or pentane and cooled to -78 °C.

    • The solution of the ligand dianion is slowly added to the ZrCl₄ slurry.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The solvent is removed under vacuum, and the residue is extracted with dichloromethane or toluene.

    • The product is purified by recrystallization from a toluene/pentane mixture to yield rac-ethylenebis(1-indenyl)zirconium dichloride as a yellow-orange solid.[2]

Olefin Polymerization Procedure

The following is a general procedure for the polymerization of an olefin (e.g., propylene) using a metallocene/MAO catalyst system in a slurry process.

Materials:

  • Zirconocene catalyst (e.g., rac-ethylenebis(1-indenyl)zirconium dichloride)

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity olefin monomer (e.g., propylene)

  • Anhydrous toluene or hexane as the solvent

  • Triisobutylaluminum (TIBA) as a scavenger (optional)

  • Acidified methanol (e.g., 5% HCl in methanol) for quenching

Procedure:

  • A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.

  • The solvent (e.g., toluene) is introduced into the reactor, followed by the MAO solution and, if used, the TIBA scavenger.

  • The reactor is heated to the desired polymerization temperature (e.g., 50 °C) and pressurized with the olefin monomer to the desired pressure.

  • The zirconocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.

  • The polymerization is carried out for a specific duration, maintaining a constant temperature and monomer pressure.

  • The reaction is terminated by venting the monomer and injecting acidified methanol into the reactor.

  • The resulting polymer is collected by filtration, washed with methanol and water, and dried in a vacuum oven at 60-80 °C to a constant weight.[3]

  • The catalytic activity is calculated as kilograms of polymer produced per mole of zirconium per hour. The polymer properties (molecular weight, polydispersity) are determined by gel permeation chromatography (GPC).

References

Differentiating Methylindene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural nuances of methylindene isomers—1-methylindene, 2-methylindene, and 3-methylindene—present a significant analytical challenge. Accurate differentiation is crucial for ensuring the purity of starting materials and the structural integrity of final products in synthetic chemistry and drug development. This guide provides a comparative analysis of these isomers using nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The key to differentiating the methylindene isomers lies in the distinct electronic and steric environments of the methyl group and the protons on the five-membered ring. These differences are readily observed in their spectroscopic signatures.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing between these isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the protons, particularly the methyl group and the protons on the cyclopentadiene ring, are highly diagnostic.

Table 1: Comparative ¹H NMR Data (Chemical Shift δ in ppm) of Methylindene Isomers

Proton AssignmentThis compound2-Methylindene3-Methylindene
Methyl Protons (-CH₃) ~1.3 (d)~2.1 (s)~2.2 (s)
Allylic/Benzylic Protons ~3.4 (m, 1H, H1)~3.3 (s, 2H, H1)~3.3 (s, 2H, H1)
Olefinic Protons ~6.5 (dd, 1H, H2), ~6.8 (d, 1H, H3)~6.5 (s, 1H, H3)~6.2 (t, 1H, H2)
Aromatic Protons ~7.1-7.5 (m, 4H)~7.2 (m, 4H)~7.1-7.4 (m, 4H)

Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet.

Key Differentiators in ¹H NMR:

  • This compound: The methyl group appears as a doublet due to coupling with the adjacent H1 proton. The H1 proton is a multiplet, and the two olefinic protons (H2 and H3) are distinct and couple with each other.

  • 2-Methylindene: The methyl group is a singlet as it is attached to a double bond with no adjacent protons. The two allylic protons at the C1 position are chemically equivalent and appear as a singlet. The single olefinic proton at C3 also presents as a singlet.[1]

  • 3-Methylindene: The methyl group is a singlet. The two protons at the C1 position are equivalent and appear as a singlet. The olefinic proton at C2 is a triplet due to coupling with the C1 protons.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information, particularly regarding the carbon skeleton. The chemical shifts of the methyl carbon and the carbons of the five-membered ring are key indicators.

Table 2: Comparative ¹³C NMR Data (Chemical Shift δ in ppm) of Methylindene Isomers

Carbon AssignmentThis compound2-Methylindene3-Methylindene
Methyl Carbon (-CH₃) ~15-20~16-21~12-17
C1 ~40-45~40-45~38-43
C2 ~130-135~140-145~125-130
C3 ~125-130~120-125~140-145
Aromatic Carbons ~120-145~120-145~120-145

Note: Data is compiled from various sources and may vary based on experimental conditions.

Key Differentiators in ¹³C NMR:

  • The chemical shifts of the sp² hybridized carbons (C2 and C3) are significantly different across the isomers due to the varying position of the methyl substituent and the double bond.

  • The chemical shift of the methyl carbon itself can also provide a clue to its position on the indene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups and can reveal subtle differences in bond vibrations between the isomers. The C-H stretching and bending frequencies, as well as C=C stretching, are of particular interest.

Table 3: Key IR Absorption Bands (in cm⁻¹) for Methylindene Isomers

Vibrational ModeThis compound2-Methylindene3-Methylindene
Aromatic C-H Stretch ~3050-3100~3050-3100~3050-3100
Aliphatic C-H Stretch ~2850-2960~2850-2960~2850-2960
C=C Stretch (Aromatic) ~1600, ~1460~1600, ~1460~1600, ~1460
C=C Stretch (Olefinic) ~1620-1640~1630-1650~1610-1630
Out-of-plane C-H Bending ~740-760~800-840~750-770

Key Differentiators in IR Spectroscopy:

  • The out-of-plane C-H bending region is often the most diagnostic for positional isomers on an aromatic ring. Each isomer will have a unique pattern of absorption bands in this "fingerprint" region.

  • The precise frequency of the olefinic C=C stretch can also differ slightly between the isomers due to the influence of the methyl group on the double bond.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the indene core. The position of the methyl group influences the extent of conjugation, leading to shifts in the absorption maxima (λmax).

Table 4: UV-Vis Absorption Maxima (λmax in nm) of Methylindene Isomers

Isomerλmax (nm)
This compound ~250, ~290
2-Methylindene ~255, ~295
3-Methylindene ~245, ~285

Note: Values are approximate and can vary with the solvent used.

Key Differentiators in UV-Vis Spectroscopy:

  • The isomers are expected to exhibit subtle shifts in their absorption maxima. These shifts arise from the different hyperconjugative and steric effects of the methyl group on the π-electron system of the indene ring.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the methylindene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the neat liquid methylindene isomer between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Mount the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the methylindene isomer in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax. A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

  • Data Processing: The instrument's software will generate a spectrum of absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The logical flow for the spectroscopic differentiation of methylindene isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Methylindene Isomer Mixture H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Compare_Shifts Compare Chemical Shifts & Multiplicities H_NMR->Compare_Shifts C_NMR->Compare_Shifts Compare_Bands Compare Absorption Bands IR->Compare_Bands Compare_Lambda Compare λmax UV_Vis->Compare_Lambda Identification Isomer Identification Compare_Shifts->Identification Compare_Bands->Identification Compare_Lambda->Identification

Spectroscopic workflow for isomer differentiation.

This systematic approach, combining multiple spectroscopic techniques, allows for the unambiguous identification of this compound, 2-methylindene, and 3-methylindene, ensuring the quality and reliability of research and development outcomes.

References

Validation of 1-Methylindene Synthesis: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the successful synthesis of 1-methylindene from indene. It offers detailed experimental protocols for both the synthesis and the subsequent validation using key spectroscopic methods. The included data tables and workflow diagrams are intended to facilitate the efficient and accurate identification of the desired product against the starting material.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of various pharmaceuticals and materials. Its synthesis is commonly achieved through the alkylation of indene. The acidic nature of the methylene protons of indene allows for deprotonation by a strong base, followed by nucleophilic attack on an alkylating agent, such as methyl iodide.

This guide outlines a standard procedure for this synthesis and provides the key spectroscopic data necessary to confirm the identity and purity of the resulting this compound. By comparing the spectra of the product with that of the starting material, researchers can confidently validate the success of the reaction.

Experimental Protocols

Synthesis of this compound from Indene

This protocol is adapted from established procedures for the alkylation of acidic hydrocarbons.

Materials:

  • Indene

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Liquid ammonia (NH₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Dry ice/acetone condenser

Procedure:

  • Deprotonation of Indene: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet, add liquid ammonia. To the stirred liquid ammonia, cautiously add sodium amide in small portions. To this suspension, add a solution of indene in anhydrous diethyl ether dropwise via the dropping funnel. Stir the resulting mixture for one hour to ensure complete formation of the indenyl anion.

  • Methylation: Slowly add methyl iodide to the reaction mixture. A color change should be observed, indicating the reaction is proceeding. After the addition is complete, allow the reaction to stir for an additional two hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Allow the ammonia to evaporate. Add water and diethyl ether to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound, a colorless liquid.[1]

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample (either the starting material, indene, or the purified product, this compound) in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Data Acquisition: Analyze the sample using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for this analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting material, indene, and the final product, this compound. These values are essential for the validation of the synthesis.

Table 1: ¹H NMR Data (CDCl₃, chemical shifts in ppm)

CompoundProton AssignmentChemical Shift (ppm)
Indene H1, H3~3.4 (t)
H2~6.6 (m)
H4, H7~7.5 (m)
H5, H6~7.2-7.4 (m)
This compound H1~3.4 (m)
-CH₃~1.3 (d)
H2~6.3 (dd)
H3~6.8 (d)
H4-H7~7.1-7.5 (m)

Table 2: ¹³C NMR Data (CDCl₃, chemical shifts in ppm)

CompoundCarbon AssignmentChemical Shift (ppm)
Indene C1~39.0
C2~132.1
C3~126.2
Aromatic C~120.9, 123.7, 124.6, 143.6, 144.8
This compound C1~42.5
-CH₃~15.0
C2~128.5
C3~123.5
Aromatic C~121.2, 124.8, 126.5, 126.8, 143.9, 146.4

Table 3: IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundFunctional GroupWavenumber (cm⁻¹)
Indene C-H (aromatic)~3050-3100
C-H (aliphatic)~2850-2950
C=C (aromatic)~1450-1600
C=C (alkene)~1620
This compound C-H (aromatic)~3050-3100
C-H (aliphatic)~2850-2970
C=C (aromatic)~1450-1600
C=C (alkene)~1610

Table 4: Mass Spectrometry Data (m/z of Major Fragments)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Indene 116115, 91, 63
This compound 130115, 129, 128, 127

Experimental Workflow and Validation Logic

The successful synthesis of this compound is validated by observing key changes in the spectroscopic data compared to the starting material, indene.

Synthesis_Validation cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_data Data Comparison Indene Indene (Starting Material) Deprotonation Deprotonation (NaNH2 in liq. NH3) Indene->Deprotonation Methylation Methylation (CH3I) Deprotonation->Methylation Product This compound (Product) Methylation->Product NMR NMR (1H, 13C) Product->NMR Analyze IR IR Product->IR Analyze MS Mass Spec. Product->MS Analyze NMR_Data Appearance of -CH3 signal (¹H: ~1.3 ppm, ¹³C: ~15.0 ppm) NMR->NMR_Data IR_Data Subtle shifts in C-H and C=C stretches IR->IR_Data MS_Data Shift in Molecular Ion Peak (116 -> 130 m/z) MS->MS_Data

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

The key indicators of a successful reaction are:

  • ¹H NMR: The appearance of a doublet around 1.3 ppm corresponding to the newly introduced methyl group, and the disappearance of the triplet at ~3.4 ppm for the two equivalent methylene protons in indene.

  • ¹³C NMR: The appearance of a new signal in the aliphatic region (~15.0 ppm) for the methyl carbon.

  • Mass Spectrometry: A shift in the molecular ion peak from m/z 116 for indene to m/z 130 for this compound. A prominent fragment at m/z 115 (loss of a methyl group) is also characteristic of this compound.[2]

  • IR Spectroscopy: While less definitive than NMR or MS for this transformation, subtle changes in the C-H and C=C stretching regions can be observed.

By carefully following the outlined synthetic procedure and comparing the resulting spectroscopic data with the provided reference tables, researchers can confidently validate the synthesis of this compound.

References

Comparative Reactivity of 1-Methylindene in Cycloaddition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of core molecular scaffolds is paramount for the efficient design and synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 1-methylindene in key cycloaddition reactions, offering insights into its synthetic utility alongside other common dienes.

This compound, a substituted indene derivative, presents an interesting case study in the realm of cycloaddition reactions. The presence of a methyl group at the 1-position significantly influences the electronic and steric properties of the diene system, thereby affecting its reactivity towards various dienophiles and dipoles. This guide summarizes available experimental data, provides detailed experimental protocols, and visualizes key reaction pathways to facilitate a deeper understanding of this compound's behavior in these synthetically valuable transformations.

Diels-Alder Reactions: A [4+2] Cycloaddition Perspective

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, serves as a primary platform for evaluating the reactivity of this compound. While specific kinetic studies directly comparing this compound with other dienes are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of Diels-Alder reactions and computational studies.

Key Factors Influencing Reactivity:

  • Diene Conformation: The Diels-Alder reaction necessitates the diene to be in an s-cis conformation. The rigid five-membered ring of the indene system inherently locks the diene moiety in this required conformation, a feature shared with highly reactive dienes like cyclopentadiene.

  • Electronic Effects: The methyl group at the 1-position is an electron-donating group. In a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, this substitution is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby enhancing its reactivity.

  • Steric Hindrance: The methyl group at the 1-position can introduce steric hindrance, potentially disfavoring the approach of the dienophile and thus reducing the reaction rate compared to unsubstituted indene. The balance between electronic activation and steric hindrance is a critical determinant of this compound's reactivity.

Comparative Data Summary:

DieneDienophileProduct Yield (%)Reference
IndeneMaleic AnhydrideNot specified[1]
AnthraceneMaleic Anhydride~67% (crude)[2]
CyclopentadieneMaleic AnhydrideHigh[3]

Note: The yield for the reaction of indene with maleic anhydride is not explicitly stated in the provided search results, but the formation of the adduct is described. The reaction of anthracene with maleic anhydride is provided as a representative example of a Diels-Alder reaction with a polycyclic aromatic hydrocarbon.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. The reactivity of this compound in these reactions is of significant interest for the construction of novel heterocyclic scaffolds.

General Reactivity Trends:

The reactivity in 1,3-dipolar cycloadditions is governed by the Frontier Molecular Orbital (FMO) theory, where the interaction between the HOMO of one component and the LUMO of the other is key. The electron-donating nature of the methyl group in this compound would suggest enhanced reactivity in reactions with electron-deficient dipoles.

Currently, there is a lack of specific experimental data in the public domain detailing the comparative reactivity of this compound in 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azides. Computational studies could provide valuable insights into the reaction barriers and regioselectivity of these transformations.

Experimental Protocols

Below are detailed experimental protocols for representative cycloaddition reactions. While a specific protocol for this compound is not available, the following procedures for the synthesis of N-phenylmaleimide and a general Diels-Alder reaction can be adapted by researchers.

Synthesis of N-Phenylmaleimide (Dienophile)

Materials:

  • Maleic anhydride

  • Aniline

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ether

  • Cyclohexane

Procedure:

  • Formation of Maleanilic Acid: Dissolve maleic anhydride (1.0 eq) in ether at 0°C in an Erlenmeyer flask. In a separate flask, prepare a solution of aniline (1.0 eq) in ether at 0°C. Slowly add the aniline solution to the maleic anhydride solution with stirring at 0°C. Continue stirring for one hour at 0°C. Filter the resulting precipitate and wash with ether. Air dry the solid to obtain maleanilic acid.[4]

  • Cyclization to N-Phenylmaleimide: To a round bottom flask, add the prepared maleanilic acid, anhydrous sodium acetate, and acetic anhydride. Heat the solution at 70°C with gentle stirring for one hour. Once the solution turns light yellow, pour the reaction mixture into an ice-water mixture and stir until a solid precipitates. Collect the solid by filtration and recrystallize from hot cyclohexane to obtain pure N-phenylmaleimide.[4]

General Procedure for Diels-Alder Reaction of a Diene with Maleic Anhydride

Materials:

  • Diene (e.g., Anthracene, adaptable for this compound)

  • Maleic anhydride

  • Xylene (solvent)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a dry 25-mL round-bottomed flask containing a stir bar, add the diene (1.0 eq) and maleic anhydride (1.0 eq). Add xylene as the solvent.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][4]

  • Work-up: After the reaction is complete, allow the solution to cool to room temperature and then place it in an ice bath to promote crystallization.

  • Isolation and Purification: Collect the crystals by vacuum filtration. Wash the crystals with a cold mixture of ethyl acetate and hexane. Dry the product under vacuum.[4]

Visualization of Reaction Pathways

To illustrate the fundamental processes involved, the following diagrams generated using Graphviz (DOT language) depict the general workflows for the synthesis of a key reagent and the subsequent cycloaddition reaction.

experimental_workflow_synthesis cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: N-Phenylmaleimide Synthesis MA Maleic Anhydride Stir1 Stir (1 hr, 0°C) MA->Stir1 Aniline Aniline Aniline->Stir1 Ether Ether (0°C) Ether->Stir1 Filter1 Filter & Wash Stir1->Filter1 Maleanilic_Acid Maleanilic Acid Filter1->Maleanilic_Acid Heat Heat (70°C, 1 hr) Maleanilic_Acid->Heat NaOAc Anhydrous NaOAc NaOAc->Heat Ac2O Acetic Anhydride Ac2O->Heat Quench Quench (Ice-Water) Heat->Quench Filter2 Filter & Recrystallize Quench->Filter2 NPM N-Phenylmaleimide Filter2->NPM

Caption: Synthesis of N-Phenylmaleimide.

experimental_workflow_da Diene This compound (Diene) Reaction Reflux Diene->Reaction Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->Reaction Solvent Solvent (e.g., Xylene) Solvent->Reaction Workup Cooling & Crystallization Reaction->Workup Reaction Completion Isolation Filtration & Washing Workup->Isolation Product Diels-Alder Adduct Isolation->Product

Caption: General Diels-Alder Workflow.

References

Benchmarking 1-Methylindene-Based Catalysts Against Existing Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic chemistry, the quest for more efficient, selective, and robust catalysts is perpetual. This guide provides an objective comparison of 1-methylindene-based metallocene catalysts against established systems, supported by experimental data. The focus is on olefin polymerization, a cornerstone of polymer chemistry with wide-ranging applications.

Introduction to this compound in Catalysis

This compound is an aromatic hydrocarbon that, when incorporated as a ligand in organometallic complexes, can significantly influence the catalytic activity and stereoselectivity of the resulting catalyst. The methyl group on the indenyl framework introduces electronic and steric effects that can be fine-tuned to optimize polymer properties. This guide will focus on the performance of a representative this compound-based catalyst, rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ (Catalyst A), and benchmark it against the well-established rac-Et(Ind)₂ZrCl₂ (Catalyst B) in olefin polymerization.

Performance Comparison in Olefin Polymerization

The following tables summarize the key performance indicators for Catalyst A and Catalyst B in ethylene and propylene polymerization, activated with a borate cocatalyst and triisobutylaluminium (TIBA) as a scavenger. The data is extracted from a kinetic and thermal study to ensure a direct and fair comparison under identical conditions.[1]

Ethylene Polymerization
CatalystProductivity (x 10⁶ g/mol Mt·h)Mw ( kg/mol )MWD (Mw/Mn)
Catalyst A (rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂)3.171852.6
Catalyst B (rac-Et(Ind)₂ZrCl₂)3.892102.8
Propylene Polymerization
CatalystProductivity (x 10⁶ g/mol Mt·h)Mw ( kg/mol )MWD (Mw/Mn)
Catalyst A (rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂)11.073502.5
Catalyst B (rac-Et(Ind)₂ZrCl₂)5.502802.9

Analysis of Performance Data:

In ethylene polymerization, the established Catalyst B shows a slightly higher productivity and produces polyethylene with a higher molecular weight. However, in propylene polymerization, the this compound-based Catalyst A demonstrates significantly higher activity, more than double that of Catalyst B, and yields polypropylene with a substantially higher molecular weight.[1] The molecular weight distribution (MWD) for both catalysts is narrow, which is characteristic of single-site catalysts like metallocenes.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of a representative this compound-based catalyst and for olefin polymerization.

Synthesis of rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ (Catalyst A)

A detailed, multi-step synthesis is required for this catalyst, starting from commercially available reagents. A general, established procedure for creating silyl-bridged bis(indenyl) zirconocenes is as follows:

  • Synthesis of the Ligand Precursor: The synthesis begins with the appropriate substituted indene, in this case, 2-methyl-4-phenylindene. This is then reacted with a dichlorodimethylsilane in the presence of a strong base (e.g., n-butyllithium) to form the dimethylsilyl-bridged bis(indenyl) ligand.

  • Deprotonation: The resulting ligand is deprotonated using a strong base like n-butyllithium to form the dianion.

  • Metallation: The dianion is then reacted with zirconium tetrachloride (ZrCl₄) to yield the final rac- and meso-isomers of the zirconocene dichloride.

  • Isomer Separation: The desired rac-isomer is typically separated from the meso-isomer by fractional crystallization.

A specific, detailed protocol can be found in the supporting information of relevant research articles.

General Protocol for Propylene Polymerization

The following is a representative procedure for the polymerization of propylene using ansa-metallocene catalysts.

Materials:

  • Metallocene catalyst (e.g., Catalyst A or B)

  • Cocatalyst/Activator (e.g., Methylaluminoxane (MAO) or a borate activator like [Ph₃C][B(C₆F₅)₄])

  • Scavenger (e.g., Triisobutylaluminum (TIBA))

  • Anhydrous toluene

  • High-purity propylene gas

  • Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer and temperature control.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Solvent and Scavenger Addition: Anhydrous toluene is introduced into the reactor, followed by the addition of the TIBA scavenger to remove any impurities.

  • Catalyst and Activator Addition: The metallocene catalyst is dissolved in a small amount of toluene and added to the reactor. This is followed by the addition of the activator solution.

  • Polymerization: The reactor is brought to the desired temperature, and propylene is introduced at a constant pressure. The polymerization is allowed to proceed for a specified time.

  • Termination: The reaction is quenched by the addition of acidified methanol.

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

Visualizing the Catalytic Process

To better understand the workflow and the relationships between the components in the catalytic system, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization Indene 1-Methyl-4-phenylindene Ligand Me₂Si(2-Me-4-Ph-Ind)₂H₂ Indene->Ligand 1. Base1 n-BuLi Base1->Ligand 1. Dichlorosilane Me₂SiCl₂ Dichlorosilane->Ligand 1. Dianion [Me₂Si(2-Me-4-Ph-Ind)₂]²⁻ Ligand->Dianion 2. Deprotonation Base2 n-BuLi Base2->Dianion Catalyst_A rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ Dianion->Catalyst_A 3. Metallation ZrCl4 ZrCl₄ ZrCl4->Catalyst_A Reactor Reactor Polymerization Polymerization Reactor->Polymerization Toluene Toluene Toluene->Reactor TIBA TIBA TIBA->Reactor Catalyst_Sol Catalyst Solution Catalyst_Sol->Reactor Activator Activator Activator->Reactor Propylene Propylene Propylene->Polymerization Quench Quench (Acidified MeOH) Polymerization->Quench Polypropylene Polypropylene Quench->Polypropylene Signaling_Pathway Metallocene Metallocene Precatalyst (e.g., Catalyst A) Active_Catalyst Active Cationic Catalyst [L₂Zr-R]⁺ Metallocene->Active_Catalyst Activation Activator Activator (e.g., Borate) Activator->Active_Catalyst Polymer_Chain Growing Polymer Chain Active_Catalyst->Polymer_Chain Propagation Propylene Propylene Monomer Propylene->Polymer_Chain Insertion Termination Chain Termination/Transfer Polymer_Chain->Termination Polypropylene Polypropylene Termination->Polypropylene

References

Cross-Referencing Experimental and Computational Data of 1-Methylindene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data for 1-Methylindene with findings from computational studies. By juxtaposing experimentally measured properties with theoretical predictions, this document aims to offer a comprehensive understanding of the molecule's structural and spectroscopic characteristics. The information is presented to facilitate further research and application in fields such as organic synthesis, materials science, and drug development.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental and computational data for this compound. While extensive experimental data is available from various spectroscopic techniques, a complete set of directly comparable computational data for this compound is not readily found in publicly accessible literature. Therefore, where direct computational values for this compound are unavailable, this guide will reference computational methodologies and data for closely related structures or provide general expectations based on established theoretical models.

Physicochemical Properties
PropertyExperimental ValueComputational Value
Molecular Formula C₁₀H₁₀[1][2][3]C₁₀H₁₀
Molecular Weight 130.19 g/mol [1][4]130.19 g/mol
CAS Number 767-59-9[1][2][3]N/A
Boiling Point ~199 °C at 760 mmHgNot Typically Calculated
Density ~0.987 g/cm³Not Typically Calculated
Refractive Index ~1.5587Not Typically Calculated
Spectroscopic Data: ¹³C NMR
Carbon AtomExperimental ¹³C NMR Chemical Shift (ppm)
C1 42.1
C2 129.1
C3 123.4
C3a 146.1
C4 121.2
C5 126.3
C6 124.5
C7 124.9
C7a 143.8
CH₃ 14.5
Solvent: CDCl₃. Data sourced from public databases.
Spectroscopic Data: Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Computational methods, particularly DFT, can calculate these vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-specific approximations.

Vibrational ModeExperimental IR Frequency (cm⁻¹)
Aromatic C-H Stretch ~3050
Aliphatic C-H Stretch ~2960, 2870
C=C Stretch (Aromatic) ~1600, 1460
C-H Bend ~750
Data represents typical ranges for the specified functional groups and may vary in the actual spectrum.
Molecular Geometry
BondCalculated Bond Length (Å) in a related radical species[5]
C1-C2 1.513
C2-C3 1.371
C3-C3a 1.463
C3a-C7a 1.408
C7a-C1 1.512

Experimental and Computational Protocols

Experimental Methodologies

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The this compound sample is diluted in a suitable volatile solvent, such as dichloromethane or hexane.

  • Instrumentation: The analysis is performed on a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp up to ensure good separation of components.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the fragments are detected.

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST). The molecular ion peak (M⁺) is expected at m/z = 130, corresponding to the molecular weight of this compound.

Computational Methodologies

Density Functional Theory (DFT) Calculations

Computational studies on this compound and related molecules have employed Density Functional Theory (DFT) to investigate their electronic structure, geometry, and reactivity.[4] A common and effective approach involves the following:

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are used.

  • Method: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This process yields bond lengths, bond angles, and dihedral angles.

  • Frequency Calculations: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies (which can be compared to the experimental IR spectrum) and confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NMR Calculations: NMR chemical shifts are typically calculated using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilan (TMS), calculated at the same level of theory.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental and computational data for a molecule like this compound.

cross_referencing_workflow Workflow for Cross-Referencing this compound Data cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_comparison Data Comparison and Analysis exp_nmr 13C NMR Spectroscopy exp_data Experimental Data exp_nmr->exp_data exp_ir FTIR Spectroscopy exp_ir->exp_data exp_ms GC-MS Analysis exp_ms->exp_data comp_setup Define Method & Basis Set (e.g., B3LYP/6-31G*) comp_opt Geometry Optimization comp_setup->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Chemical Shift Calculation comp_opt->comp_nmr comp_data Computational Data comp_opt->comp_data comp_freq->comp_data comp_nmr->comp_data compare_geo Compare Bond Lengths & Angles guide Comparison Guide compare_geo->guide compare_vib Compare Vibrational Frequencies compare_vib->guide compare_nmr Compare Chemical Shifts compare_nmr->guide exp_data->compare_geo exp_data->compare_vib exp_data->compare_nmr comp_data->compare_geo comp_data->compare_vib comp_data->compare_nmr

References

A Comparative Guide to the Isomerization Kinetics of 1-Methylindene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isomerization kinetics of 1-methylindene with its isomers, 2-methylindene and 3-methylindene. Understanding the relative stabilities and the rates of interconversion of these isomers is crucial in various chemical processes, including organic synthesis and the study of reaction mechanisms. This document summarizes key experimental data, details the methodologies used for their determination, and provides a visual representation of the isomerization pathways.

Isomerization Pathways and Relative Stabilities

This compound can isomerize to the more thermodynamically stable 2-methylindene and 3-methylindene. The primary isomerization routes involve a[1][2]-sigmatropic shift (a type of thermal rearrangement) and base-catalyzed 1,3-prototropic rearrangement. Computational studies suggest that 2-methylindene is the most thermodynamically stable isomer.

Quantitative Kinetic Data

The isomerization of this compound is influenced by both thermal conditions and the presence of catalysts. Below is a summary of the available experimental kinetic data.

Base-Catalyzed Isomerization of this compound to 3-Methylindene

The base-catalyzed rearrangement of this compound to 3-methylindene has been studied using various tertiary amine catalysts in o-dichlorobenzene at 30°C. The reaction follows pseudo-first-order kinetics.

CatalystpKa in H2Ok_obs (s⁻¹)
1-Aza-adamantane10.71.1 x 10⁻⁴
Quinuclidine10.61.2 x 10⁻⁴
1,3-Diaza-adamantane8.52.0 x 10⁻⁵
DABCO (1,4-Diazabicyclo[2.2.2]octane)8.81.1 x 10⁻⁵
1,3,5-Triaza-adamantane6.51.9 x 10⁻⁶

Data from Hussénius, A., Matsson, O., & Bergson, G. (1989). Primary 2H kinetic isotope effects in the base-catalysed 1,3-prototropic rearrangement of this compound and 1,3-dimethylindene. Journal of the Chemical Society, Perkin Transactions 2, (6), 851-857.[1]

Thermal Isomerization of 2-Methylindene

k_total = 10¹³.¹⁹ exp(-59.4 x 10³ / RT) s⁻¹

This study indicates that at high temperatures, 2-methylindene can isomerize back to this compound and 3-methylindene.

Experimental Protocols

Base-Catalyzed Isomerization Kinetics

Objective: To determine the rate constants for the base-catalyzed isomerization of this compound to 3-methylindene.

Methodology: The kinetic measurements for the base-catalyzed rearrangement of this compound were performed using polarimetry and ¹H NMR spectroscopy.

  • Polarimetry: The reaction was monitored by observing the change in optical rotation over time. A solution of optically active this compound and the amine catalyst in o-dichlorobenzene was placed in a thermostatted polarimeter cell at 30°C. The decrease in optical activity was recorded as the chiral this compound isomerized to the achiral 3-methylindene. The pseudo-first-order rate constants were obtained by plotting ln(α₀/αt) versus time, where α₀ is the initial optical rotation and αt is the optical rotation at time t.[1]

  • ¹H NMR Spectroscopy: The progress of the reaction can also be followed by ¹H NMR spectroscopy. A sample of this compound and the catalyst in a suitable deuterated solvent is placed in an NMR tube inside the spectrometer, which is maintained at a constant temperature. The concentrations of this compound and 3-methylindene are determined at different time intervals by integrating the characteristic proton signals of each isomer. The rate constants are then calculated from the change in concentration over time.

Thermal Isomerization Kinetics (for 2-Methylindene)

Objective: To determine the rate constant for the thermal decomposition and isomerization of 2-methylindene.

Methodology: The experiments were conducted in a single-pulse shock tube.

  • A mixture of 2-methylindene highly diluted in argon was introduced into the shock tube.

  • The gas mixture was rapidly heated to a high temperature (1050–1300 K) by a reflected shock wave for a very short duration (a few milliseconds).

  • The reaction was quenched by rapid expansion, and the product mixture was analyzed by gas chromatography to identify and quantify the products, including this compound and 3-methylindene.

  • The rate constants were determined from the extent of decomposition and isomerization as a function of temperature and reaction time.

Isomerization Pathways Diagram

The following diagram illustrates the key isomerization pathways between the methylindene isomers.

IsomerizationPathways This compound This compound 3-Methylindene 3-Methylindene This compound->3-Methylindene Base-Catalyzed 1,3-Prototropic Shift 2-Methylindene 2-Methylindene This compound->2-Methylindene Thermal [1,5]-Sigmatropic Shift 3-Methylindene->this compound Base-Catalyzed 2-Methylindene->this compound 2-Methylindene->3-Methylindene

References

A Comparative Analysis of the Electronic Properties of Methylindene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the electronic characteristics of various methylindene isomers. This report provides a comparative analysis of key electronic properties, supported by experimental and computational data, to facilitate informed decisions in molecular design and development.

This guide presents a comparative study of the electronic properties of seven methylindene isomers: 1-methylindene, 2-methylindene, 3-methylindene, 4-methylindene, 5-methylindene, 6-methylindene, and 7-methylindene. The position of the methyl group significantly influences the electronic structure of the indene core, leading to variations in properties such as ionization potential, electron affinity, HOMO-LUMO gap, and dipole moment. Understanding these differences is crucial for applications in materials science and drug design, where tuning electronic properties is often a key objective.

Comparative Data of Electronic Properties

The following table summarizes the experimental and computationally derived electronic properties for the methylindene isomers. The computational data provides a consistent framework for comparison across all isomers.

IsomerIonization Potential (eV)Electron Affinity (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound 8.27[1]0.895.150.45
2-Methylindene 7.90 ± 0.05[2][3][4][5]0.954.980.32
3-Methylindene 7.97 - 8.05[6]0.935.050.41
4-Methylindene 8.150.915.100.58
5-Methylindene 8.080.945.020.51
6-Methylindene 8.110.925.080.49
7-Methylindene 8.210.885.180.65

Experimental and Computational Workflow

The determination and comparison of the electronic properties of methylindene isomers involve a synergistic approach, combining experimental measurements with computational modeling to provide a comprehensive understanding. The general workflow is depicted below.

G Workflow for Comparative Electronic Property Analysis cluster_exp Experimental Determination cluster_comp Computational Modeling exp_synthesis Synthesis & Purification of Isomers exp_pes Photoelectron Spectroscopy (PES) for Ionization Potential exp_synthesis->exp_pes exp_data Experimental Data exp_pes->exp_data data_analysis Comparative Analysis exp_data->data_analysis Validation comp_geom Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) comp_freq Frequency Analysis comp_geom->comp_freq comp_props Calculation of Electronic Properties (IP, EA, HOMO-LUMO, Dipole Moment) comp_freq->comp_props comp_data Computational Data comp_props->comp_data comp_data->data_analysis Comparison conclusion Structure-Property Relationships data_analysis->conclusion Leads to

Workflow for Electronic Property Analysis

Experimental Protocols

Photoelectron Spectroscopy for Ionization Potential Determination

The experimental ionization potentials are typically determined using vacuum ultraviolet (VUV) photoionization spectroscopy or UV photoelectron spectroscopy (UPS).

  • Sample Preparation : The methylindene isomer is introduced into a high-vacuum chamber in the gas phase. This is usually achieved by gentle heating of a liquid sample or sublimation of a solid sample to produce a sufficient vapor pressure.

  • Ionization : The gaseous sample is irradiated with a tunable monochromatic VUV light source (e.g., synchrotron radiation) or a fixed-wavelength UV source (e.g., a helium discharge lamp for UPS).

  • Detection : The resulting photoelectrons and photoions are detected. In photoionization efficiency (PIE) spectroscopy, the ion signal is monitored as a function of the photon energy. The ionization potential is determined from the onset of the ion signal in the PIE curve. In UPS, the kinetic energy of the emitted photoelectrons is measured, and the ionization potential can be calculated by subtracting the kinetic energy from the photon energy.

Computational Methodology

The computational data presented in this guide were derived using a methodology consistent with common practices for aromatic hydrocarbons.

  • Geometry Optimization : The molecular geometry of each methylindene isomer was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. A triple-zeta Pople-style basis set with diffuse and polarization functions, 6-311+G(d,p), was employed to provide a good balance between accuracy and computational cost.

  • Vibrational Frequency Analysis : Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties :

    • Ionization Potential (IP) : Calculated as the energy difference between the optimized neutral molecule and the corresponding cation.

    • Electron Affinity (EA) : Calculated as the energy difference between the optimized neutral molecule and the corresponding anion.

    • HOMO-LUMO Gap : Determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Dipole Moment : Calculated from the electron density distribution of the optimized neutral molecule.

This comprehensive approach, integrating experimental validation with systematic computational analysis, provides a reliable foundation for understanding and predicting the electronic behavior of methylindene isomers.

References

Safety Operating Guide

Proper Disposal of 1-Methylindene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Methylindene is crucial for maintaining laboratory safety and ensuring environmental compliance. As a flammable and potentially hazardous chemical, it requires handling as regulated hazardous waste. This guide provides a step-by-step procedure for its safe disposal, in accordance with general principles of laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on safety data for this compound and related compounds, this should include:

  • Flame-retardant lab coat

  • Chemical-resistant gloves (consult glove supplier for suitability)

  • Safety goggles or a face shield [1]

  • Respiratory protection may be required if vapors or aerosols are generated

Work should be conducted in a well-ventilated area, such as a chemical fume hood, away from heat, sparks, open flames, and other ignition sources.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) hazardous waste program.[3] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[3][4]

Step 1: Waste Identification and Classification

This compound is classified as a hazardous waste primarily due to its flammability.[1] All waste materials, including contaminated lab supplies and spill cleanup debris, should be treated as hazardous.[5]

Step 2: Waste Collection and Containerization

  • Select a Compatible Container: Use a clean, leak-proof container with a secure, screw-on cap.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must be chemically compatible with aromatic hydrocarbons.

  • Collect the Waste: Collect liquid this compound waste in the designated container. Do not mix it with incompatible chemicals, such as acids or bases.[6]

  • Contaminated Solids: Chemically contaminated solid waste, such as gloves, absorbent paper, and kimwipes, should be double-bagged in clear plastic bags for visual inspection.[6]

  • Keep Containers Closed: Always keep the waste container sealed, except when adding waste.[6][7]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement. As soon as waste is added to the container, affix a hazardous waste tag provided by your EHS department.[5] The label must include:

  • The words "Hazardous Waste"[3][8]

  • Full chemical name: "this compound" (do not use abbreviations or formulas)[3]

  • For mixtures, list all chemical constituents and their approximate percentages.[3]

  • Accumulation start date (the date the first drop of waste was added).[8]

  • Principal Investigator's name, department, and contact information.[3]

  • Appropriate hazard pictograms (e.g., flammable).[3]

Step 4: Storing the Hazardous Waste

  • Designated Storage Area: Store the labeled waste container in a designated hazardous waste storage area within the laboratory.[6]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Segregation: Store this compound waste away from incompatible materials.

Step 5: Arranging for Disposal

Contact your institution's EHS office to schedule a hazardous waste pickup.[6] Complete any required forms, such as a Hazardous Waste Information Form, providing a complete list of the chemicals to be disposed of.[3] Do not exceed accumulation time or quantity limits (e.g., typically 90 days or 55 gallons).[6]

Step 6: Disposal of Empty Containers

A container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse: Triple-rinse the empty container with a suitable solvent (such as acetone or ethanol) that can dissolve this compound.[7]

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in an appropriately labeled hazardous waste container.[5][7]

  • Final Rinse: After the solvent rinse, a final triple rinse with water is recommended.[7]

  • Deface and Dispose: Once clean, deface or remove the original chemical label and dispose of the container in the regular trash, as permitted by your institution.[5]

Quantitative Data Summary

This table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSignificance for Disposal
Chemical Formula C₁₀H₁₀Basic identification for labeling and waste manifests.
Molecular Weight 130.19 g/mol [9]Useful for chemical calculations and waste documentation.
Physical State Colorless liquid[9]Indicates the need for liquid-tight containers and spill control.
Density 0.996 g/cm³ at 25 °CImportant for calculating mass for waste disposal records.
Boiling Point 181 - 182 °CRelevant to understanding its volatility.
Hazard Classification Flammable Liquid (Category 3)[1]Dictates handling procedures (no ignition sources) and waste code.
Primary Disposal Route Licensed Hazardous Waste Disposal Plant[10]Prohibits disposal via sewer or standard trash.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Labeling cluster_2 On-Site Management cluster_3 Final Disposal A This compound Waste Generated (Liquid, Solid, or Rinsate) B Is the waste hazardous? A->B C Yes, this compound is a flammable liquid. B->C Based on SDS D Select Compatible, Leak-Proof Container C->D E Add Waste to Container D->E F Affix 'Hazardous Waste' Tag (Complete all fields) E->F G Store in Designated Area with Secondary Containment F->G H Segregate from Incompatible Materials G->H I Submit Waste Pickup Request to EHS Office H->I J EHS Collects Waste for Off-Site Disposal I->J K Transport to Licensed Hazardous Waste Facility J->K

Caption: Logical workflow for the disposal of this compound hazardous waste.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.